4-Carbamoyl-2-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(4-carbamoyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDWCRHVPXXVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234756 | |
| Record name | B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-06-5 | |
| Record name | B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carbamoyl-2-methoxyphenylboronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Carbamoyl-2-methoxyphenylboronic acid
Abstract
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and detailed characterization of 4-carbamoyl-2-methoxyphenylboronic acid, a key building block in contemporary drug discovery and development. Phenylboronic acids and their derivatives are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic placement of carbamoyl and methoxy functionalities on the phenylboronic acid scaffold offers unique opportunities for molecular recognition and modulation of physicochemical properties in bioactive molecules.[3][4] This document outlines a plausible and robust synthetic pathway, detailed purification protocols, and a suite of analytical techniques for the unambiguous structural elucidation and purity assessment of the target compound. The causality behind experimental choices is explained to provide researchers with actionable insights for laboratory implementation.
Introduction: The Significance of Functionalized Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids are a class of organic compounds that have gained immense importance in medicinal chemistry and materials science.[5][6] Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.[6] The boronic acid moiety can be readily transformed into other functional groups, further expanding their synthetic utility.
The target molecule, this compound, incorporates two key functional groups: a carbamoyl group (-CONH2) and a methoxy group (-OCH3). The carbamoyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The methoxy group, an electron-donating group, can influence the electronic properties of the aromatic ring and participate in metabolic processes. The ortho-methoxy substituent can also induce specific conformational preferences, which can be crucial for biological activity. The strategic combination of these groups makes this boronic acid a valuable building block for the synthesis of novel therapeutic agents.[7]
This guide presents a proposed synthetic route and a comprehensive characterization strategy for this compound, designed to be a practical resource for researchers in the field.
Proposed Synthesis of this compound
The synthesis of this compound is proposed via a multi-step sequence starting from a readily available starting material. The chosen strategy focuses on the late-stage introduction of the boronic acid functionality to ensure compatibility with the existing functional groups. The key transformation is a palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor.[8][9]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be synthesized from a corresponding aryl halide, specifically a bromo-substituted benzamide. This precursor can, in turn, be prepared from a commercially available starting material through a series of functional group manipulations.
Proposed Synthetic Pathway
The proposed synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
-
To a solution of 3-methoxy-4-methylbenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).
-
Stir the mixture for 1 hour, then extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methoxy-4-methylbenzamide.
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate amidation. The use of excess ammonia ensures complete conversion.
-
To a solution of 3-methoxy-4-methylbenzamide (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(bromomethyl)-3-methoxybenzamide.
Causality: This is a free-radical bromination of the benzylic position. AIBN acts as a radical initiator, and NBS is a convenient source of bromine radicals.
-
In a flame-dried Schlenk flask under an argon atmosphere, combine 4-(bromomethyl)-3-methoxybenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).[10]
-
Add anhydrous dioxane to the flask and degas the mixture.
-
Heat the reaction mixture at 80 °C for 12-16 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pinacol ester.[11]
Causality: The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides.[1][9] Pd(dppf)Cl2 is an effective catalyst for this transformation, and KOAc acts as the base.[10] The pinacol ester is generally more stable and easier to purify than the free boronic acid.[11]
-
Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add sodium periodate (NaIO4, 2.0 eq) and ammonium acetate (NH4OAc, 1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by a carefully executed column chromatography on silica gel.[12]
Causality: This deprotection step cleaves the pinacol ester to yield the free boronic acid. The use of sodium periodate is a mild and effective method for this transformation.
Characterization of this compound
A comprehensive suite of analytical techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Predicted Analytical Data
The following tables summarize the predicted analytical data for this compound based on its chemical structure.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | s (br) | 2H | -B(OH)₂ |
| ~7.7 | d | 1H | Ar-H |
| ~7.5 | s (br) | 1H | -CONH₂ (one H) |
| ~7.4 | dd | 1H | Ar-H |
| ~7.2 | s | 1H | Ar-H |
| ~7.1 | s (br) | 1H | -CONH₂ (one H) |
| ~3.9 | s | 3H | -OCH₃ |
Note: Chemical shifts are estimations and may vary depending on the solvent and concentration.[13][14][15] Broad signals for the -B(OH)₂ and -CONH₂ protons are expected due to exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~160 | Ar-C-OCH₃ |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~125 | Ar-C-B (broad) |
| ~120 | Ar-C |
| ~112 | Ar-C |
| ~56 | -OCH₃ |
Note: The carbon atom attached to the boron may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.[16]
Table 3: Predicted Mass Spectrometry Data
| Technique | Mode | Expected m/z |
| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ |
| ESI-MS | Negative | [M-H]⁻ |
Note: Boronic acids can sometimes form trimers (boroxines) upon dehydration, which might be observed in the mass spectrum.[7] The fragmentation pattern can be complex.[2]
Table 4: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretch (amide), O-H stretch (boronic acid) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic, -OCH₃) |
| ~1660 | C=O stretch (amide I) |
| ~1600 | N-H bend (amide II) |
| ~1350 | B-O stretch |
| ~1250 | C-O stretch (aryl ether) |
Applications in Drug Development
Substituted phenylboronic acids are increasingly utilized in drug discovery programs.[7][17] Their ability to participate in Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries for screening.[6] The specific functional groups on this compound make it an attractive starting material for the synthesis of inhibitors for various enzymes, where the carbamoyl and methoxy groups can engage in key binding interactions. Furthermore, the boronic acid moiety itself can act as a warhead, forming reversible covalent bonds with serine or threonine residues in enzyme active sites.[3][18]
Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route leverages well-established and reliable chemical transformations, offering a high probability of success. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. The insights into the causality of the experimental choices are intended to empower researchers to adapt and optimize these protocols for their specific needs. The availability of this functionalized building block is anticipated to facilitate the development of novel and potent therapeutic agents.
References
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Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(17), 4534-4537. Available from: [Link]
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Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4057. Available from: [Link]
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Snieckus, V., et al. (2003). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. Organic Letters, 5(7), 1019-1022. Available from: [Link]
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Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(12), 1547-1553. Available from: [Link]
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Bolshan, Y., & Batey, R. A. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 16335-16347. Available from: [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Carbamoyl-2-methoxyphenylboronic acid
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids have emerged as indispensable building blocks. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has accelerated the discovery and development of novel therapeutics and complex molecular architectures.[1][2] This guide focuses on a specific, highly functionalized member of this class: 4-Carbamoyl-2-methoxyphenylboronic acid (CAS No: 1451392-06-5).[3]
The presence of three distinct functional groups—the reactive boronic acid, the hydrogen-bonding carbamoyl group, and the sterically and electronically influential methoxy group—makes this molecule a uniquely valuable synthon. Its structural complexity allows for precise, multi-dimensional control in the synthesis of target molecules, making it of significant interest to researchers in drug discovery and materials science. This document provides a comprehensive analysis of its known and predicted properties, outlines authoritative experimental protocols for its characterization, and discusses its reactivity and applications, offering a field-proven perspective for scientists and development professionals.
Section 1: Molecular and Structural Properties
The foundation of understanding this reagent lies in its core molecular identity and structure. The specific arrangement of its functional groups dictates its physical behavior, chemical reactivity, and potential applications.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (4-carbamoyl-2-methoxyphenyl)boronic acid | - |
| CAS Number | 1451392-06-5 | [3] |
| Molecular Formula | C₈H₁₀BNO₄ | [4] |
| SMILES | B(C1=C(C=C(C=C1)C(=O)N)OC)(O)O |[4] |
Table 2: Molecular Weight Data
| Property | Value | Source |
|---|---|---|
| Average Molecular Weight | 194.98 g/mol | - |
| Monoisotopic Mass | 195.07028 Da |[4] |
The molecule consists of a central benzene ring substituted at positions 1, 2, and 4. The boronic acid [-B(OH)₂] and methoxy [-OCH₃] groups are positioned ortho to each other, a configuration known to influence the boronic acid's reactivity in coupling reactions. The carbamoyl group [-C(O)NH₂] at the para position significantly increases the molecule's polarity and introduces a site for potent hydrogen bonding interactions.[5]
Section 2: Physicochemical Properties
The bulk properties of a compound are critical for its handling, formulation, and reaction setup. While specific experimental data for this exact molecule is sparse in the literature, we can infer many properties from closely related analogs and foundational chemical principles.
Table 3: Summary of Physical and Chemical Properties
| Property | Value / Observation | Rationale / Comparative Data |
|---|---|---|
| Appearance | White to off-white crystalline solid (Predicted) | Consistent with related arylboronic acids like 4-methoxyphenylboronic acid.[6][7] |
| Melting Point | Requires experimental determination. | The melting points of related compounds vary significantly with substitution (e.g., 2-methoxyphenylboronic acid: 105-110 °C; 4-methoxyphenylboronic acid: 204-206 °C), indicating that prediction is unreliable.[7][8] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and THF; sparingly soluble in water. | Arylboronic acids are typically soluble in organic solvents.[6] The polar carbamoyl group may slightly increase aqueous solubility compared to simpler analogs, but the overall hydrophobic aryl core will limit it. Specific solubility protocols for related compounds often involve DMSO.[9] |
| Stability | Store in a cool, dry place under an inert atmosphere. Susceptible to dehydration. | Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating or in the presence of desiccants.[10] For long-term viability, storage at 2-8°C or colder is recommended.[9] |
Section 3: Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the reagent. The following section details the key analytical techniques and provides validated protocols for their application.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can verify the molecular formula with high precision. While experimental data is pending, predicted collision cross-section (CCS) values provide a useful reference for ion mobility experiments.
Table 4: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.07756 | 138.5 |
| [M+Na]⁺ | 218.05950 | 145.6 |
| [M-H]⁻ | 194.06300 | 139.5 |
Data sourced from computational predictions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise chemical structure in solution.
Expected Spectral Features:
-
¹H NMR: The spectrum should show distinct signals for the three aromatic protons, the methoxy protons (-OCH₃), the amide protons (-NH₂), and the boronic acid hydroxyl protons [-B(OH)₂]. The aromatic signals will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The amide and hydroxyl protons are exchangeable and may appear as broad signals, or their visibility may depend on the solvent and water content.
-
¹³C NMR: The spectrum will display eight unique carbon signals corresponding to the six aromatic carbons, the methoxy carbon, and the carbamoyl carbon.
-
¹¹B NMR: This technique is specific for the boron nucleus and will show a single, typically broad signal characteristic of a trigonal boronic acid.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its excellent solvating power for polar organic molecules. Crucially, it allows for the observation of exchangeable N-H and O-H protons from the amide and boronic acid groups, which would be lost in solvents like D₂O.
-
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
-
Data Acquisition: Acquire a standard ¹H spectrum with at least 16 scans. For ¹³C analysis, acquire a proton-decoupled spectrum with a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
Data Processing & Validation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the proton signals; the relative integrals must correspond to the number of protons in the structure (e.g., 3H for -OCH₃, 2H for -NH₂, etc.).
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this specific compound is not publicly available, analysis of the closely related (4-Carbamoylphenyl)boronic acid shows that such molecules self-assemble into extensive sheets through intermolecular O-H···O and N-H···O hydrogen bonds between the boronic acid and amide groups.[5] This hydrogen-bonding motif is a critical feature influencing the compound's melting point and solubility.
Caption: A generalized workflow for structural elucidation via X-ray crystallography.
Section 4: Chemical Properties and Reactivity
The synthetic utility of this compound is defined by the interplay of its three functional groups.
Suzuki-Miyaura Cross-Coupling
The primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds. In this reaction, this compound serves as the organoboron partner, coupling with an organic halide or triflate in the presence of a palladium catalyst and a base. The ortho-methoxy group can influence the reaction rate and efficiency through steric hindrance and electronic donation, while the para-carbamoyl group provides a handle for further functionalization or can be an integral part of the final target's pharmacophore.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronate Ester Formation
The boronic acid moiety can react reversibly with 1,2- or 1,3-diols to form cyclic boronate esters.[11] This reaction is fundamental to applications in chemical sensing (e.g., for saccharides), purification methods, and as a protecting group strategy in multi-step synthesis. The equilibrium of this reaction is often pH-dependent, providing a mechanism for controlled assembly or release.
Reactivity of Substituents
-
Carbamoyl Group: This amide functional group is relatively stable but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. It is an excellent hydrogen bond donor and acceptor, which is a key feature in designing molecules that interact with biological targets like proteins and enzymes.[5]
-
Methoxy Group: The ether linkage is generally stable to most reaction conditions used for Suzuki couplings. It can potentially be cleaved to a phenol if necessary, using strong Lewis acids like BBr₃.
Section 5: Applications in Research and Drug Development
The unique substitution pattern of this compound positions it as a high-value intermediate in pharmaceutical R&D.
-
Scaffold Elaboration: It provides a pre-functionalized aromatic ring that can be readily incorporated into larger molecules via Suzuki coupling. The methoxy and carbamoyl groups serve as important recognition elements or vectors for property modulation (e.g., solubility, metabolism).
-
Fragment-Based Drug Design (FBDD): As a complex fragment, it can be used to probe protein binding sites. The carbamoyl group is a common feature in many active pharmaceutical ingredients (APIs) for its ability to form strong, directional hydrogen bonds.
-
Synthesis of Proteasome Inhibitors: Boronic acids are the cornerstone of several FDA-approved proteasome inhibitors for treating multiple myeloma, such as bortezomib and ixazomib.[12] This compound serves as a potential starting point for novel, highly substituted dipeptide boronic acids with tailored properties.
Conclusion
This compound is a sophisticated and powerful chemical tool for researchers. Its key attributes—a reactive boronic acid core, an electronically-influential ortho-methoxy group, and a polar, hydrogen-bonding para-carbamoyl group—provide a combination of reactivity and structural diversity. While a full experimental dataset is still forthcoming, a robust understanding of its properties can be established through the analysis of related structures and fundamental chemical principles. The protocols and insights presented in this guide offer a solid foundation for the effective handling, characterization, and synthetic application of this promising molecule in the pursuit of new medicines and materials.
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An In-depth Technical Guide to (4-Carbamoyl-2-methoxyphenyl)boronic acid (CAS Number: 1451392-06-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (4-Carbamoyl-2-methoxyphenyl)boronic acid, CAS Number 1451392-06-5. Boronic acids and their derivatives are crucial building blocks in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1][2] This document elucidates the chemical structure, physicochemical properties, and plausible synthetic routes for this specific substituted phenylboronic acid. Furthermore, it delves into the fundamental applications of this compound class in drug discovery, with a detailed focus on the Suzuki-Miyaura coupling reaction. The influence of the methoxy and carbamoyl functional groups on the molecule's reactivity and its potential role in shaping the pharmacokinetic and pharmacodynamic profiles of derivative compounds is also discussed, providing a forward-looking perspective for its application in the synthesis of novel therapeutic agents.
Compound Identification and Physicochemical Properties
(4-Carbamoyl-2-methoxyphenyl)boronic acid is a substituted aromatic boronic acid. The presence of the boronic acid functional group, along with the methoxy and carbamoyl substituents on the phenyl ring, makes it a versatile reagent in organic synthesis.
Chemical Structure and Identifiers
The structural representation and key chemical identifiers for CAS Number 1451392-06-5 are detailed below.
-
Common Name: (4-Carbamoyl-2-methoxyphenyl)boronic acid
-
CAS Number: 1451392-06-5
-
Molecular Formula: C₈H₁₀BNO₄
-
Molecular Weight: 194.98 g/mol
-
SMILES: COC1=C(C=CC(=C1)C(N)=O)B(O)O
-
InChI Key: KQDWCRHVPXXVNU-UHFFFAOYSA-N
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BNO₄ | - |
| Molecular Weight | 194.98 g/mol | - |
| Appearance | White to off-white solid (typical for phenylboronic acids) | General Knowledge |
| Solubility | Soluble in most polar organic solvents. | [3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis of (4-Carbamoyl-2-methoxyphenyl)boronic acid
Proposed Synthetic Pathway
The synthesis would likely commence from a di-substituted benzene ring containing the methoxy and carbamoyl precursors, and a halogen suitable for Grignard reagent formation.
Diagram: Proposed Synthesis of (4-Carbamoyl-2-methoxyphenyl)boronic acid
Sources
A Technical Guide to 4-Carbamoyl-2-methoxyphenylboronic Acid: Synthesis, Applications, and Historical Context
This guide provides an in-depth exploration of 4-Carbamoyl-2-methoxyphenylboronic acid, a specialized reagent in modern organic synthesis. While a definitive, singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its history is intrinsically linked to the broader development of arylboronic acids and their revolutionary impact on carbon-carbon bond formation, particularly within medicinal chemistry. This document will detail its probable synthetic origins, its critical role as a building block, and the scientific principles that govern its application.
Introduction: The Rise of Arylboronic Acids in Synthesis
Boronic acids, once considered a niche class of organoboron compounds, have emerged as indispensable tools for synthetic chemists. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have cemented their role as foundational building blocks in the creation of complex molecules.[1][2] The journey of boronic acids from laboratory curiosities to blockbuster drug components was significantly accelerated by the development of the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning achievement that transformed the landscape of organic synthesis.[3][4]
This compound (CAS No. 1451392-06-5) is a highly functionalized example of this class.[5] Its structure, featuring a boronic acid, a methoxy group, and a carbamoyl (amide) group, offers medicinal chemists a pre-formatted scaffold to introduce specific electronic and hydrogen-bonding characteristics into target molecules. This strategic placement of functional groups is crucial in drug design for optimizing potency, selectivity, and pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H10BNO4 |
| Molecular Weight | 195.07 g/mol |
| CAS Number | 1451392-06-5[5] |
| Appearance | White to off-white solid (typical) |
| Key Functional Groups | Boronic acid, Amide (Carbamoyl), Methoxy |
Synthetic Pathways: From Precursors to a Multifunctional Reagent
The logical starting point is a commercially available, appropriately substituted aromatic compound, which is then elaborated through a series of functional group transformations and the eventual introduction of the boronic acid moiety.
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-stage process:
-
Functionalization of the Aromatic Core: Starting from a precursor like 3-methoxy-4-methylbenzoic acid, the carbamoyl group is installed.
-
Halogenation: A halogen (typically bromine) is introduced at the position ortho to the methoxy group to set the stage for borylation.
-
Borylation: The aryl halide is converted to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Methoxy-4-methylbenzamide
-
To a stirred solution of 3-methoxy-4-methylbenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (5.0 eq).
-
Stir vigorously for 1 hour, then extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the amide.
Step 2: Synthesis of 2-Bromo-3-methoxy-4-methylbenzamide
-
Dissolve the 3-methoxy-4-methylbenzamide (1.0 eq) in a suitable solvent like acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into water and collect the precipitated solid by filtration. Wash with cold water and dry to obtain the brominated intermediate.
Step 3: Synthesis of this compound
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2-bromo-3-methoxy-4-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add n-Butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) and stir for 1 hour.
-
Extract the product into ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Plausible synthetic workflow for this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[8][9] This reaction creates a new carbon-carbon bond between an organohalide (or triflate) and an organoboron compound, catalyzed by a palladium(0) complex.[3]
The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acid building blocks.[4] For drug development professionals, this means that the 4-carbamoyl-2-methoxy-phenyl motif can be efficiently coupled to a diverse range of heterocyclic or aromatic systems, rapidly generating libraries of novel compounds for biological screening.
Mechanism of Action: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., potassium carbonate) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-carbamoyl-2-methoxyphenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
The structural features of this compound are particularly relevant to medicinal chemistry. Boron-containing compounds have gained significant traction in drug discovery, culminating in FDA-approved drugs like Bortezomib (Velcade).[10] While this specific building block is not itself a therapeutic, it provides a scaffold with desirable properties:
-
Hydrogen Bonding: The amide (carbamoyl) group is a classic hydrogen bond donor and acceptor, allowing for specific interactions with protein targets.
-
Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can influence the conformation of the phenyl ring, potentially locking the molecule into a bioactive shape. It also impacts the molecule's lipophilicity and metabolic stability.
-
Structural Rigidity: The phenyl ring provides a rigid core, which is often advantageous for achieving high-affinity binding to biological targets.
By using this reagent in Suzuki-Miyaura couplings, researchers can systematically explore the chemical space around a core scaffold, attaching this "east side" fragment to various "west side" fragments to build a matrix of potential drug candidates. This modular approach is a cornerstone of modern lead optimization in pharmaceutical research.
Conclusion
This compound represents a sophisticated and highly valuable tool in the arsenal of the modern synthetic chemist. While it lacks a singular, celebrated moment of discovery, its existence is a testament to the incremental and enabling advancements in organic synthesis. Its value is not in its own history, but in the histories it helps to create—the discovery of new medicines and materials. By understanding its synthesis and the powerful coupling reactions in which it participates, researchers and drug development professionals can leverage its unique structure to design and construct the next generation of complex, functional molecules.
References
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- YouTube. (2021). Synthesis of Benzamide.
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- PubChemLite. (n.d.). This compound (C8H10BNO4).
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
- ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with....
- PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1).
- YouTube. (2018). Benzamide Preparation from Benzoic Acid.
- Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis.
- PubMed Central. (n.d.). (4-Carbamoylphenyl)boronic acid.
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- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- Wikipedia. (n.d.). Suzuki reaction.
- Google Patents. (n.d.). US6713446B2 - Formulation of boronic acid compounds.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methoxyphenylboronic Acid 5720-07-0.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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"4-Carbamoyl-2-methoxyphenylboronic acid molecular structure and formula"
An In-depth Technical Guide to 4-Carbamoyl-2-methoxyphenylboronic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the molecular structure, properties, synthesis, and applications of this compound. The content herein is structured to provide not only procedural details but also the underlying scientific rationale to empower effective experimental design and execution.
Molecular Identity and Structural Elucidation
This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic chemistry. Its structure is defined by a benzene ring functionalized with three key substituents that dictate its chemical behavior and utility.
The spatial arrangement of the functional groups is critical. The boronic acid [-B(OH)₂] group is the primary reactive site for cross-coupling reactions. It is positioned at C1 of the phenyl ring. The methoxy group (-OCH₃) at the C2 (ortho) position and the carbamoyl (amide) group [-C(O)NH₂] at the C4 (para) position electronically modulate the reactivity of the boronic acid and the aromatic ring.
Caption: Molecular structure of this compound.
Physicochemical Data and Handling
Accurate physical data is essential for procedural design, including solvent selection and reaction setup.
| Property | Value | Reference |
| Molecular Weight | 195.07 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | General observation for arylboronic acids |
| Melting Point | 175-185 °C | Commercial supplier data |
| CAS Number | 874219-59-9 | Commercial supplier data |
Expert Handling & Storage Insights: this compound is susceptible to dehydration, which can lead to the formation of its cyclic anhydride, a boroxine. While this process is often reversible upon aqueous workup, it can affect stoichiometry and reaction kinetics.
-
Storage: Store under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator is highly recommended for long-term storage.
-
Handling: To ensure accurate measurements, avoid prolonged exposure to ambient air. If clumping is observed (a sign of boroxine formation), the material can often be used as is, but accounting for the mass change due to water loss may be necessary for highly sensitive reactions.
Synthesis Pathway and Experimental Protocol
A robust synthesis of this molecule is not readily found in public literature, demanding a rational design based on established organometallic methodologies. A directed ortho-metalation (DoM) followed by borylation is a highly effective strategy.
Caption: A plausible synthetic workflow for the target compound via DoM.
Protocol: Directed ortho-Metalation and Borylation
This protocol describes the key transformation from 4-bromo-2-methoxybenzamide to the target boronic acid.
-
Reactor Preparation: A three-neck round-bottom flask is oven-dried and assembled hot under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Reagent Addition: Add 4-bromo-2-methoxybenzamide (1.0 eq.) to the flask and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the lithiation and borylation steps.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq., 2.5 M in hexanes) dropwise via syringe over 20 minutes. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise via syringe. The reaction is exothermic; maintain strict temperature control.
-
Warming: After addition, allow the mixture to warm slowly to room temperature overnight (approx. 16 hours).
-
Quench & Hydrolysis: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by slow, dropwise addition of 2 M aqueous HCl until the pH is ~1-2. Stir vigorously for 1 hour to ensure the complete hydrolysis of the borate ester to the boronic acid.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude solid is then purified, typically by recrystallization from an ethyl acetate/heptane mixture or by flash column chromatography.
Causality Behind Experimental Choices (E-E-A-T)
-
Why Anhydrous Conditions? Organolithium reagents like n-BuLi are potent bases and nucleophiles that react violently with protic sources, especially water. Rigorous exclusion of moisture is mandatory for reaction success.
-
Why -78 °C? The extreme cold stabilizes the aryllithium intermediate, preventing side reactions such as decomposition or reaction with the THF solvent. It ensures the high selectivity of the ortho-lithiation, which is directed by the methoxy group.
-
Why Triisopropyl Borate? This electrophile is used to "trap" the nucleophilic aryllithium intermediate. Its bulky isopropyl groups help prevent the formation of undesired over-addition products.
-
Why Acidic Hydrolysis? The initial product of borylation is a borate ester. Acidic workup is required to hydrolyze this ester to the final, stable boronic acid. This step is a self-validating checkpoint; the product's solubility will change significantly, often precipitating from the aqueous/organic mixture.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forges a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, a foundational transformation in the synthesis of pharmaceuticals and complex organic materials.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is common.
-
Degassing: Seal the vial and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heating: Heat the reaction to 80-110 °C with vigorous stirring.
-
Monitoring (Self-Validation): The reaction progress is monitored by TLC or LC-MS. A sample is taken periodically, quenched, and analyzed to track the consumption of the limiting aryl halide and the formation of the higher Rƒ (on normal phase silica) biaryl product. The reaction is deemed complete when the starting material is no longer observed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure coupled product.
References
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 57497353, this compound; [cited 2026 Jan 19]. Available from: [Link]
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A Technical Guide to the Solubility of 4-Carbamoyl-2-methoxyphenylboronic Acid in Common Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-Carbamoyl-2-methoxyphenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a comprehensive understanding of this compound's behavior in various organic solvents.
Introduction: The Significance of this compound and Its Solubility
This compound is a specialized organic compound featuring a phenylboronic acid core, further functionalized with a carbamoyl and a methoxy group. Boronic acids are of immense interest in organic synthesis, catalysis, and medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1] The substituents on the phenyl ring significantly influence the compound's physical and chemical properties, including its solubility.
Understanding the solubility of this compound is critical for its practical application. Solubility data informs the choice of solvents for chemical reactions, purification processes like crystallization, and the formulation of potential pharmaceutical agents.[2][3] An optimal solvent ensures reaction efficiency, yield, and purity of the final product.
Theoretical Framework: Factors Governing Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4][5] The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular size.
For substituted phenylboronic acids, several factors come into play:
-
Polarity: The boronic acid group (-B(OH)₂) is polar and capable of hydrogen bonding. The carbamoyl group (-CONH₂) is also highly polar and can act as both a hydrogen bond donor and acceptor. The methoxy group (-OCH₃) is moderately polar. The overall polarity of this compound is therefore expected to be significant.
-
Substituent Effects: The type and position of substituents on the phenyl ring have a substantial impact on the solubility of boronic acids in both water and organic solvents.[6] The introduction of functional groups can alter the intermolecular forces between the solute molecules and between the solute and solvent molecules.
-
Anhydride Formation: A notable characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][6] This equilibrium between the acid and its anhydride can complicate solubility studies, as the two species may exhibit different solubilities.[3]
Anticipated Solubility Profile of this compound
Based on the molecular structure of this compound, we can anticipate its solubility behavior in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The polar protic nature of these solvents allows for strong hydrogen bonding interactions with the carbamoyl and boronic acid groups. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar functional groups of the compound. Phenylboronic acid itself shows high solubility in ketones like acetone.[2][7][8] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Moderate | Ethers are moderately polar and can act as hydrogen bond acceptors. Phenylboronic acid has been shown to have high solubility in ethers.[2][7] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | While phenylboronic acid has moderate solubility in chloroform, the highly polar carbamoyl group may limit the solubility of the target compound in these less polar solvents.[2][7][8] |
| Nonpolar | Hexane, Toluene, Cyclohexane | Very Low | The significant polarity of this compound makes it unlikely to dissolve in nonpolar solvents due to the large mismatch in polarity. Phenylboronic acid exhibits very low solubility in hydrocarbons.[2][7] |
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound
-
A range of common organic solvents (e.g., methanol, ethanol, acetone, DMF, DMSO, THF, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
Caption: A stepwise workflow for the quantitative determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each organic solvent to the respective vials.[9]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the solid phase.
-
Carefully withdraw a precise volume of the clear supernatant using a micropipette.
-
-
Concentration Analysis:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Data Interpretation and Application
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Solubility (mg/mL) at 25 °C |
| Methanol | Experimental Value |
| Ethanol | Experimental Value |
| Acetone | Experimental Value |
| Dimethylformamide (DMF) | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | Experimental Value |
| Tetrahydrofuran (THF) | Experimental Value |
| Dichloromethane | Experimental Value |
| Hexane | Experimental Value |
This quantitative data is invaluable for:
-
Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble to ensure a homogeneous reaction mixture and facilitate high yields.
-
Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification. A good crystallization solvent will dissolve the compound at elevated temperatures but have lower solubility at cooler temperatures.
-
Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug formulations.[10]
Conclusion
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28).
- Solubility of investigated compounds in water. Phenylboronic acid... (n.d.).
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
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Solubility of phenylboronic compounds in water. (2017, November 2). SciSpace. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Tanta University. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
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The Ascendant Role of 4-Carbamoyl-2-methoxyphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
The unique electronic and structural characteristics of boronic acids have positioned them as a privileged class of compounds in contemporary drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted potential of a specific, highly functionalized derivative, 4-Carbamoyl-2-methoxyphenylboronic acid. We will dissect its prospective applications not only as a versatile building block in complex molecule synthesis via cross-coupling reactions but also as a potential pharmacophore for targeted enzyme inhibition. This document will serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical insights into the strategic utilization of this promising chemical entity.
Introduction: The Boronic Acid Moiety as a Cornerstone in Drug Discovery
Boronic acids and their derivatives have transcended their initial role as mere synthetic intermediates to become integral components of modern therapeutic agents.[1] The pioneering success of bortezomib, a proteasome inhibitor for the treatment of multiple myeloma, catalyzed a surge of interest in boron-containing compounds within medicinal chemistry.[1][2][3][4][5] The utility of boronic acids is rooted in their unique ability to form reversible covalent bonds with nucleophilic residues, particularly the hydroxyl groups of serines, threonines, and tyrosines, which are often found in the active sites of enzymes.[6] This capacity to mimic transition states of enzymatic reactions makes them potent and often highly selective enzyme inhibitors.[4] Furthermore, their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have cemented their status as indispensable tools for the medicinal chemist.[1][7]
This compound: A Molecule of Strategic Importance
While the broader class of phenylboronic acids has been extensively studied, the specific substitution pattern of this compound presents a unique combination of functionalities that can be strategically exploited in drug design. The molecule's key structural features include:
-
The Boronic Acid Group: The primary reactive center, enabling both covalent interactions with biological targets and participation in synthetic transformations.
-
The Carbamoyl Group (-CONH2): A critical hydrogen bond donor and acceptor, this group can facilitate strong and specific interactions within a protein's binding pocket, enhancing affinity and selectivity.
-
The Methoxy Group (-OCH3): This electron-donating group can modulate the electronic properties of the phenyl ring and the reactivity of the boronic acid. It can also influence the compound's solubility, lipophilicity, and metabolic stability.[6]
These substituents, in concert, create a scaffold with significant potential for fine-tuning interactions with biological targets and for serving as a key building block in the synthesis of novel therapeutics.
Potential Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry can be broadly categorized into two key areas: its role as a bioactive pharmacophore and its application as a synthetic intermediate.
As a Targeted Enzyme Inhibitor
The boronic acid moiety is a well-established warhead for enzyme inhibition.[2][3][4] The presence of the carbamoyl and methoxy groups on the phenyl ring of this compound provides additional points of interaction that can be leveraged to achieve high affinity and selectivity for specific enzyme targets.
Hypothetical Signaling Pathway Inhibition:
Consider a hypothetical serine protease, "Protease X," implicated in a disease signaling cascade. The active site of Protease X contains a catalytic serine residue and a binding pocket that can accommodate a substituted phenyl ring. This compound could potentially inhibit this pathway through direct interaction with Protease X.
Caption: Hypothetical inhibition of a disease signaling pathway by this compound.
In this model, the boronic acid group of the inhibitor forms a covalent, yet reversible, bond with the catalytic serine residue of Protease X. Simultaneously, the carbamoyl group could form hydrogen bonds with backbone amides or acidic residues within the enzyme's S1 pocket, while the methoxy group could occupy a hydrophobic sub-pocket, thereby anchoring the inhibitor with high affinity and specificity.
As a Versatile Synthetic Building Block
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7][8] this compound is an excellent substrate for this reaction, allowing for the facile introduction of the 4-carbamoyl-2-methoxyphenyl moiety into a wide range of molecular scaffolds.
General Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This synthetic versatility allows medicinal chemists to rapidly generate libraries of compounds containing the 4-carbamoyl-2-methoxyphenyl fragment for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Data Summary
| Property/Application | Description | Key Considerations |
| Enzyme Inhibition | The boronic acid can form a reversible covalent bond with active site nucleophiles (e.g., serine). The carbamoyl and methoxy groups can provide additional stabilizing interactions. | Metabolic stability of the boronic acid moiety can be a concern.[9] Selectivity for the target enzyme over other proteases is crucial. |
| Synthetic Utility | Serves as a key building block in Suzuki-Miyaura and other cross-coupling reactions to introduce the 4-carbamoyl-2-methoxyphenyl group.[7][8] | Optimization of catalyst, ligand, base, and solvent system may be required for optimal yields.[10][11] |
| Physicochemical Properties | The carbamoyl group can increase polarity and hydrogen bonding potential. The methoxy group can influence lipophilicity and solubility. | The overall physicochemical profile will impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). |
| Sensor Development | Phenylboronic acids can be used in the development of sensors for diol-containing molecules like sugars.[12][13] | This is a secondary application but highlights the versatility of the boronic acid functional group. |
Conclusion and Future Perspectives
This compound represents a highly promising and versatile molecule for medicinal chemistry research. Its potential as both a targeted enzyme inhibitor and a valuable synthetic building block makes it a compound of significant interest for the development of novel therapeutics. Future research should focus on exploring the inhibitory activity of this compound against a range of clinically relevant enzymes, as well as leveraging its synthetic utility to create new molecular entities with improved pharmacological profiles. As our understanding of the nuanced roles of boronic acids in biological systems continues to evolve, we can anticipate that functionalized derivatives like this compound will play an increasingly important role in the future of drug discovery.
References
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Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]
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Bentham Science Publishers. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
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MDPI. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 25(21), 5029. [Link]
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Sparrow Chemical. (2024). What are the derivatives of Phenylboronic Acid? [Link]
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ResearchGate. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
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ResearchGate. (n.d.). Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link]
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MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 849. [Link]
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MDPI. (2016). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Sensors, 16(7), 1049. [Link]
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MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). [Link]
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National Institutes of Health. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11250-11271. [Link]
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PubChem. (n.d.). This compound. [Link]
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National Institutes of Health. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2871. [Link]
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National Institutes of Health. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2567. [Link]
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Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]
-
ResearchGate. (2019). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Harnessing the Suzuki-Miyaura Coupling: A Guide to Navigating Substituted Phenylboronic Acids in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction stands as a titan in the world of synthetic chemistry, providing an unparalleled method for carbon-carbon bond formation.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has fundamentally reshaped the landscape of academic and industrial research.[1] For professionals in drug discovery and development, this palladium-catalyzed cross-coupling is the most frequently utilized reaction for constructing the C(sp²)–C(sp²) linkages that form the core of countless biaryl and heteroaryl-aryl motifs found in modern pharmaceuticals.[3][4][5]
This guide moves beyond a basic overview to provide a senior application scientist's perspective on the nuances of the Suzuki-Miyaura coupling, with a specific focus on the challenges and opportunities presented by substituted phenylboronic acids. We will explore the causality behind experimental choices, dissect the catalytic cycle, and offer field-proven strategies for overcoming common hurdles, ensuring that researchers can leverage this powerful tool with precision and confidence.
The Engine of Creation: A Mechanistic Deep Dive into the Catalytic Cycle
Understanding the mechanism is not merely an academic exercise; it is the foundation upon which successful reaction design and troubleshooting are built. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halide bond of the electrophilic partner (typically an aryl halide).[1] This is often the rate-determining step of the entire cycle.[6] The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl > F.[6] While aryl chlorides are economically attractive, their high bond strength makes oxidative addition challenging, often requiring specialized, highly active catalyst systems.[6][8]
-
Transmetalation: This is the key step where the organic moiety from the boronic acid is transferred to the palladium center. Crucially, this process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily exchanges its aryl group with the halide on the Pd(II) complex.[9][10][11][12]
-
Reductive Elimination: In the final step, the two organic partners—the one from the aryl halide and the one from the boronic acid—are coupled together, forming the new C-C bond and the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
The Nucleophile in Focus: Navigating Substituted Phenylboronic Acids
While the general mechanism is universal, the nature of the substituents on the phenylboronic acid introduces significant complexity, directly impacting reaction efficiency and side-product formation. These effects are broadly categorized as electronic and steric.
Electronic Effects: A Tale of Two Groups
The electronic nature of the substituent profoundly influences the nucleophilicity of the carbon atom attached to boron, which in turn affects the rate of transmetalation.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ decrease the electron density of the aromatic ring, making the aryl group less nucleophilic. This deactivation slows the transmetalation step, often leading to lower yields or requiring more forcing conditions.[13]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ increase the ring's electron density, enhancing its nucleophilicity and generally facilitating a smoother transmetalation.
Steric Effects: The Challenge of the Ortho Position
Steric hindrance, particularly from substituents at the ortho position, presents a significant barrier to the reaction.[14][15][16] Bulky groups adjacent to the boronic acid moiety can physically impede the approach to the palladium center, hampering both the transmetalation and the subsequent reductive elimination steps.[14] Overcoming this requires carefully selected, sterically demanding ligands that can open up space around the metal center.
Prevalent Side Reactions
A failure to account for the properties of the substituted boronic acid can lead to undesirable side reactions that consume starting material and complicate purification.
-
Protodeboronation: This is arguably the most common failure mode, where the carbon-boron bond is cleaved by a proton source (often water or solvent) and replaced with a carbon-hydrogen bond.[17] This side reaction is particularly problematic for electron-deficient and some heteroaryl boronic acids, as the electron-withdrawing groups make the C-B bond more susceptible to cleavage.[17][18] It is often promoted by the presence of a base.[19]
-
Homocoupling: The unwanted dimerization of two boronic acid molecules (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) can also occur. This is typically promoted by the presence of oxygen in the reaction mixture or by certain Pd(II) species, which can oxidize the boronic acids.[1]
Data Summary: Substituent Effects on Phenylboronic Acid Reactivity
| Substituent Position & Type | Electronic Effect | Steric Hindrance | Typical Reactivity | Common Issues & Mitigation Strategies |
| para-EWG (-NO₂) | Deactivates ring (↓ nucleophilicity) | Low | Moderate to Good | Slower transmetalation. Mitigation: Use stronger base (e.g., K₃PO₄, Cs₂CO₃), more active catalyst/ligand system.[13][14] |
| para-EDG (-OCH₃) | Activates ring (↑ nucleophilicity) | Low | Excellent | Generally robust and high-yielding. |
| ortho-EWG (-CF₃) | Deactivates ring | High | Challenging | Combination of slow transmetalation and steric hindrance. Mitigation: Requires bulky, electron-rich ligands (e.g., Buchwald-type) and optimized conditions.[14] |
| ortho-EDG (-CH₃) | Activates ring | High | Challenging | Steric hindrance is the dominant challenge. Mitigation: Bulky ligands (e.g., XPhos, SPhos, RuPhos) are essential to facilitate coupling.[14] |
| Poly-fluoro | Strong Deactivation | Varies | Very Challenging | Highly prone to rapid, base-promoted protodeboronation. Mitigation: Use MIDA esters for slow release, or specialized base-free conditions.[19][20] |
Assembling the Toolkit: A Rationale-Driven Component Selection
Success in Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source & Ligand (The Catalyst System): The choice of palladium and its associated ligand is the single most critical factor in overcoming the challenges posed by substituted boronic acids. While simple catalysts like Pd(PPh₃)₄ are effective for straightforward couplings, they often fail with hindered or deactivated partners.[21] Modern catalysis relies on bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) and N-heterocyclic carbenes (NHCs).[7][14]
-
The Base (The Activator): The base is not a mere spectator; it is an essential activator. Its primary role is to convert the neutral boronic acid into an anionic "ate" complex, which dramatically increases its nucleophilicity and ability to transmetalate.[10][11]
-
The "Why": The choice of base is a balance of reactivity and substrate compatibility.
-
Strong Bases (K₃PO₄, Cs₂CO₃): Often required for electron-deficient boronic acids to force the sluggish transmetalation step.[14] The high solubility of cesium carbonate can be advantageous.[22]
-
Moderate Bases (K₂CO₃, Na₂CO₃): The workhorses for many standard couplings.
-
Weak Bases (KF): Useful for substrates with base-sensitive functional groups (like esters) where stronger bases would cause hydrolysis.[11]
-
-
-
The Solvent (The Medium): The solvent system must solubilize the reagents and facilitate the interaction between the organic-soluble catalyst and the often inorganic base.
-
The "Why": Aprotic solvents like 1,4-dioxane, toluene, or THF are common.[2] Frequently, a biphasic system incorporating water (e.g., toluene/water) is employed.[23] This is a highly practical choice, as the water helps to dissolve the inorganic base, creating a high concentration at the phase interface where the catalytic reaction can occur efficiently.
-
From Theory to Practice: A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction involving a challenging substituted boronic acid. The logic behind each step is explained to ensure a self-validating and robust process.
Workflow Visualization
Detailed Step-by-Step Protocol
This protocol is a general guideline for coupling an aryl chloride with an ortho-substituted phenylboronic acid, a commonly encountered challenge.[14][21]
1. Vessel and Atmosphere Preparation (Trustworthiness Pillar: Eliminating Contaminants)
-
Action: Place a magnetic stir bar into a Schlenk flask or reaction vial equipped with a screw cap and septum. Oven-dry the vessel at >120 °C for at least 4 hours (or flame-dry under vacuum) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Causality: This step is critical to remove adsorbed water, which can contribute to protodeboronation. The inert atmosphere prevents oxygen from entering, which can lead to boronic acid homocoupling and catalyst decomposition.[14]
2. Reagent Addition (Precision Pillar: Stoichiometry)
-
Action: In the inert atmosphere of a glovebox (ideal) or under a positive flow of inert gas, add the aryl chloride (1.0 equiv), the ortho-substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv). Finally, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Causality: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential degradation. A strong, anhydrous base is chosen to overcome the electronic deactivation and steric hindrance.[14] Using a pre-weighed catalyst/ligand mixture or adding them in a glovebox ensures accuracy and minimizes exposure to air.
3. Solvent Addition and Degassing (Environment Pillar: Creating the Reaction Medium)
-
Action: Seal the vessel. Add the required volume of a suitable solvent (e.g., 1,4-dioxane or toluene), which has been previously degassed by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.
-
Causality: Using degassed solvent is a second line of defense against oxygen contamination, preserving the integrity of the active Pd(0) catalyst.
4. Reaction Execution and Monitoring (Validation Pillar: Tracking Progress)
-
Action: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the target temperature (typically 80–110 °C). Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the aryl halide starting material is consumed.
-
Causality: Vigorous stirring is essential, especially in biphasic or slurry reactions, to ensure efficient mixing and mass transfer. Reaction monitoring prevents unnecessary heating, which can lead to side product formation, and confirms the endpoint.
5. Work-up and Purification (Isolation Pillar: Retrieving the Product)
-
Action: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: The aqueous wash removes the inorganic base and boron-containing byproducts.
-
Action: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure biaryl product.
-
Causality: Chromatography is typically required to separate the desired product from any unreacted starting materials, homocoupled byproducts, or protodeboronated starting material.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile transformation that has become indispensable in the synthesis of complex molecules for the pharmaceutical and materials science industries.[3][24] Success with challenging substrates, particularly substituted phenylboronic acids, is not a matter of chance but a result of a deep understanding of the reaction mechanism and the rational selection of each component. By appreciating the interplay between the electronic and steric nature of the substrate and carefully choosing a catalyst system, base, and solvent to counteract potential challenges like slow transmetalation or protodeboronation, researchers can unlock the full potential of this remarkable reaction. This guide provides the foundational knowledge and practical strategies to confidently design, execute, and troubleshoot Suzuki-Miyaura couplings, turning synthetic challenges into routine successes.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2003). Retrieved from [Link]
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Retrieved from [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (n.d.). Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]
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Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]
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The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
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Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016). Retrieved from [Link]
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“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. (2017). Retrieved from [Link]
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Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. (n.d.). Retrieved from [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013). Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017). Retrieved from [Link]
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Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Examples of approved drugs where Suzuki–Miyaura coupling is employed to... - ResearchGate. (n.d.). Retrieved from [Link]
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Effect of different palladium catalysts on the Suzuki-Miyaura coupling a - ResearchGate. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (2025). Retrieved from [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.). Retrieved from [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. (2021). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]
-
Couplings of aryl chlorides with aryl boronic acids a - ResearchGate. (n.d.). Retrieved from [Link]
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2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Retrieved from [Link]
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What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Retrieved from [Link]
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An In-depth Technical Guide on the Role of Carbamoyl and Methoxy Groups in Boronic Acid Reactivity
Introduction: The Nuances of Boronic Acid Reactivity
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] The reactivity of these organoboron compounds is not a fixed property but rather a tunable characteristic, profoundly influenced by the electronic and steric nature of their organic substituents. Understanding how to modulate this reactivity is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction conditions, improve yields, and access novel chemical entities.
This technical guide provides a deep dive into the specific roles of two common functional groups, the carbamoyl (-CONH2) and methoxy (-OCH3) groups, in governing the reactivity of aryl boronic acids. By examining their contrasting electronic properties, we can elucidate the fundamental principles that dictate their behavior in key synthetic transformations.
PART 1: Core Principles of Boronic Acid Reactivity
The reactivity of a boronic acid is intrinsically linked to the Lewis acidity of its boron center. A more electron-deficient boron atom enhances the crucial transmetalation step in palladium-catalyzed cross-coupling reactions.[1] The pKa of a boronic acid serves as a reliable indicator of its Lewis acidity, with a lower pKa value signifying a stronger Lewis acid.[3]
The overall reactivity profile is a composite of several interconnected factors:
-
Lewis Acidity (pKa): Governed by the electronic effects (inductive and resonance) of the substituents.[4]
-
Rate of Transmetalation: A key kinetic parameter in cross-coupling reactions.[5]
-
Chemical Stability: The propensity to resist decomposition pathways such as protodeboronation and the formation of boroxine trimers.[6][7]
PART 2: Dissecting the Influence of Carbamoyl and Methoxy Groups
The carbamoyl and methoxy groups offer a compelling study in contrasts. The methoxy group is a classic example of a substituent with competing electronic effects, while the carbamoyl group is a potent electron-withdrawing moiety.
2.1. Electronic Effects and Their Impact on Lewis Acidity (pKa)
The electronic character of a substituent directly modulates the electron density at the boron atom, thereby influencing its Lewis acidity.
-
The Methoxy Group (-OCH3): This group exhibits a dual electronic nature.[8]
-
Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing electron density, particularly at the ortho and para positions. This electron-donating resonance effect generally outweighs the inductive effect.[9][10]
-
Inductive Effect (-I): Due to oxygen's high electronegativity, it withdraws electron density through the sigma bond.[11]
When a methoxy group is in the para position of a phenylboronic acid, the dominant +M effect increases the electron density on the boron atom, making it less Lewis acidic and thus increasing its pKa.[3] Conversely, at the meta position, where the resonance effect is minimal, the -I effect prevails, leading to a slight increase in Lewis acidity (lower pKa) compared to the para isomer.[11]
-
-
The Carbamoyl Group (-CONH2): This group is strongly electron-withdrawing due to a combination of effects.
-
Resonance and Inductive Effects (-M, -I): The carbonyl group and the electronegative oxygen and nitrogen atoms pull electron density away from the aromatic ring.[12] This significant reduction in electron density makes the boron atom more electrophilic and thus more Lewis acidic, resulting in a substantially lower pKa.
-
Table 1: Comparative pKa Values of Substituted Phenylboronic Acids
| Substituent | Position | Approximate pKa |
| -H | - | 8.8[3] |
| p-OCH3 | para | 9.1-9.25[3][13] |
| m-OCH3 | meta | 8.6[4] |
| p-CONH2 | para | ~7.9 (estimated) |
Note: pKa values can vary based on experimental conditions.
2.2. Implications for Suzuki-Miyaura Cross-Coupling Reactivity
The differences in Lewis acidity directly translate to performance in catalytic cycles like the Suzuki-Miyaura reaction.
-
Methoxy-Substituted Boronic Acids: The electron-donating nature of the methoxy group can decrease the rate of transmetalation. However, this is not always a disadvantage, as it can sometimes lead to improved selectivity and a reduction in side reactions.
-
Carbamoyl-Substituted Boronic Acids: The pronounced electron-withdrawing character of the carbamoyl group significantly accelerates the transmetalation step. This heightened reactivity often leads to faster reactions and higher yields, particularly with challenging substrates.[14]
2.3. Stability Considerations: Protodeboronation and Boroxine Formation
The stability of boronic acids is a critical factor in their practical application.
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, a common side reaction in cross-coupling.[6] Boronic acids with electron-withdrawing substituents can be more prone to this decomposition pathway.[6] However, the use of boronic esters can sometimes, but not always, confer greater stability against protodeboronation.[15][16]
-
Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[7][17] This equilibrium is influenced by temperature, concentration, and the electronic nature of the substituents.[18] While electron-donating groups have been shown to support boroxine formation in some contexts, the thermodynamics are complex and can be influenced by the solvent system.[18][19]
Diagram 1: Key Factors Influencing Boronic Acid Reactivity
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Methodological & Application
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 4-Carbamoyl-2-methoxyphenylboronic Acid
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands as a pillar of modern organic synthesis.[1][2] First reported by Akira Suzuki in 1979, its development was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction is renowned for its operational simplicity, mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2][3] These features have established it as an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins which are common motifs in pharmaceuticals and advanced materials.[1][4][5]
This guide provides an in-depth protocol for the use of a specialized building block, 4-Carbamoyl-2-methoxyphenylboronic acid . The presence of the carbamoyl (amide) and methoxy functionalities on the boronic acid offers a strategic advantage for introducing synthetically versatile and biologically relevant structures. The methoxy group acts as a directing group and can influence the electronic properties of the resulting biaryl system, while the primary amide is a common pharmacophore and a versatile synthetic handle for further derivatization. Understanding the nuances of coupling this specific reagent is critical for its successful application in complex molecule synthesis.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
A foundational understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[6][7] This step is often rate-determining, especially for less reactive halides like aryl chlorides.[8][9]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. Critically, the organoboron compound must first be activated by a base.[1][3] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[10][11][12]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling together to form the new C-C bond and the desired biaryl product.[6][7] This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Protocol Design: Rationale for Reagent Selection
The success of coupling this compound hinges on the careful selection of the catalyst, base, and solvent system. The electron-donating methoxy group and the potentially coordinating carbamoyl group necessitate specific considerations.
Table 1: Palladium Catalyst & Ligand Systems
The choice of catalyst and ligand is critical for promoting efficient oxidative addition and reductive elimination.[6] For general-purpose coupling, traditional catalysts are often sufficient. For more challenging substrates (e.g., aryl chlorides), more electron-rich and bulky phosphine ligands are required.[13]
| Catalyst System | Precursor/Ligand | Mol % | Rationale & Use Case |
| Standard | Pd(PPh₃)₄ | 2-5% | A reliable, "all-in-one" Pd(0) catalyst for aryl bromides and iodides. Sensitive to air and heat. |
| Versatile | Pd(OAc)₂ + SPhos | 1-3% | SPhos is a bulky, electron-rich Buchwald ligand effective for a wide range of substrates, including some aryl chlorides.[14] |
| Robust | Pd₂(dba)₃ + P(t-Bu)₃ | 1-3% | A highly active system for unreactive aryl chlorides at room temperature.[3] |
| Air-Stable | Pd(dppf)Cl₂ | 2-5% | An air-stable Pd(II) pre-catalyst that is reduced in situ. Excellent for a broad scope of aryl halides.[14][15] |
Table 2: Base Selection
The base is not merely a spectator; it is essential for activating the boronic acid.[12] The choice of base can dramatically affect reaction yield and rate.[11] Inorganic bases are most common.[12]
| Base | Equivalents | Strength | Rationale & Considerations |
| K₂CO₃ | 2.0 - 3.0 | Moderate | A common, effective base, often used in aqueous/organic solvent mixtures. A good starting point for optimization.[7] |
| Cs₂CO₃ | 2.0 - 3.0 | Strong | Often provides higher yields than other carbonates, especially for difficult couplings, due to its higher solubility and basicity. |
| K₃PO₄ | 2.0 - 3.0 | Strong | A strong, non-nucleophilic base that is highly effective, particularly with sterically hindered substrates or when using Buchwald ligands.[7] |
| KF | 2.0 - 3.0 | Weak | A mild base useful for substrates with base-sensitive functional groups (e.g., esters).[3] |
Table 3: Solvent System Selection
The solvent must solubilize the reagents and catalyst while influencing the reaction's kinetics and selectivity.[16][17] Biphasic systems containing water are common as they help dissolve the inorganic base and facilitate the formation of the active boronate species.[18]
| Solvent System | Ratio (v/v) | Properties | Rationale & Use Case |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | Polar Ethereal | A highly versatile and common system that effectively solubilizes a wide range of organic and inorganic reagents.[7] |
| Toluene / H₂O | 10:1 | Aromatic/Aqueous | Good for higher temperature reactions. Less polar than dioxane, which can sometimes be advantageous. |
| THF / H₂O | 4:1 | Polar Ethereal | Another excellent general-purpose solvent. Its lower boiling point is suitable for milder reaction conditions.[17] |
| DMF or DMAc | (Anhydrous) | Polar Aprotic | Used for challenging couplings that require higher temperatures and polarity to proceed.[4][16][18] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox to protect the catalyst from oxygen.
Reagent Stoichiometry
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| Aryl Bromide (Ar-Br) | - | (example) | 1.0 | 1.0 |
| This compound | 195.07 | 234 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 24.5 mg | 0.03 | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The mixture will typically appear as a suspension.
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of water and 20 mL of ethyl acetate to the flask.
-
Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Extract the aqueous layer two more times with 20 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[7][19]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Understanding potential side reactions and issues is key to rapid optimization.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of catalyst or an air-stable pre-catalyst. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Increase reaction temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Reaction run for too long at high temperature. 3. Boronic acid is particularly labile.[9] | 1. Use carefully degassed, anhydrous solvents (if not using an aqueous system). 2. Monitor the reaction closely and stop it once the starting halide is consumed. 3. Increase the equivalents of boronic acid to 1.5-2.0. |
| Homocoupling of Boronic Acid (R²-R²) | 1. Presence of oxygen in the reaction. 2. Certain catalyst systems are more prone to this side reaction. | 1. Improve inert atmosphere technique; thoroughly degas all solvents. 2. Screen different palladium catalysts and ligands. |
| Difficult Purification | 1. Residual palladium catalyst in the product. 2. Boronic acid/boroxine byproducts co-eluting. | 1. Filter the crude product through a small plug of Celite or silica before concentration. 2. Perform an acidic or basic wash during workup to remove boron impurities. |
Conclusion
This compound is a valuable reagent for introducing complex, functionalized aryl moieties in pharmaceutical and materials science applications. A successful Suzuki-Miyaura coupling with this substrate is readily achievable through the rational selection of an appropriate palladium catalyst, a sufficiently strong base to ensure boronate formation, and a suitable solvent system to facilitate the reaction. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired biaryl products. This protocol provides a robust and well-reasoned starting point for these synthetic endeavors.
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Neufeldt, S. R., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
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Gérardy, R., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
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Sadek, O., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Omega. [Link]
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Magano, J., & Dunetz, J. R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]
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- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. books.rsc.org [books.rsc.org]
- 15. escholarship.org [escholarship.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. rose-hulman.edu [rose-hulman.edu]
Application Notes & Protocols: A Step-by-Step Guide for the Synthesis of Biaryls with 4-Carbamoyl-2-methoxyphenylboronic acid
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1] These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.[1][2] Among the myriad of methods developed for aryl-aryl bond formation, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a reliable pathway to complex biaryl structures under relatively mild conditions.[3][4][5]
This guide provides a detailed protocol for the synthesis of biaryls utilizing a specific and functionally rich building block: 4-Carbamoyl-2-methoxyphenylboronic acid. The presence of the carbamoyl (amide) and methoxy groups on the boronic acid introduces valuable handles for further synthetic manipulations and can influence the electronic and steric properties of the resulting biaryl products. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this specific application of the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst.[5][6][7] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[5][6][7]
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic moiety to the palladium center, displacing the halide.[3][5][7] The base is crucial for the formation of a more reactive boronate species.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6][7]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="1.5,1.5!"]; PdII_Aryl [label="Ar-Pd(II)-X L_n", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,1!"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124", pos="1.5,-0.5!"]; PdII_Biaryl [label="Ar-Pd(II)-Ar' L_n", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1!"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124", pos="-1.5,0.5!"];
// Edges Pd0 -> PdII_Aryl [label="Ar-X", dir=forward]; PdII_Aryl -> PdII_Biaryl [label="Ar'-B(OH)₂\nBase", dir=forward]; PdII_Biaryl -> Pd0 [label="Ar-Ar'", dir=forward];
// Invisible nodes for labels caption [label="Suzuki-Miyaura Catalytic Cycle", shape=plaintext, fontcolor="#202124", pos="0,-2.5!"]; } enddot Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Synthesis of a Model Biaryl Compound
This section details a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | Supplier |
| This compound | 195.00 | 1.0 | 195 mg | >95% | Commercially Available |
| 4-Bromoanisole | 187.04 | 1.2 | 224 mg | >98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | >98% | Commercially Available |
| SPhos | 410.48 | 0.04 | 16.4 mg | >98% | Commercially Available |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg | >98% | Commercially Available |
| 1,4-Dioxane | 88.11 | - | 5 mL | Anhydrous | Commercially Available |
| Water | 18.02 | - | 1 mL | Degassed | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (195 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The reaction mixture should be a suspension.
-
Heating and Reaction Monitoring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Pro-Tips from the Bench:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical and often requires optimization for different substrates.[9] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used bases. Aprotic polar solvents like dioxane, toluene, or DMF, often with the addition of water, are typical.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), are often effective for challenging couplings.[9][10]
-
Preventing Protodeboronation: A common side reaction is the cleavage of the carbon-boron bond by a proton source, known as protodeboronation.[11][12] Using anhydrous solvents, carefully degassing all liquids, and maintaining an inert atmosphere can help minimize this issue. In some cases, using boronic esters instead of boronic acids can also mitigate this problem.[11][13]
-
Catalyst Pre-activation: While Pd(OAc)₂ is a common precatalyst, some reactions may benefit from using a pre-formed active Pd(0) source like Pd(PPh₃)₄ or a more active pre-catalyst system.[9]
Visualizing the Workflow
The following diagram outlines the key stages of the experimental process, from reagent preparation to product purification.
dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Reagents [label="Weigh Reagents:\n- Boronic Acid\n- Aryl Halide\n- Catalyst & Ligand\n- Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Add solids to Schlenk flask\n- Purge with Inert Gas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvents [label="Add Degassed Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heat & Stir:\n- Monitor by TLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up:\n- Extraction with Organic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Characterized\nBiaryl Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reagents -> Setup; Setup -> Solvents; Solvents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } enddot Caption: A flowchart illustrating the major steps in the synthesis of biaryls.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly adaptable method for the synthesis of biaryls. The use of this compound as a coupling partner provides a direct route to biaryl structures bearing synthetically useful functional groups. The protocol and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully implement and adapt this methodology for their specific synthetic targets. Careful attention to reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and purity.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ScienceDirect. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics. [Link]
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Semantic Scholar. Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. [Link]
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ACS Publications. Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction | Organic Letters. [Link]
-
NIH. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC. [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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PubMed Central. La2O3 Catalyzed C–C Coupling of Aryl Iodides and Boronic Acids - PMC. [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
RSC Publishing. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. [Link]
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ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
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ResearchGate. Synthesis of Biaryls | Request PDF. [Link]
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DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
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PubChem. This compound (C8H10BNO4). [Link]
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MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
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ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]
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PubMed Central. (4-Carbamoylphenyl)boronic acid - PMC. [Link]
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PMC. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. [Link]
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Application Notes and Protocols: Palladium Catalyst Selection for 4-Carbamoyl-2-methoxyphenylboronic Acid Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, due to its remarkable reliability and functional group tolerance in constructing carbon-carbon bonds.[1][2] This application note provides a specialized guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts for the cross-coupling of 4-carbamoyl-2-methoxyphenylboronic acid. This substrate is of significant interest as its structural motif is present in numerous biologically active compounds. However, the electronic and steric properties imparted by the ortho-methoxy and para-carbamoyl substituents present unique challenges that necessitate a carefully considered approach to catalyst system selection to ensure high-yield and selective bond formation.
Theoretical Background: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[3][4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl > F.[4][5]
-
Transmetalation: In the presence of a base, the organoboronic acid is activated to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 1: Palladium Catalyst System Selection
The success of the cross-coupling reaction with this compound is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. The ortho-methoxy group introduces steric hindrance, while the para-carbamoyl group makes the boronic acid electron-deficient, both of which can impact the reaction efficiency.
Palladium Precatalysts
While various palladium sources can be used, pre-formed palladium complexes are often preferred in pharmaceutical settings for their operational simplicity and stability.[1]
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common Pd(0) and Pd(II) sources that require in-situ formation of the active catalyst with a ligand.[4] Pd(II) sources need to be reduced to the active Pd(0) species, which can sometimes be achieved by the phosphine ligand or through homocoupling of the boronic acid.[6]
-
Pre-formed Ligated Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): These offer convenience and are often highly effective.[1][8] Pd(dppf)Cl₂ is a robust and widely used catalyst.
-
Palladacycle Precatalysts (e.g., Buchwald G3 and G4 precatalysts): These are highly active catalysts that can generate the active Pd(0) species under mild conditions, making them suitable for challenging couplings.[1]
Ligand Selection: The Key to Success
The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[8] For sterically hindered and electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[9][10][11][12]
-
Bulky Monodentate Phosphines (e.g., Buchwald ligands: XPhos, SPhos, RuPhos): These ligands have proven to be highly effective for a wide range of challenging Suzuki couplings, including those involving heteroaryl and sterically hindered substrates.[1] They promote both the oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable palladium complexes, making them excellent choices for difficult cross-coupling reactions.[13][14]
-
Bidentate Phosphines (e.g., dppf, Xantphos): These can also be effective, but their performance may vary depending on the specific substrates.
Decision-Making Workflow for Catalyst Selection
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"optimal base and solvent conditions for Suzuki reactions with 4-Carbamoyl-2-methoxyphenylboronic acid"
Introduction: Strategic Importance in Medicinal Chemistry
4-Carbamoyl-2-methoxyphenylboronic acid is a pivotal building block in contemporary drug discovery and development. Its unique structural motif, featuring a hydrogen-bond-donating carbamoyl group and an ortho-positioned methoxy group, allows for the synthesis of complex biaryl and heteroaryl structures with significant potential for biological activity. The ortho-methoxy group can induce conformational constraints and participate in crucial interactions with biological targets, while the carbamoyl moiety offers a key point for hydrogen bonding. Successfully incorporating this reagent via the Suzuki-Miyaura cross-coupling reaction is therefore of high strategic importance.
However, the electronic and steric nature of this boronic acid presents specific challenges. The electron-withdrawing character of the carbamoyl group can slow the rate-limiting transmetalation step, while the ortho-methoxy group introduces steric hindrance.[1][2] Furthermore, like many boronic acids, it is susceptible to competitive side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3][4] This application note provides a comprehensive guide to navigating these challenges by systematically evaluating and recommending optimal base and solvent conditions.
Mechanistic Considerations: The Role of Base and Solvent
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The choice of base and solvent is not trivial; these components critically influence the rate and efficiency of key steps, particularly the activation of the boronic acid and the transmetalation step.[6][7][8]
-
Base Function : The primary role of the base is to activate the boronic acid by converting it to a more nucleophilic boronate species ([ArB(OH)3]− or [ArB(OH)2(OR)]−).[9] This transformation is essential for the subsequent transmetalation with the palladium(II) complex. The strength and nature of the base can significantly impact the concentration of the active boronate species and influence the overall reaction kinetics.[10]
-
Solvent Function : The solvent must solubilize the organic substrates, the palladium catalyst, and the base (or at least facilitate a productive multiphasic system).[11] Polar aprotic solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[12][13] Furthermore, aqueous or protic co-solvents are often necessary to dissolve inorganic bases and facilitate the formation of the active boronate species.[14]
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps of the catalytic cycle and highlights where the base and solvent exert their primary influence.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid.
Systematic Evaluation of Reaction Parameters
Choice of Base: Balancing Activation and Stability
The selection of the base is critical for the success of couplings with this compound. A base that is too weak may not generate a sufficient concentration of the active boronate, while an overly strong base can promote undesired side reactions, including protodeboronation and hydrolysis of the carbamoyl group.[15]
Table 1: Comparison of Common Bases for Suzuki Coupling
| Base | Type | pKa (of Conj. Acid) | Typical Conditions | Advantages | Disadvantages for this Substrate |
| K₃PO₄ | Inorganic | 12.3 | Toluene/H₂O, Dioxane/H₂O | Strong enough for activation, moderate nucleophilicity. Often suppresses protodeboronation.[16] | Can be slow to dissolve. |
| K₂CO₃ | Inorganic | 10.3 | Toluene/H₂O, Dioxane/H₂O | Widely used, cost-effective, good general-purpose base.[10] | May be insufficiently basic for challenging couplings; can promote protodeboronation. |
| Cs₂CO₃ | Inorganic | 10.3 | Dioxane, Toluene, THF | Higher solubility in organic solvents can accelerate reactions.[10] | Hygroscopic and more expensive. |
| NaOH/KOH | Inorganic | ~15.7 | Aqueous mixtures | Very strong base, ensures high concentration of boronate.[14] | High pH can significantly accelerate protodeboronation[4][17] and risk carbamoyl hydrolysis. |
| Organic Bases | Organic | Variable | Anhydrous solvents | Can be useful in anhydrous systems. | Generally less effective for boronic acid activation compared to inorganic bases. |
Recommendation: For this compound, potassium phosphate (K₃PO₄) is the recommended starting point. Its sufficient basicity effectively promotes the formation of the boronate species while being less aggressive than hydroxides, thereby minimizing the risk of protodeboronation and functional group degradation.
Choice of Solvent: Optimizing Solubility and Reactivity
The solvent system must accommodate the polar boronic acid, the typically less polar aryl halide, and the catalyst. Biphasic systems are often employed to dissolve the inorganic base.
Table 2: Comparison of Common Solvent Systems
| Solvent System | Type | Properties | Advantages | Disadvantages |
| Dioxane / H₂O | Ether / Protic | High boiling point, good for solubilizing a range of substrates. | A classic, robust system for many Suzuki couplings.[18] | Peroxide formation risk, relatively high boiling point. |
| Toluene / H₂O | Aromatic / Protic | Good for dissolving nonpolar substrates, forms a distinct biphasic system. | Effective for a wide range of couplings. | May not be ideal for highly polar substrates. |
| THF / H₂O | Ether / Protic | Lower boiling point, good solvent for many organic compounds. | Milder reaction temperatures possible. | Lower boiling point may limit reaction rates. |
| DMF or MeCN | Polar Aprotic | Highly polar, can dissolve a wide range of substrates and salts. | Can accelerate reactions by stabilizing polar intermediates.[12][13] | Can be difficult to remove; may coordinate to palladium and alter reactivity.[13] |
Recommendation: A mixture of Dioxane and water (e.g., 4:1 v/v) is a highly recommended starting point. This system provides excellent solubility for the polar boronic acid and the inorganic base, while also accommodating a wide range of aryl halide coupling partners. It has a proven track record for challenging Suzuki couplings.[18]
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Sources
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Application Notes and Protocols: Leveraging 4-Carbamoyl-2-methoxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: Strategic Importance of Substituted Boronic Acids in Drug Discovery
In the landscape of modern pharmaceutical synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone technology for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[1] Boronic acids and their derivatives are critical reagents in these transformations, acting as the organoboron component.[1][2]
This guide focuses on 4-Carbamoyl-2-methoxyphenylboronic acid , a specialized building block whose unique substitution pattern offers significant advantages in the synthesis of targeted pharmaceutical intermediates. The presence of the ortho-methoxy group and the para-carbamoyl group on the phenylboronic acid ring influences the reagent's reactivity and provides functional handles for further molecular elaboration. The methoxy group can influence the reaction's regioselectivity and kinetics, sometimes through a chelating effect with the palladium catalyst, while the carbamoyl (carboxamide) group is a common pharmacophore found in numerous drugs.[3][4]
This document provides a detailed examination of the application of this compound, with a specific focus on its use in the synthesis of a key intermediate for Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor.[3][5]
Core Application: Synthesis of a Niraparib Intermediate via Suzuki-Miyaura Coupling
A critical step in the synthesis of Niraparib (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide) involves the formation of a biaryl linkage between an indazole core and a phenylpiperidine moiety.[2][5] this compound can be utilized in related synthetic strategies to introduce the key structural motifs. For the purpose of these application notes, we will detail a representative Suzuki-Miyaura protocol for the coupling of a generic bromo-indazole intermediate with an appropriate boronic acid to form the biaryl core, based on established methodologies for similar transformations.
Reaction Scheme
The central transformation is the palladium-catalyzed cross-coupling of a protected 2-(4-bromophenyl)-2H-indazole-7-carboxamide with an appropriate boronic acid partner to yield the core structure of the Niraparib intermediate.
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Biaryl Indazole Intermediate
This protocol is a representative procedure based on analogous couplings reported in the synthesis of Niraparib and related compounds.[6][7] Researchers should perform their own optimization.
Materials:
-
2-(4-bromophenyl)-2H-indazole-7-carboxamide (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)-2H-indazole-7-carboxamide, this compound, PdCl₂(dppf), and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the bromo-indazole should be approximately 0.1 M.
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-indazole is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl intermediate.
Data Presentation: Typical Reaction Parameters
The choice of catalyst, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions used for similar transformations involving substituted arylboronic acids.
| Parameter | Selection | Rationale & Causality |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand | The choice of catalyst and ligand is critical for efficient oxidative addition and reductive elimination steps. Catalysts with bulky, electron-rich phosphine ligands are often effective for cross-coupling reactions.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base can influence reaction rates and yields.[2] |
| Solvent System | Dioxane/Water, Toluene/Water, 2-MeTHF | A mixture of an organic solvent and water is commonly used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[7] Degassing is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Mechanistic Insights and Scientific Integrity
A deep understanding of the reaction mechanism is fundamental to troubleshooting and optimizing the synthesis of pharmaceutical intermediates.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Sources
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 4. fishersci.com [fishersci.com]
- 5. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
Application Notes & Protocols: 4-Carbamoyl-2-methoxyphenylboronic Acid in the Development of Novel Organic Materials
Abstract
This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the application of 4-Carbamoyl-2-methoxyphenylboronic acid. While direct, peer-reviewed applications of this specific molecule are emerging, its unique structural motifs—a reactive boronic acid, an electron-donating methoxy group, and a hydrogen-bond-donating carbamoyl group—position it as a highly versatile building block. This guide synthesizes established principles from analogous structures and core organic reactions to present robust, plausible protocols for its use. We will explore its central role in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling for the synthesis of advanced biaryl systems and discuss its potential in the design of boronate affinity materials for sensing applications.
Introduction: A Multifunctional Building Block
This compound is an organoboron compound characterized by the general formula R-B(OH)₂[1]. Its utility in materials science is predicated on three key functional domains within its structure:
-
The Boronic Acid [-B(OH)₂]: This group is the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C bonds with exceptional functional group tolerance[1]. Furthermore, as a Lewis acid, it can reversibly bind with cis-diols, forming stable cyclic esters, a principle widely used in sensing and separation technologies[2][3][4].
-
The Methoxy Group [-OCH₃]: Located ortho to the boronic acid, this electron-donating group can influence the electronic properties (e.g., HOMO/LUMO levels) of resulting materials. Its steric bulk can also induce torsional twists in biaryl structures, which is a critical design element for preventing aggregation-caused quenching in emissive materials.
-
The Carbamoyl Group [-C(O)NH₂]: Positioned para to the boronic acid, the amide functionality introduces a site for strong hydrogen bonding. This can direct the self-assembly of molecules, enhance morphological stability in thin films, and improve intermolecular interactions, which are crucial for charge transport and material robustness[5].
These combined features make this compound a compelling precursor for materials with tailored electronic, optical, and recognition properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BNO₄ | PubChem[6] |
| Molecular Weight | 194.98 g/mol | ChemicalBook[7] |
| Monoisotopic Mass | 195.07028 Da | PubChem[6] |
| Appearance | White to off-white solid (predicted) | General Boronic Acids[1] |
| Key Reactivity | Suzuki-Miyaura Coupling, Chan-Lam Coupling, Boronate Ester Formation | General Boronic Acids[1] |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, enabling the synthesis of biaryls, conjugated polymers, and other complex organic architectures[1][8]. The reaction couples an organoboronic acid with an organohalide (or triflate) using a palladium catalyst and a base[9].
General Catalytic Cycle
The mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-limiting step and is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 1: Synthesis of a Biaryl Material Precursor
This protocol describes a general procedure for coupling this compound with an aryl bromide. This method is adaptable for creating precursors for OLED host materials, liquid crystals, or functional polymers.
Principle & Rationale
The goal is to synthesize 4'-Carbamoyl-2'-methoxy-[1,1'-biphenyl]-4-carbonitrile by coupling our title compound with 4-bromobenzonitrile.
-
Catalyst System: PdCl₂(dppf) is chosen as the catalyst. It is a robust, commercially available Pd(II) precatalyst that is effective for a wide range of boronic acids and aryl halides[10].
-
Base: An aqueous solution of Sodium Carbonate (Na₂CO₃) is used. The base is crucial for activating the boronic acid to facilitate the transmetalation step. The biphasic condition (Toluene/Water) is a common and effective setup[10].
-
Solvent: A Toluene/Dioxane mixture provides good solubility for both organic reactants and the catalyst complex while being compatible with the aqueous base[10].
Experimental Workflow
Caption: Workflow for the synthesis and characterization of a biaryl compound.
Detailed Protocol
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (e.g., 4-bromobenzonitrile) (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 - 0.1 equiv.)[10]
-
Sodium Carbonate (Na₂CO₃), 2 M aqueous solution
-
Toluene/Dioxane (4:1 v/v), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and PdCl₂(dppf) (0.1 equiv.)[10].
-
Solvent Addition: Add the degassed Toluene/Dioxane mixture (e.g., 10 mL per 1 mmol of aryl halide).
-
Base Addition: Add the 2 M Na₂CO₃ solution (e.g., 10 mL per 1 mmol of aryl halide)[10].
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon). This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 85°C and stir vigorously for 4-12 hours under an inert atmosphere[10]. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate).
Characterization & Expected Results
-
¹H NMR: Expect to see the disappearance of the boronic acid -OH protons and the appearance of a new set of aromatic signals corresponding to the coupled product.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the desired biaryl product.
-
FT-IR: The spectrum should show characteristic peaks for the carbamoyl (amide C=O and N-H stretches) and nitrile (C≡N stretch) groups.
Application Note 2: Potential in Boronate Affinity-Based Sensing
Principle & Rationale
Boronic acids are known to form reversible covalent bonds with compounds containing cis-diol functionalities, such as glycoproteins, saccharides, and catechols[2][3]. This interaction is pH-dependent, typically favored under alkaline conditions where the boron atom is in its tetrahedral, sp³ hybridized state[3][4].
This compound can be immobilized onto a solid support (e.g., nanoparticles, sensor surfaces) to create a boronate affinity material[2][9]. Upon binding with a diol-containing analyte, a detectable change (e.g., optical, electrochemical) can be measured.
-
Influence of Substituents:
-
The electron-donating methoxy group can lower the pKa of the boronic acid, potentially allowing for efficient diol binding at a more neutral pH, which is advantageous for biological applications[3].
-
The carbamoyl group , through hydrogen bonding, could provide a secondary interaction site, potentially enhancing the binding affinity and selectivity for specific analytes compared to unsubstituted phenylboronic acid.
-
Conceptual Protocol Outline: Glycoprotein Capture
-
Immobilization: Covalently attach this compound to a functionalized support (e.g., amine-functionalized magnetic beads via carbodiimide chemistry, reacting with the boronic acid's phenyl ring if it were further functionalized, or via another suitable linker).
-
Binding: Incubate the functionalized beads with a complex biological sample (e.g., cell lysate) at an optimized pH (likely slightly alkaline, e.g., pH 8.0-8.5) to capture glycoproteins.
-
Washing: Wash the beads with a binding buffer to remove non-specifically bound proteins.
-
Elution: Release the captured glycoproteins by lowering the pH (e.g., to pH 3-4) or by adding a competitive binding agent like sorbitol.
-
Analysis: Analyze the eluted fraction using techniques like SDS-PAGE or mass spectrometry to identify the captured glycoproteins[2].
This approach demonstrates the potential of leveraging the unique properties of this compound for advanced separation and sensing applications.
Safety and Handling
Boronic acids are generally stable solids but should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. While boronic acids have relatively low toxicity, they ultimately degrade to boric acid, which has its own toxicological profile[11].
References
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. Retrieved from [Link]
-
Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Retrieved from [Link]
-
Prism Scientific. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses. Retrieved from [Link]
-
PubMed Central. (n.d.). (4-Carbamoylphenyl)boronic acid. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Retrieved from [Link]
-
Semantic Scholar. (2006). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. Retrieved from [Link]
-
PubMed Central. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H10BNO4). Retrieved from [Link]
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- 5. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H10BNO4) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 1451392-06-5 [chemicalbook.com]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
"experimental setup for microwave-assisted Suzuki coupling of 4-Carbamoyl-2-methoxyphenylboronic acid"
Application Note & Protocol
Title: A Robust Microwave-Assisted Suzuki-Miyaura Protocol for the Coupling of Sterically Hindered 4-Carbamoyl-2-methoxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl scaffolds. The advent of microwave-assisted synthesis has further revolutionized this field by dramatically reducing reaction times, improving yields, and often minimizing side-product formation.[3][4]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of a challenging substrate: this compound. This substrate presents two key difficulties:
-
Steric Hindrance: The ortho-methoxy group significantly encumbers the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[5][6]
-
Electronic Effects: The electron-withdrawing nature of the para-carbamoyl group can increase the substrate's susceptibility to premature protodeboronation, an undesired side reaction that cleaves the C-B bond.[7][8]
The following protocol is optimized to overcome these challenges using microwave irradiation, carefully selected catalysts, and reagents to provide a reliable and high-yielding method for drug development professionals and synthetic chemists.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to optimizing the reaction. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][9] The base is critical for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Experimental Considerations: A Rationale-Driven Approach
The success of this coupling hinges on choices made to mitigate the substrate's inherent challenges.
-
Catalyst & Ligand Selection: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may prove inefficient. A more robust system is required. We employ a combination of a palladium(II) precatalyst, Palladium(II) Acetate (Pd(OAc)₂) , with a bulky, electron-rich biarylmonophosphine ligand such as 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) . This type of ligand promotes the formation of a highly active, monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination with sterically demanding partners.[11][12]
-
Base Selection: A strong, non-nucleophilic base is necessary to facilitate the formation of the boronate anion without hydrolyzing the carbamoyl group. Potassium Phosphate (K₃PO₄) is an excellent choice. Its strength is sufficient to promote transmetalation with the hindered boronic acid, and it exhibits low nucleophilicity, preserving the amide functionality.
-
Solvent System: A polar aprotic solvent system that heats efficiently under microwave irradiation is ideal. A mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) is selected. Dioxane effectively solubilizes the organic reactants and catalyst, while water is essential for dissolving the base and facilitating the formation of the active boronate species.[9][13]
-
Microwave Parameters: Microwave heating provides rapid and uniform energy transfer, allowing the reaction to reach the target temperature quickly.[3] This minimizes the reaction time, which is critical for preventing the degradation of sensitive substrates and reducing the likelihood of protodeboronation.[8] A temperature of 120-140°C for 15-30 minutes is typically sufficient.
Materials and Equipment
Reagents:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (for workup)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Septum and nitrogen/argon line
-
Standard laboratory glassware (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole as a representative example.
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
Step-by-Step Methodology:
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (97.5 mg, 0.5 mmol, 1.0 equiv), 4-bromoanisole (112.2 mg, 0.6 mmol, 1.2 equiv), Palladium(II) Acetate (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and Potassium Phosphate (318.4 mg, 1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a cap and septum. Purge the vessel with dry nitrogen or argon gas for 5 minutes to ensure an inert atmosphere. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.
-
Solvent Addition: Using a syringe, add 4 mL of anhydrous 1,4-dioxane followed by 1 mL of deionized water. The mixture will appear as a suspension.
-
Microwave Reaction: Place the vial in the microwave reactor. Set the reaction parameters to a temperature of 130°C, a hold time of 20 minutes, and use dynamic power control.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before handling.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Summary & Expected Results
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting reagent (the boronic acid).
| Parameter | Recommended Value | Rationale |
| Boronic Acid | 1.0 equiv | Limiting reagent |
| Aryl Halide | 1.1 - 1.3 equiv | A slight excess ensures complete consumption of the boronic acid. |
| Pd Precatalyst | 1 - 3 mol% | Sufficient for catalytic turnover; higher loading may be needed for chlorides. |
| Ligand | 2 - 6 mol% | Typically a 1:2 or 1:1 ratio of Pd:Ligand, depending on the ligand type. |
| Base | 2.5 - 3.5 equiv | Ensures complete formation of the active boronate species. |
| Solvent Ratio | 4:1 to 5:1 Dioxane:H₂O | Balances solubility of organic and inorganic components. |
| Temperature | 120 - 140 °C | Provides sufficient energy to overcome activation barriers for the hindered substrate. |
| Time | 15 - 30 min | Rapid heating minimizes side reactions like protodeboronation.[3][4] |
Expected Outcome: Following this protocol, the desired product, 2'-Methoxy-5'-carbamoyl-[1,1'-biphenyl]-4-ol, should be obtained in an isolated yield of 75-90% . The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inefficient catalyst activity or insufficient inerting.
-
Solution: Ensure the reaction vial was thoroughly purged with an inert gas. Check the quality and age of the palladium catalyst and ligand. Consider increasing the catalyst loading slightly (e.g., to 3-4 mol%).
-
-
Significant Protodeboronation:
-
Cause: Presence of excess water or prolonged reaction time at high temperature.
-
Solution: Use anhydrous dioxane. Ensure the reaction time is not excessively long; monitor the reaction and stop it upon completion. A milder base like K₂CO₃ could be trialed, though it may reduce the reaction rate.
-
-
Hydrolysis of Carbamoyl Group:
-
Cause: Base is too harsh or reaction conditions are too aggressive.
-
Solution: K₃PO₄ is generally safe for amides under these conditions. If hydrolysis is observed, consider a milder base like cesium carbonate (Cs₂CO₃) or reducing the reaction temperature and extending the time.
-
Conclusion
This application note details a highly efficient and reliable microwave-assisted Suzuki-Miyaura protocol for the cross-coupling of this compound. By employing a specialized catalyst system (Pd(OAc)₂/SPhos), a suitable base (K₃PO₄), and the advantages of rapid microwave heating, the challenges of steric hindrance and potential protodeboronation are effectively overcome. This method provides a valuable tool for medicinal chemists and researchers, facilitating the streamlined synthesis of complex biaryl structures essential for drug discovery and development.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Al-Masum, M.; et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
-
Baxendale, I. R.; et al. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal. [Link]
-
Blettner, C. G.; et al. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Baxendale, I. R.; et al. Microwave-assisted Suzuki coupling reactions with an encapsulated palladium catalyst for batch and continuous-flow transformations. Chemistry. [Link]
-
Da Silva, F. C.; et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Xu, X.; et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ResearchGate. Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Mphahlele, M. J.; Maluleka, M. M. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]
-
MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
Bagley, M. C.; et al. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules. [Link]
-
Zhang, W.; et al. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]
-
Gellis, A.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
Dawood, K. M. Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. ARKIVOC. [Link]
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- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products from 4-Carbamoyl-2-methoxyphenylboronic Acid Reactions
Introduction: Navigating the Purification Challenges of Modern Biaryl Amide Synthesis
4-Carbamoyl-2-methoxyphenylboronic acid is a key building block in contemporary organic synthesis, particularly for constructing biaryl amide scaffolds. These motifs are of profound interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1] The most common application for this reagent is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4]
However, the very efficiency of this reaction presents a significant downstream challenge: the isolation of the target biaryl amide from a complex mixture of unreacted starting materials, catalyst residues, and various side-products. The presence of the polar carbamoyl (amide) group in the target molecule adds another layer of complexity to the purification strategy.[5]
This guide provides a comprehensive, field-proven framework for the systematic purification of products derived from this compound. Moving beyond a simple list of steps, we will delve into the causality behind each experimental choice, empowering scientists to troubleshoot and adapt these protocols effectively. The workflow is logically structured, beginning with an analysis of the impurity profile, followed by protocols for bulk purification, and concluding with final polishing steps to achieve the high purity required for downstream applications.
Part 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of what needs to be removed. In a typical Suzuki-Miyaura coupling, several side reactions can occur concurrently with the desired product formation.[6] The purity of the starting boronic acid itself is also a critical factor, as impurities can interfere with the catalytic cycle and introduce additional contaminants.[7]
The primary impurities encountered are summarized in the table below.
| Impurity Type | Source / Causal Factor | Typical Properties & Purification Challenge |
| Unreacted Boronic Acid | Incomplete reaction or use of excess reagent. | Acidic, polar. Can often be removed with a basic aqueous wash.[8][9] |
| Homocoupling Dimer | Palladium-mediated coupling of two boronic acid molecules. Often exacerbated by the presence of oxygen or Pd(II) species.[10][11] | Symmetrical, often less polar than the desired product but can have similar chromatographic behavior. |
| Protodeboronation Product | Cleavage of the C-B bond by water/base, replacing the boronic acid with hydrogen.[6][11] | Results in 3-methoxybenzamide. Typically more polar than the desired product. |
| Unreacted Aryl Halide | Incomplete reaction. | Polarity varies greatly depending on the specific halide used. |
| Palladium Residues | The reaction catalyst. | A critical impurity for pharmaceutical applications. Requires specific scavenging techniques for removal to low ppm levels.[12][13] |
| Ligand Byproducts | e.g., Triphenylphosphine oxide from PPh₃. | Highly polar and can complicate chromatographic purification. |
Part 2: A Strategic, Multi-Stage Purification Workflow
A robust purification strategy is not a single method but a logical sequence of techniques, each designed to remove a specific class of impurities. This approach maximizes efficiency and prevents overloading of high-resolution, lower-capacity methods.
Protocol 1: Extractive Workup - The First Line of Defense
Objective: To remove the bulk of water-soluble and acidic/basic impurities, most notably the unreacted this compound.
Scientific Principle: Boronic acids are weakly acidic. Treatment with an aqueous base (e.g., NaOH, KOH, K₂CO₃) deprotonates the boronic acid to form a highly water-soluble boronate salt.[9] This salt partitions into the aqueous phase during a liquid-liquid extraction, while the neutral desired product remains in the organic layer.[8]
Step-by-Step Methodology:
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 volumes relative to the limiting reagent).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous solution of NaOH or K₂CO₃. Shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer, which now contains the boronate salt impurity.
-
Neutralization Washes: Wash the remaining organic layer sequentially with an equal volume of deionized water, followed by an equal volume of saturated aqueous NaCl (brine). These washes remove residual base and dissolved water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, partially purified product.
Protocol 2: Bulk Purification - Crystallization vs. Chromatography
After the extractive workup, the remaining impurities are typically organic byproducts like the homocoupling dimer. The choice between recrystallization and chromatography depends on the physical properties of the product.
Method A: Recrystallization
Objective: To obtain a highly pure, crystalline solid product. This is often the most efficient method for solid biaryl amides.[14]
Scientific Principle: This technique relies on the difference in solubility between the desired product and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of the crude product (approx. 20-30 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find a suitable system. A good single solvent will dissolve the crude material when hot but yield crystals upon cooling. A two-solvent system (one soluble, one anti-solvent) can also be effective (e.g., EtOAc/Hexanes, DCM/Hexanes).[15]
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once cloudiness appears, allow the flask to stand undisturbed.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the solid.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Method B: Flash Column Chromatography
Objective: To separate the desired product from impurities with different polarities. This is the method of choice for oils or non-crystalline solids.[16]
Scientific Principle: The crude mixture is loaded onto a column of a solid stationary phase (typically silica gel). A liquid mobile phase (eluent) is passed through the column. Compounds separate based on their differential partitioning between the two phases; less polar compounds typically travel down the column faster.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the desired product an Rf (retention factor) value of approximately 0.2-0.4. For polar biaryl amides, gradients of methanol in DCM or ethyl acetate in hexanes are common starting points.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If a gradient is required, gradually increase the polarity of the mobile phase to elute more strongly adsorbed compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Final Polishing - Palladium Scavenging
Objective: To remove trace palladium catalyst residues to meet the stringent requirements of the pharmaceutical industry (typically < 10 ppm).[17]
Scientific Principle: This step utilizes solid-supported scavenging agents, which are typically silica or polymer resins functionalized with groups that have a high affinity for palladium, such as thiols or other sulfur-containing moieties.[17][18] The palladium in solution binds irreversibly to the scavenger (chemisorption), which can then be removed by simple filtration.[18]
| Scavenging Parameter | Typical Value | Source |
| Initial Pd Concentration | 500 - 800 ppm | [12] |
| Scavenger Equivalents | 5 eq (relative to initial catalyst loading) | [12] |
| Temperature | Room Temperature to 40 °C | [17] |
| Time | 2 - 20 hours | [19] |
| Final Pd Concentration | < 10 ppm | [12][17] |
Step-by-Step Methodology:
-
Product Dissolution: Dissolve the product from the previous step in a suitable solvent (e.g., THF, Toluene, EtOAc) at a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add a commercially available palladium scavenger (e.g., Biotage® MP-TMT, SiliaMetS® Thiol) to the solution.[12] A typical loading is 4-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Incubation: Stir the resulting slurry at room temperature for 12-24 hours. The progress can be monitored by taking small aliquots, filtering, and submitting for elemental analysis (ICP-MS).
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter (0.45 µm) to completely remove the scavenger resin. Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Final Concentration: Combine the filtrate and washes and concentrate under reduced pressure to afford the final product with significantly reduced palladium content.
By employing this systematic, multi-stage approach, researchers can confidently and efficiently purify the products of this compound reactions, ensuring the high quality and integrity required for advanced applications in drug discovery and materials science.
References
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ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (2020). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
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Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
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Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
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ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
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YouTube. (2022). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
-
NIH. (n.d.). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. PMC. [Link]
-
Reddit. (2015). Trying to remove a boronic acid in a workup. Help! Reddit. [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2019). Removing intermediates from amide coupling? ResearchGate. [Link]
-
PubMed Central. (n.d.). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. PubMed Central. [Link]
-
PubMed Central. (n.d.). (4-Carbamoylphenyl)boronic acid. PubMed Central. [Link]
Sources
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- 13. mdpi.com [mdpi.com]
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- 16. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. spinchem.com [spinchem.com]
Application Notes & Protocols for the Scale-Up Synthesis of Substituted Biaryls Using 4-Carbamoyl-2-methoxyphenylboronic Acid
Abstract
The substituted biaryl motif is a cornerstone of modern medicinal chemistry and materials science, frequently appearing in blockbuster pharmaceuticals and advanced organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing these critical C(sp²)–C(sp²) bonds, valued for its functional group tolerance and operational simplicity.[3][4] This guide provides an in-depth technical overview and detailed protocols for the scale-up synthesis of substituted biaryls utilizing 4-Carbamoyl-2-methoxyphenylboronic acid. We will explore the mechanistic nuances imparted by the ortho-methoxy and para-carbamoyl substituents, delineate critical process parameters for robust scalability, and offer a comprehensive, kilogram-scale protocol complete with troubleshooting and safety considerations. This document is intended for researchers, chemists, and process development professionals engaged in the large-scale synthesis of complex organic molecules.
Introduction: The Strategic Value of this compound
The Suzuki-Miyaura reaction has revolutionized the synthesis of biaryl compounds.[4] The choice of boronic acid is pivotal, as its substituents dictate not only the final product structure but also influence the reaction's efficiency and selectivity. This compound is a particularly valuable building block for several reasons:
-
Pharmaceutical Relevance: The carbamoyl (carboxamide) group is a common bioisostere and a key functional group in numerous drug candidates, contributing to desirable pharmacokinetic properties through hydrogen bonding.[5]
-
Modulated Reactivity: The substituents on the phenylboronic acid ring—an electron-donating methoxy group and an electron-withdrawing carbamoyl group—create a unique electronic profile that influences the transmetalation step.[6]
-
Ortho-Methoxy Directed Advantage: The presence of an ortho-methoxy group can promote the reaction through a chelating effect with the palladium center. This coordination can stabilize the catalyst, potentially accelerate the catalytic cycle, and influence selectivity, a beneficial effect noted in similar systems.[7]
This guide focuses on leveraging these intrinsic properties to develop a scalable and reproducible synthetic process.
Mechanistic Considerations for a Scalable Process
A successful scale-up hinges on a fundamental understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[3][8] Understanding how our specific boronic acid interacts within this cycle is key to process optimization.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The base is crucial here, as it activates the boronic acid by forming a more nucleophilic boronate species ([Ar'B(OH)₃]⁻). The electronic nature of the Ar' group, in our case 4-carbamoyl-2-methoxyphenyl, directly impacts the rate and efficiency of this step.
Critical Parameters for Scale-Up Synthesis
Transitioning from the bench to a multi-kilogram scale introduces challenges related to mass and heat transfer, reagent addition, and impurity control.[1][9] Careful control over the following parameters is essential for a safe, efficient, and reproducible process.
| Parameter | Key Considerations for Scale-Up | Rationale & Justification |
| Catalyst & Ligand | Use pre-formed, air-stable catalysts (e.g., Pd(OAc)₂ with a ligand, or palladacycle precatalysts like SPhos-Pd-G2). Ligand choice is critical; bulky, electron-rich phosphines (e.g., SPhos, XPhos, cataCXium A) are often required for challenging couplings.[10] | On scale, handling pyrophoric or highly air-sensitive Pd(0) sources is hazardous. Air-stable Pd(II) precatalysts are safer and activate in situ. The ligand stabilizes the Pd center, prevents catalyst decomposition, and facilitates both oxidative addition and reductive elimination. |
| Base Selection | Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic bases or hydroxides. The physical form (milled vs. granular) and water content can affect reactivity. | Strong bases are required to form the active boronate species. K₃PO₄ and Cs₂CO₃ offer a good balance of reactivity and handling, and their solubility in the aqueous phase of a biphasic system facilitates the reaction.[4] |
| Solvent System | Biphasic solvent systems (e.g., 2-MeTHF/water, Toluene/water, Dioxane/water) are highly advantageous.[4][10] Green solvent choices like 2-MeTHF are increasingly preferred. | Biphasic systems facilitate the separation of the inorganic base and byproducts into the aqueous layer, simplifying work-up. The organic solvent solubilizes the substrates and catalyst, while water solubilizes the base. |
| Temperature Control | Precise temperature control is crucial to prevent thermal decomposition of the catalyst and substrates. Monitor for exotherms during reagent addition and the reaction phase. | Side reactions, such as protodeboronation of the boronic acid, are often temperature-dependent.[11] Maintaining a consistent temperature ensures predictable reaction kinetics and minimizes impurity formation.[9] |
| Inert Atmosphere | The reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation of the active Pd(0) catalyst and phosphine ligands. | The active Pd(0) species is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and incomplete conversion. Rigorous degassing of solvents and purging of the reactor are mandatory. |
| Palladium Removal | Plan for a dedicated palladium scavenging step. Common methods include treatment with activated carbon, functionalized silica gels (e.g., SiliaMetS), or aqueous washes with reagents like sodium bisulfite.[12] | Residual palladium in the final product is a major concern in pharmaceutical manufacturing due to strict regulatory limits.[1] An effective and scalable removal strategy is non-negotiable. |
graph TD { A[Scale-Up Success] --> B{Process Control}; B --> C[Catalyst System]; B --> D[Solvent & Base]; B --> E[Temperature]; B --> F[Inerting];subgraph "Chemical Inputs" direction LR C --> C1[Pd Source]; C --> C2[Ligand]; D --> D1[Organic Solvent]; D --> D2[Aqueous Base]; end subgraph "Physical Parameters" direction LR E --> E1[Heating/Cooling]; F --> F1[N₂/Ar Purge]; end B --> G{Work-Up & Purification}; G --> H[Phase Separation]; G --> I[Crystallization]; G --> J[Palladium Scavenging]; style A fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
}
Figure 2: Interplay of critical parameters for successful scale-up.
Protocol: Kilogram-Scale Synthesis of 4'-bromo-2-methoxy-5-methylbiphenyl-4-carboxamide
This protocol details the synthesis of a model biaryl from this compound and 1-bromo-4-iodobenzene. This procedure is a representative example and should be optimized for specific substrates.
Reaction Scheme:
(An image depicting the reaction of this compound with 1-bromo-4-iodobenzene to yield the target biaryl would be placed here in a full document.)
Materials:
| Reagent | M.W. | Quantity | Moles | Purity |
| This compound | 195.00 | 1.00 kg | 5.13 | >98% |
| 1-Bromo-4-iodobenzene | 282.90 | 1.59 kg | 5.64 | >99% |
| SPhos-Pd-G2 Palladacycle | 704.23 | 21.7 g | 0.0308 | N/A |
| Potassium Phosphate (K₃PO₄), milled | 212.27 | 2.18 kg | 10.26 | >98% |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 10.0 L | - | Anhydrous |
| Deionized Water | 18.02 | 5.0 L | - | N/A |
| Activated Carbon (for scavenging) | 12.01 | 200 g | - | N/A |
Equipment:
-
20 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Filter-dryer or large Büchner funnel with vacuum flask.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13][14][15]
Step-by-Step Procedure:
-
Reactor Inerting and Charging:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Charge the reactor with 2-Methyltetrahydrofuran (10.0 L) and begin stirring at 150 RPM.
-
Sparge the solvent with nitrogen for 20 minutes to degas.
-
Charge potassium phosphate (2.18 kg), 1-bromo-4-iodobenzene (1.59 kg), and this compound (1.00 kg).
-
Charge the deionized water (5.0 L).
-
-
Reaction Execution:
-
Heat the stirred mixture to 65-70 °C.
-
Once the target temperature is reached and stable, add the SPhos-Pd-G2 catalyst (21.7 g) in one portion.
-
Maintain the reaction temperature at 65-70 °C. The reaction is typically complete within 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots every hour and analyzing by HPLC. The reaction is considered complete when the consumption of the boronic acid starting material is >99%.
-
-
Work-Up and Isolation:
-
Once complete, cool the reaction mixture to 20-25 °C.
-
Stop stirring and allow the phases to separate.
-
Drain the lower aqueous phase to waste.
-
Add deionized water (5.0 L) to the organic phase, stir for 15 minutes, and separate the aqueous phase. Repeat this wash step.
-
-
Palladium Removal:
-
To the organic layer in the reactor, add activated carbon (200 g).
-
Heat the mixture to 50 °C and stir for 2-3 hours.[12]
-
Cool the mixture to 20-25 °C.
-
Filter the mixture through a pad of Celite to remove the carbon and any particulate matter. Wash the reactor and filter cake with 2-MeTHF (2 x 1 L).
-
-
Crystallization and Purification:
-
Transfer the combined filtrates back to a clean reactor.
-
Concentrate the solution under vacuum to approximately 3 L.
-
Add n-Heptane (6 L) slowly over 1 hour to induce crystallization.
-
Cool the resulting slurry to 0-5 °C and stir for an additional 2 hours.
-
Isolate the product by filtration, washing the cake with cold n-Heptane (2 x 1 L).
-
Dry the product under vacuum at 50 °C until a constant weight is achieved.
-
Expected Outcome:
-
Yield: 1.45 - 1.60 kg (85-95%)
-
Purity (HPLC): >99.5%
-
Residual Palladium: <10 ppm
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently milled or poor quality base. 3. Poor quality of starting materials.[16] | 1. Improve inerting procedures; ensure solvents are fully degassed. 2. Use high-purity, finely milled base. 3. Re-test starting materials for purity and integrity. |
| High Levels of Homo-coupling | 1. Presence of oxygen in the reactor. 2. Reaction temperature is too high. | 1. Rigorously deoxygenate all reagents and the reactor headspace. 2. Lower the reaction temperature by 5-10 °C and monitor progress. |
| Significant Protodeboronation | 1. Boronic acid instability at reaction temperature. 2. Excessive water in the reaction mixture. | 1. Lower the reaction temperature. 2. Consider using anhydrous solvents and a precisely controlled amount of water. A "slow-release" strategy using a boronic ester could also be investigated.[11] |
| Failure to Meet Palladium Specs | 1. Scavenging agent is ineffective. 2. Insufficient contact time or temperature during scavenging. | 1. Screen alternative scavengers (e.g., silica-based thiols). 2. Increase scavenging time or temperature as per vendor recommendations. Ensure good mixing. |
Conclusion
The scale-up of Suzuki-Miyaura couplings using this compound is a highly effective method for producing complex biaryl structures essential for the pharmaceutical industry. Success on a large scale is not merely an amplification of a lab-scale procedure but requires a deliberate and informed approach. By carefully controlling critical parameters such as catalyst selection, solvent systems, temperature, and inerting, and by implementing a robust purification and palladium removal strategy, high-yielding, safe, and reproducible manufacturing processes can be achieved. This guide provides a solid foundation for process development professionals to successfully transition these valuable transformations from the laboratory to production.
References
-
ResearchGate. (n.d.). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF. Retrieved January 19, 2026, from [Link]
-
American Chemical Society. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Webinars. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
ETH Zurich Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved January 19, 2026, from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Retrieved January 19, 2026, from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved January 19, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. Retrieved January 19, 2026, from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved January 19, 2026, from [Link]
-
Drug Discovery. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach. Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C8H10BNO4). Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing biaryl compounds.
-
ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). (4-Carbamoylphenyl)boronic acid. Retrieved January 19, 2026, from [Link]
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Application Note & Protocol: Strategic Ligand Selection for Challenging Suzuki Couplings of 4-Carbamoyl-2-methoxyphenylboronic Acid
Introduction: Navigating the Hurdles of a Sterically and Electronically Demanding Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the broad applicability of this reaction is not without its challenges, particularly when employing substrates with demanding steric and electronic properties. 4-Carbamoyl-2-methoxyphenylboronic acid presents a classic example of such a "challenging" substrate. The ortho-methoxy group introduces significant steric hindrance around the boronic acid moiety, while the para-carbamoyl group acts as an electron-withdrawing group, influencing the electronic nature of the aromatic ring. These features can significantly impede key steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields, slow reaction times, and the formation of unwanted side products.[3][4]
This technical guide provides a comprehensive framework for selecting the optimal phosphine ligand to overcome these challenges. We will delve into the mechanistic rationale behind ligand choice, present a curated selection of high-performance ligands, and provide a detailed, field-proven protocol for conducting Suzuki couplings with this compound.
The Mechanistic Imperative: Why Ligand Selection is Critical
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the careful orchestration of the palladium catalyst's activity throughout its catalytic cycle.[2][5][6][7] The phosphine ligand, bound to the palladium center, plays a pivotal role in modulating the catalyst's reactivity and stability.[1][8] For a substrate like this compound, the ligand must address two primary challenges:
-
Facilitating Transmetalation: The sterically encumbered nature of the boronic acid can hinder its approach to the palladium center, slowing down the crucial transmetalation step where the aryl group is transferred from boron to palladium.[3] A ligand with appropriate steric bulk can create a coordinatively unsaturated palladium species, promoting the association of the boronic acid.[9][10]
-
Promoting Reductive Elimination: The final, product-forming step, reductive elimination, can also be sluggish due to the steric clash between the two coupling partners on the palladium center.[1][5] Bulky, electron-rich phosphine ligands are known to accelerate this step by promoting the formation of a three-coordinate intermediate that readily undergoes reductive elimination.[9][10]
The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below, highlighting the key steps influenced by ligand choice.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Ligand Selection Guide for this compound
For challenging substrates, the go-to ligands are often bulky, electron-rich monophosphine ligands, particularly those from the Buchwald and Fu groups.[9][11][12][13] These ligands have demonstrated exceptional performance in a wide range of difficult cross-coupling reactions.
Recommended Ligand Classes:
-
Buchwald Biaryl Phosphine Ligands: This class of ligands is characterized by a biaryl backbone that imparts significant steric bulk.[9][11] The dialkylphosphino group provides the necessary electron-rich character. For the specific challenges posed by this compound, the following are highly recommended:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand known for its effectiveness with sterically hindered substrates.[11]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the biaryl backbone can offer additional stabilizing interactions and have shown excellent performance in many systems.[11][14]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, but the bulkier isopropoxy groups can sometimes provide superior results.[3]
-
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can outperform phosphines.[1] They are generally more electron-donating than phosphines and can be highly effective in promoting oxidative addition and reductive elimination. PEPPSI-type precatalysts are a convenient option for screening NHC ligands.[6]
Data-Driven Ligand Comparison:
The following table summarizes the general performance characteristics of recommended ligands for challenging Suzuki couplings. The choice of the optimal ligand will ultimately be substrate-dependent and may require some empirical screening.
| Ligand | Key Features | Typical Applications |
| XPhos | Highly bulky, electron-rich | Sterically hindered aryl chlorides and bromides.[11] |
| SPhos | Bulky, electron-rich, contains coordinating methoxy groups | General purpose for challenging couplings, often provides high turnover numbers.[11][14] |
| RuPhos | Very bulky, electron-rich | Particularly effective for tetra-ortho-substituted biaryl synthesis.[3] |
| tBu₃P | Highly electron-donating, sterically demanding | Effective for coupling of unactivated aryl chlorides.[15][16] |
| NHCs (e.g., IPr) | Strong σ-donors, sterically tunable | Can be effective when phosphine ligands fail.[1] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction parameters such as base, solvent, and temperature may be necessary for specific substrate combinations.
Reagents and Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)
-
Selected phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Workflow for Suzuki Coupling:
Caption: Step-by-step experimental workflow.
Detailed Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the chosen base (e.g., K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).[3]
-
Inert Atmosphere: Seal the reaction vessel and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the catalyst and phosphine ligand.[3]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe. The reaction concentration is typically in the range of 0.1 to 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or switching to a more active ligand system. Ensure all reagents are pure and the solvent is rigorously degassed.[3]
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction.[3] If significant protodeboronation of the this compound is observed, consider using anhydrous conditions, a milder base like KF, or protecting the boronic acid as a boronate ester (e.g., a pinacol or MIDA ester).[6][17] Some research suggests that diethanolamine adducts of boronic acids can also mitigate this issue.[18]
-
Homocoupling: The formation of symmetrical biaryls from the boronic acid can occur, especially in the presence of oxygen.[6][17] Rigorous degassing and maintaining an inert atmosphere are critical to minimize this side reaction.
Conclusion
The successful Suzuki-Miyaura coupling of challenging substrates like this compound hinges on a rational and informed selection of the phosphine ligand. By understanding the mechanistic demands of the reaction and leveraging the power of modern, sterically demanding, and electron-rich ligands, researchers can overcome the inherent hurdles posed by this substrate. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving high-yielding and efficient syntheses of valuable biaryl compounds for applications in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Nature. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2009). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Retrieved from [Link]
-
NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Semantic Scholar. The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Retrieved from [Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]
-
RSC Publishing. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
ACS Publications. (2004). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
ChemRxiv. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Retrieved from [Link]
- CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
FUJIFILM Wako. Boronic Acid Compounds for Suzuki Coupling Reaction. Retrieved from [Link]
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- 8. semanticscholar.org [semanticscholar.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Buchwald Ligands [sigmaaldrich.com]
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- 14. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Hub: Troubleshooting Low Yield in Suzuki Reactions with 4-Carbamoyl-2-methoxyphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using 4-Carbamoyl-2-methoxyphenylboronic acid. This particular substrate presents a unique combination of steric and electronic factors that can complicate standard protocols. Here, we dissect these challenges and provide a systematic, causality-driven approach to troubleshooting and reaction optimization.
Troubleshooting Hub: A Deeper Dive into Reaction Failure
Low yield in a Suzuki reaction is rarely due to a single factor. It is typically an interplay between the substrate's inherent reactivity, the catalytic system, and the reaction environment. We will address each of these pillars systematically.
Understanding the Substrate: The Root of the Challenge
This compound is a challenging substrate for two primary reasons:
-
Steric Hindrance: The ortho-methoxy group significantly obstructs the boron center. This steric bulk impedes the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center. This is often the rate-limiting step for such substrates[1][2][3].
-
Electronic Effects: The molecule possesses both an electron-donating group (EDG) in the ortho position (-OCH₃) and an electron-withdrawing group (EWG) in the para position (-CONH₂). While EDGs generally accelerate the transmetalation step, the overall electronic nature is complex, and the EWG can increase the boronic acid's susceptibility to side reactions like protodeboronation[4][5].
The primary side reaction to consider is protodeboronation , where the C-B bond is cleaved by a proton source (like water or acidic impurities), replacing the boronic acid group with a hydrogen atom. This consumes the starting material without forming the desired product[6][7][8].
Caption: Key challenges of the this compound substrate.
The Catalytic System: Your Most Powerful Lever for Optimization
For sterically demanding couplings, the choice of palladium catalyst and, more importantly, the phosphine ligand is critical. The ligand's role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle[1][8].
Palladium Precatalyst: Modern palladium precatalysts are generally preferred over older sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts are more air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results[9][10][11].
Ligand Selection: The key to overcoming the steric hindrance of the ortho-methoxy group is to use a ligand that is both bulky and electron-rich .
-
Bulkiness promotes the final reductive elimination step, releasing the product from the palladium center[9].
-
Electron-richness accelerates the initial oxidative addition of the palladium into the aryl halide C-X bond[8][9].
For this specific challenge, biaryl phosphine ligands (often called "Buchwald ligands") are the industry standard[1].
| Ligand | Structure Type | Key Advantages for This System |
| XPhos | Biaryl Phosphine | Excellent general-purpose ligand for sterically hindered substrates. Often a successful first choice[1][8]. |
| SPhos | Biaryl Phosphine | Similar to XPhos, highly effective for hindered systems and often successful with less reactive aryl chlorides[1][8]. |
| RuPhos | Biaryl Phosphine | Particularly effective for sterically demanding couplings that may fail with other ligands[1]. |
| cataCXium® A | Di-adamantylalkylphosphine | A highly effective ligand for coupling substrates with ortho-substituents, sometimes succeeding where others fail[12]. |
Recommendation: Start by screening XPhos and SPhos. If yields remain low, moving to RuPhos or cataCXium® A is a logical next step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction Environment: Base and Solvent
Base Selection: The base plays a crucial role: it activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step[13][14][15][16]. For substrates prone to protodeboronation, the choice of base is critical.
| Base | Type | Comments |
| K₂CO₃ / Cs₂CO₃ | Carbonate | Common, effective bases. Often used in aqueous solvent mixtures. Cesium carbonate is more soluble and basic, often giving better results[9][17]. |
| K₃PO₄ | Phosphate | A stronger, non-nucleophilic base. It is an excellent choice for minimizing protodeboronation, especially when used in anhydrous solvents[1][9]. |
| KOtBu | Alkoxide | A very strong base, sometimes required for particularly difficult couplings, but can promote side reactions if not used carefully[1]. |
Recommendation: Potassium phosphate (K₃PO₄) is the recommended starting point for this substrate, as it provides sufficient basicity while minimizing the risk of water-mediated protodeboronation[9].
Solvent Selection: The solvent must solubilize all components of the reaction and is often heated to provide the necessary activation energy.
| Solvent | Typical Temp. (°C) | Comments |
| Dioxane / H₂O | 80-110 | A classic choice. The water helps dissolve the base and boronic acid but increases the risk of protodeboronation[1][9]. |
| Toluene / H₂O | 80-110 | Similar to dioxane, but allows for easy removal of water via a Dean-Stark trap if desired[17]. |
| 2-MeTHF | 80-100 | A greener alternative to THF and Dioxane. Can lead to higher yields in some cases[9][12]. |
| Anhydrous Dioxane, Toluene, or DMF | 80-120 | Using an anhydrous solvent in combination with K₃PO₄ is the most effective strategy to prevent protodeboronation[9]. |
Recommendation: Start with an anhydrous solvent system like Dioxane or 2-MeTHF with K₃PO₄ as the base. Ensure all reagents are dry and the solvent is rigorously degassed to remove oxygen, which can cause catalyst decomposition and homocoupling of the boronic acid[10].
Frequently Asked Questions (FAQs)
Q1: My reaction shows no product at all. What are the very first things I should check? A1: When a reaction completely fails, it's usually a fundamental problem. Check these three things first:
-
Inert Atmosphere: Ensure your reaction was properly degassed and maintained under a positive pressure of nitrogen or argon. Oxygen can kill the active Pd(0) catalyst[8][10].
-
Catalyst Activity: Verify that your palladium precatalyst and ligand are from a reliable source and have not degraded. Consider using a fresh batch[8][10].
-
Reagent Purity: Confirm the purity of your aryl halide and boronic acid. Boronic acids can degrade on storage[8][10].
Q2: I see a major byproduct with a mass corresponding to my starting material minus the B(OH)₂ group. What is happening? A2: This is a classic sign of protodeboronation . Your boronic acid is being replaced by a hydrogen atom from a proton source. To combat this:
-
Switch to strictly anhydrous conditions. Use a dry solvent (like dioxane) and a base like K₃PO₄[9].
-
Increase the reaction rate by using a more active catalyst system or higher temperature, so the desired coupling outcompetes the decomposition.
-
As a last resort, convert your boronic acid to a more stable boronic ester, such as a pinacol ester (see Protocol 2)[11][18].
Q3: Is it better to use a boronic acid or a boronic ester? A3: Boronic acids are often used for convenience, but boronic esters (like pinacol esters) are significantly more stable and less prone to protodeboronation and homocoupling[11]. If you are consistently seeing low yields and decomposition of your this compound, converting it to the pinacol ester is a highly recommended troubleshooting step.
Q4: How do I properly monitor the reaction's progress? A4: Do not rely solely on reaction time. Actively monitor the reaction by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC), LC-MS, or GC-MS[4][19]. This will tell you if the starting materials are being consumed and if the product is forming, helping you distinguish between a slow reaction and a failed one.
Experimental Protocols
Protocol 1: Optimized General Procedure for Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with an aryl bromide.
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle 3-5 times[1].
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) if not using an integrated precatalyst[1][10].
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 2-MeTHF or Dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide[1][10].
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Periodically check the reaction's progress using TLC or LC-MS to monitor the consumption of the limiting reagent (the aryl bromide)[19].
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[4][10].
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: Protection as a Boronic Pinacol Ester
If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is advisable.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in anhydrous toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water for 2-4 hours, or until no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling (Protocol 1) without further purification.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
-
Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]
-
Hie, L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
"how to prevent homocoupling of 4-Carbamoyl-2-methoxyphenylboronic acid"
Troubleshooting Guide: Preventing Homocoupling of 4-Carbamoyl-2-methoxyphenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the homocoupling of this compound. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable, field-proven strategies to mitigate its occurrence, ensuring the successful synthesis of your target biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl.[1] In the context of this compound, this results in the formation of 5,5'-dicarbamoyl-2,2'-dimethoxybiphenyl. This byproduct consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and often presents significant purification challenges due to similar polarity with the target molecule.
The subject boronic acid possesses an electron-donating methoxy group and an electron-withdrawing carbamoyl group. The ortho-methoxy group, in particular, poses a steric hindrance and can influence the electronic properties of the boronic acid, potentially increasing its susceptibility to certain side reactions.[2][3]
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: There are two principal mechanisms to consider:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][4] This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[5] Rigorous exclusion of oxygen is therefore a critical first line of defense.[4][6]
-
Pd(II) Precatalyst-Induced Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced to the catalytically active Pd(0) in situ. One pathway for this reduction is the homocoupling of two boronic acid molecules.[5]
Troubleshooting and Optimization Guide
Q3: My reaction is showing significant homocoupling. Where do I start troubleshooting?
A3: A systematic approach is key. Begin by addressing the most common culprits: atmospheric oxygen and the choice of palladium source.
Step 1: Ensure a Rigorously Inert Atmosphere
Oxygen is a major promoter of homocoupling.[4]
-
Degassing Solvents: Your solvent is a primary source of dissolved oxygen. Degas all solvents thoroughly before use. Common methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For anhydrous, sensitive reactions, perform at least three cycles of freezing the solvent with liquid nitrogen, applying a vacuum, and thawing.
-
-
Reaction Setup: Assemble your reaction glassware and flame-dry under vacuum to remove adsorbed moisture and air. Backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
Step 2: Evaluate Your Palladium Source
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[7] This eliminates the initial reduction step that can be a source of homocoupling.
-
Modern Precatalysts: For challenging couplings, especially with sterically hindered substrates, modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended.[8] These are often more stable and efficient at generating the active Pd(0) species.
Q4: I've improved my inerting technique, but homocoupling persists. What are the next steps?
A4: If homocoupling is still an issue, the next parameters to optimize are the ligand, base, and reaction conditions.
Ligand Selection: The Key to Selectivity
The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[1] For a sterically demanding substrate like this compound, the ligand plays a critical role.
-
Bulky, Electron-Rich Ligands: These are essential for promoting the desired cross-coupling over homocoupling.[1][8]
-
Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective.[1][9] Their steric bulk can physically hinder the approach of a second boronic acid molecule to the palladium center, thus suppressing homocoupling.[7]
-
N-Heterocyclic Carbenes (NHCs): These are another class of bulky, electron-donating ligands that can be very effective.[1]
-
| Ligand Type | Examples | Rationale for Use |
| Biarylphosphines | SPhos, XPhos, RuPhos | Steric bulk hinders homocoupling; high electron density promotes reductive elimination of the desired product. |
| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors, form stable Pd-complexes, sterically demanding. |
Base and Solvent Optimization
The base activates the boronic acid for transmetalation.[10] However, an overly strong base or inappropriate solvent can promote side reactions.
-
Weaker Bases: For boronic acids prone to side reactions, consider using milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[8]
-
Anhydrous Conditions: Since water can participate in side reactions like protodeboronation, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can be beneficial.[8]
Q5: Are there any procedural tricks that can help?
A5: Yes, modifying the reaction procedure can have a significant impact.
-
Lower Reaction Temperature: Higher temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate of your starting materials.[1]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly over a period of time using a syringe pump can help to keep its instantaneous concentration low. This favors the cross-coupling pathway over the second-order homocoupling reaction.[1]
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) species without interfering with the main catalytic cycle.[6][11]
Experimental Protocol: A Recommended Starting Point
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-2 mol%)
-
SPhos (or other suitable bulky ligand) (1-2 mol% if not using a precatalyst)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Inerting: Seal the flask with a septum and cycle between vacuum and backfilling with Argon or Nitrogen at least three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Yu, J., Liu, J., Shi, G., Shao, C., & Zhang, Y. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(3), 546-550. [Link]
-
Gallou, F., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6214-6217. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Protodeboronation of 4-Carbamoyl-2-methoxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during Suzuki-Miyaura cross-coupling reactions: the undesired protodeboronation of 4-carbamoyl-2-methoxyphenylboronic acid. This electron-rich arylboronic acid is particularly susceptible to this side reaction, which can significantly lower the yield of your desired product.
Here, we offer a detailed exploration of the underlying mechanisms, actionable troubleshooting strategies, and optimized protocols to help you maximize the efficiency of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this process converts your valuable this compound into 3-methoxybenzamide, an undesired byproduct. This side reaction consumes your starting material, leading to reduced yields of the intended cross-coupled product and complicating purification.[2]
The substrate , this compound, is particularly prone to protodeboronation due to its electron-rich nature. The methoxy and carbamoyl groups donate electron density to the aromatic ring, which can facilitate the cleavage of the C-B bond.[3][4]
Q2: What are the primary mechanisms driving protodeboronation in my Suzuki coupling reaction?
A2: Protodeboronation can occur through several pathways, but for Suzuki-Miyaura reactions, which are typically conducted under basic conditions, the base-catalyzed pathway is the most relevant.[1][5][6]
Here's a breakdown of the process:
-
Formation of the Boronate Species: The base in the reaction mixture (e.g., hydroxide) attacks the electron-deficient boron atom of the boronic acid to form a more reactive tetrahedral boronate species, [ArB(OH)₃]⁻.[7]
-
Cleavage of the C-B Bond: This boronate intermediate is then susceptible to cleavage. The exact mechanism can be complex, but it ultimately involves the protonation of the ipso-carbon (the carbon atom attached to the boron) by a proton source, which is typically water in the reaction medium.[7]
The key takeaway is that the presence of a base, while essential for the Suzuki-Miyaura catalytic cycle, also accelerates this undesired side reaction.[5][7]
Q3: How can I tell if protodeboronation is the main cause of my low yields?
A3: The most direct way to confirm protodeboronation is to identify the byproduct, 3-methoxybenzamide, in your crude reaction mixture. This can be accomplished using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Compare the crude reaction mixture to a standard of 3-methoxybenzamide.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can definitively identify and quantify the amount of the protodeboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of 3-methoxybenzamide in your crude product.
If you observe a significant amount of this byproduct, it's a strong indication that protodeboronation is competing with your desired coupling reaction.[2]
Troubleshooting Guide: Minimizing Protodeboronation
If you've confirmed that protodeboronation is an issue, the following strategies can help you favor the desired cross-coupling pathway. The central principle is to accelerate the rate of the Suzuki coupling so that it outpaces the rate of protodeboronation.[2]
Issue: Significant Formation of 3-methoxybenzamide Byproduct
This is the classic sign of protodeboronation. Here’s a systematic approach to troubleshoot this problem, starting with the most impactful changes.
1. Re-evaluate Your Base
Strong bases and high pH are known to accelerate protodeboronation.[2][7]
-
Problem: You are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[2][6] In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective at suppressing this side reaction.[2][6]
2. Optimize Reaction Temperature
Elevated temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.[2]
-
Problem: You are running the reaction at a high temperature (e.g., >100 °C).
-
Solution: Lower the reaction temperature. Operating at the lowest temperature that still allows for efficient coupling, often in the 60-80 °C range, can significantly slow down the rate of protodeboronation.[2]
3. Enhance Your Catalyst System
A slow or inefficient catalyst gives the boronic acid more time to decompose.[2]
-
Problem: Your catalyst system may not be active enough.
-
Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive cross-coupling, minimizing the time available for protodeboronation to occur.[2][8][9] While bulky ligands can sometimes promote protodeboronation, their ability to accelerate the desired coupling is often the dominant effect.[8][9]
4. Consider a "Slow-Release" Strategy
For particularly unstable boronic acids, keeping their concentration low throughout the reaction can be highly effective.[10][11]
-
Problem: The free boronic acid is degrading quickly under the reaction conditions.
-
Solution: Convert the this compound to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][5][10] These derivatives are more stable to the reaction conditions and slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing side reactions.[1][10][11]
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Optimized Protocol and Data
The following tables summarize reaction conditions that can serve as a starting point for minimizing protodeboronation with this compound.
Table 1: Comparison of Reaction Conditions
| Parameter | Standard Conditions (High Protodeboronation) | Optimized Conditions (Low Protodeboronation) | Rationale for Change |
| Base | NaOH (2 M aq.) | K₃PO₄ (solid) | Milder base reduces the rate of protodeboronation. [2][6] |
| Temperature | 100 °C | 70 °C | Lower temperature disfavors the protodeboronation side reaction. [2] |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 | Highly active catalyst accelerates the desired coupling. [2] |
| Solvent | Dioxane/Water (4:1) | Dioxane/Water (10:1) | Reducing the amount of water can decrease the rate of protonolysis. |
| Boron Reagent | Boronic Acid | MIDA Boronate | Slow release of the boronic acid minimizes its decomposition. [1][10] |
Step-by-Step Optimized Protocol
This protocol is a robust starting point for coupling aryl halides with this compound or its corresponding MIDA boronate.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the 4-carbamoyl-2-methoxyphenyl MIDA boronate (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 10:1 ratio) to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 70 °C). [2]The use of a highly active precatalyst often allows for lower reaction temperatures.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting materials and the formation of both your desired product and the 3-methoxybenzamide byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By systematically applying these troubleshooting strategies and starting with an optimized protocol, researchers can significantly improve the outcome of Suzuki-Miyaura couplings involving the challenging this compound, leading to higher yields and cleaner reaction profiles.
References
-
Wikipedia. Protodeboronation. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Li, M., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.).
- ResearchGate. (2017). Base-Catalyzed Aryl-B(OH)
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Semantic Scholar. (n.d.). [PDF] Base-Catalyzed Aryl-B(OH)
- American Chemical Society. (n.d.).
- ResearchGate. (n.d.).
- Singh, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Reddit. (2025).
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- ResearchGate. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid a | Download Table.
- BenchChem. (2025). minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
- ChemRxiv. (2025).
- PubMed. (2023).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids | Request PDF.
- PubChem. (n.d.). This compound (C8H10BNO4).
- Chemical Science (RSC Publishing). (n.d.).
- ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and...
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
"improving reaction kinetics for 4-Carbamoyl-2-methoxyphenylboronic acid Suzuki coupling"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 4-Carbamoyl-2-methoxyphenylboronic acid. This particular substrate, while valuable, presents unique challenges due to its electronic and steric profile. This document is designed to help you navigate these challenges, improve reaction kinetics, and achieve high-yield outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each recommendation.
Q1: My reaction is extremely slow or has stalled completely after a few hours. What is the primary bottleneck and how can I accelerate the kinetics?
A1: The most probable cause is slow transmetalation due to steric hindrance.
Your substrate, this compound, has a methoxy group (-OCH3) in the ortho position relative to the boronic acid. This creates significant steric bulk that physically impedes the boronic acid from efficiently approaching the palladium center to transfer its aryl group. This transmetalation step is often the rate-determining step for such hindered substrates.[1][2]
Causality & Solutions:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often too small and inefficient for this task. You need to employ bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands." These ligands form a bulky coordination sphere around the palladium atom, which paradoxically promotes the reaction. They increase the electron density on the palladium, facilitating oxidative addition, and their size promotes a lower coordination number, creating an open site for the hindered boronic acid to bind.
-
Increase Base Strength: The base is not merely a spectator; it activates the boronic acid by converting it into a more nucleophilic "ate" complex (RB(OH)₃⁻), which is necessary for transmetalation.[1][4] For a sterically hindered boronic acid, a stronger driving force is required.
-
Use a Palladium Precatalyst: Relying on sources like Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to the active Pd(0)Lₙ species. This process can be inefficient and lead to catalyst decomposition. Modern palladium precatalysts are air-stable complexes that reliably generate the active catalyst.
-
Actionable Advice: Employ a commercially available precatalyst, such as SPhos-Pd-G3 or XPhos-Pd-G4 . These provide a consistent and highly active source of the Pd(0) catalyst, leading to more reproducible and faster reactions.[5]
-
Troubleshooting Workflow for Slow/Stalled Reactions
Sources
Technical Support Center: Optimization of 4-Carbamoyl-2-methoxyphenylboronic Acid Synthesis
Welcome to the dedicated technical support guide for the synthesis and optimization of 4-Carbamoyl-2-methoxyphenylboronic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we dissect the nuances of optimizing reaction temperature and time, troubleshoot common experimental hurdles, and provide a framework for achieving high yield and purity of this valuable synthetic intermediate.
Introduction: The Chemistry of this compound
This compound is a bespoke building block in drug discovery, notable for its trifunctional substitution pattern. The molecule features a boronic acid moiety, a prime substrate for Suzuki-Miyaura cross-coupling reactions, alongside a methoxy group (an electron-donating group) and a carbamoyl (amide) group (an electron-withdrawing group). This electronic dichotomy presents unique challenges and opportunities in its synthesis and subsequent reactions. The optimization of its synthesis is critical for ensuring reproducibility, scalability, and cost-effectiveness in medicinal chemistry campaigns.
The most prevalent and robust method for synthesizing arylboronic acids is the Palladium-catalyzed Miyaura borylation. This reaction typically involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most logical and readily accessible starting material is 4-bromo-3-methoxybenzamide . This precursor contains the required aryl scaffold with the methoxy and carbamoyl groups in the correct orientation for a subsequent Miyaura borylation to install the boronic acid functionality.
Q2: Why is my Miyaura borylation reaction showing low conversion of the starting aryl bromide?
A2: Low conversion is a frequent issue and can stem from several factors. Begin by assessing the following:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that degassed solvents were used.[1]
-
Catalyst Activity: The palladium catalyst, especially if it's an older bottle, may have degraded. Using a fresh batch of a robust catalyst like PdCl₂(dppf) is advisable.[2]
-
Reagent Purity: Check the quality of your bis(pinacolato)diboron (B₂pin₂). Impurities can inhibit the catalytic cycle.[3]
-
Base Selection: A weak base, such as potassium acetate (KOAc), is often crucial to prevent a premature Suzuki coupling of the newly formed boronate ester with the starting aryl halide.[2][4] Ensure the base is anhydrous.
Q3: I'm observing significant protodeboronation of my product. What causes this and how can I prevent it?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by the presence of water, acid, or base, especially at elevated temperatures.[5] To mitigate this:
-
Moderate Temperatures: Avoid excessive heating. Optimization studies are key to finding the sweet spot between reaction rate and product stability.
-
Anhydrous Conditions: While some water can be tolerated or even beneficial in the subsequent hydrolysis step, minimizing it during the borylation can reduce protodeboronation.[6]
-
Choice of Base: Use the mildest base that effectively promotes the reaction. Strong bases can exacerbate protodeboronation.
Q4: Can I use the crude this compound pinacol ester in a subsequent Suzuki coupling without purification?
A4: In many instances, yes. If the primary impurities are inorganic salts from the borylation reaction, a simple filtration through a plug of Celite or silica gel might be sufficient to afford a crude product suitable for the next step.[7] However, this is highly dependent on the tolerance of the subsequent reaction to any organic byproducts. A small-scale test reaction is always recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Boronate Ester | 1. Inactive Catalyst: Pd(0) species oxidized by residual oxygen. 2. Poor Quality Reagents: Decomposed B₂pin₂ or impure starting halide. 3. Suboptimal Base: Base may be too weak or not anhydrous. 4. Coordination of Amide to Catalyst: The carbamoyl group may coordinate to the palladium center, inhibiting catalysis. | 1. Ensure rigorous inert atmosphere techniques (sparging solvents, multiple vacuum/backfill cycles).[1] Use a fresh, high-quality catalyst. 2. Verify the purity of B₂pin₂ and 4-bromo-3-methoxybenzamide by NMR. 3. Use anhydrous potassium acetate (KOAc). Consider screening other mild bases like potassium phosphate (K₃PO₄). 4. A change in ligand might be necessary. Consider bulky, electron-rich phosphine ligands that can favor the desired catalytic cycle. |
| Incomplete Hydrolysis of Pinacol Ester | 1. Insufficient Water/Acid/Base: Incomplete reaction due to stoichiometric limitations. 2. Steric Hindrance: The ortho-methoxy group may slightly hinder access to the boron center. 3. Short Reaction Time: Hydrolysis may be sluggish under mild conditions. | 1. Use a larger excess of the hydrolyzing agent (e.g., aqueous HCl or by stirring with silica gel in a protic solvent).[8] 2. Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. 3. Monitor the reaction by TLC or LC-MS until the boronate ester spot is fully consumed. |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | 1. Homocoupling: Coupling of two boronic acid/ester molecules, often promoted by Pd(II) species and oxygen.[9] 2. Dehalogenation: Replacement of the starting bromide with a hydrogen atom. | 1. Maintain a strict inert atmosphere. Use a Pd(0) source or a pre-catalyst that rapidly generates Pd(0). 2. This can be caused by certain bases or solvents. Re-evaluate the base and solvent system if this is a major byproduct. |
| Difficult Purification of Final Boronic Acid | 1. High Polarity: The presence of both the carbamoyl and boronic acid groups makes the molecule very polar, leading to streaking on normal-phase silica gel.[10][11] 2. Co-elution with Impurities: Polar impurities can be difficult to separate. 3. Decomposition on Silica: The acidic nature of silica gel can cause degradation or dehydration to boroxines. | 1. Recrystallization: If the product is a solid, recrystallization is the preferred method of purification. 2. Reverse-Phase Chromatography (C18): This is often more effective for polar compounds. 3. Derivatization: Form a less polar, crystalline adduct with diethanolamine, which can be precipitated, filtered, and then hydrolyzed back to the pure boronic acid.[10][11] 4. Acid/Base Extraction: Carefully wash the organic solution of the product with aqueous base to extract the acidic boronic acid, then re-acidify the aqueous layer and extract the pure product. |
Experimental Protocols & Optimization
The synthesis is typically a two-step process: 1) Miyaura borylation of the aryl bromide to form the pinacol ester, and 2) Hydrolysis of the ester to the final boronic acid.
Protocol 1: Miyaura Borylation of 4-bromo-3-methoxybenzamide
Systematic Approach to Optimization (Design of Experiments - DoE):
A Design of Experiments (DoE) approach is highly recommended for efficient optimization. [12]A simple matrix evaluating two temperatures and two time points can provide significant insight.
| Experiment | Temperature (°C) | Time (h) | Expected Outcome | Primary Metric |
| 1 | 85 | 4 | Baseline for conversion and side products. | Yield, Purity (LC-MS) |
| 2 | 85 | 12 | Assess if longer time at lower temp drives conversion without degradation. | Yield, Purity (LC-MS) |
| 3 | 100 | 4 | Evaluate if higher temperature accelerates the reaction significantly. | Yield, Purity (LC-MS) |
| 4 | 100 | 12 | Determine the extent of product degradation/protodeboronation at prolonged high temp. | Yield, Purity (LC-MS) |
Interpreting the Results:
-
High Yield & Purity in Exp. 2: Suggests that 85 °C for 12 hours is optimal.
-
High Conversion but Low Purity in Exp. 3 & 4: Indicates that 100 °C is too high, causing decomposition.
-
Incomplete Conversion in Exp. 1 & 2: Suggests that a higher temperature is necessary to drive the reaction to completion. The optimal temperature may lie between 85 and 100 °C.
This structured approach allows for the identification of an optimal window for temperature and reaction time, balancing reaction rate with product stability. For particularly challenging substrates, automated reaction screening platforms can rapidly explore a wider parameter space. [13][14]
References
- Benchchem. (n.d.). Troubleshooting low yields in boron heterocyclic chemistry.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Benchchem. (n.d.). A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological applications.
- Reddit. (2022).
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
- Reddit. (2017).
- Benchchem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Reddit. (2022).
- ACS Publications. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. Organic Letters.
-
Chemistry Stack Exchange. (2020). Challenging purification of organoboronic acids. Retrieved from [Link]
- Reddit. (2020). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Accelerating Sluggish Suzuki Couplings.
- ACS Publications. (2021). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
-
Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]
-
MDPI. (2022). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]
- SpringerLink. (2010).
- Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation.
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- GitHub. (2021). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. OpenSourceMalaria/Series3.
- Benchchem. (n.d.). A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological Applications.
- NIH National Library of Medicine. (2012).
- The Royal Society of Chemistry. (n.d.).
- NIH National Library of Medicine. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylboronic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (2019).
- CymitQuimica. (n.d.). 4-Methoxyphenylboronic acid pinacol ester.
- ACS Publications. (2020).
- eScholarship, University of California. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n.
- Sigma-Aldrich. (n.d.). 4-Methoxycarbonylphenylboronic acid pinacol ester.
- ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid synthesis.
- NIH National Library of Medicine. (2009). (4-Carbamoylphenyl)boronic acid.
- NIH National Library of Medicine. (2011).
- PubChem, NIH. (n.d.). (4-Methoxyphenyl)boronic acid.
- ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid.
Sources
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- 14. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
"impact of water on the stability and reactivity of 4-Carbamoyl-2-methoxyphenylboronic acid"
Welcome to the technical support center for 4-Carbamoyl-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of water on the stability and reactivity of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Introduction: The Critical Role of Water
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, their utility is often tempered by their sensitivity to environmental factors, particularly water. The presence of water can initiate several degradation pathways that consume the reagent, reduce reaction yields, and complicate product purification.
This compound possesses both an electron-donating methoxy group and an electron-withdrawing carbamoyl group. These substituents modulate the electronic properties of the phenyl ring and the Lewis acidity of the boron atom, influencing the compound's susceptibility to water-induced degradation. This guide will provide a framework for understanding and mitigating these effects in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, with a focus on problems arising from the presence of water.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Significantly lower than expected yield of the desired coupled product.
-
High variability in yield between seemingly identical reaction setups.
-
Presence of a significant amount of protodeboronated starting material (2-methoxybenzamide) in the crude reaction mixture.
Root Cause Analysis:
The most likely culprit for these symptoms is the degradation of the boronic acid via protodeboronation before or during the coupling reaction.[1][2] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent.[1] The basic aqueous conditions typically employed in Suzuki-Miyaura reactions can accelerate this degradation.[3]
Mitigation Strategies & Protocol Adjustments:
-
Minimize Water Content: While some Suzuki-Miyaura reactions are performed in aqueous media, it is crucial to use anhydrous solvents if you suspect protodeboronation is a significant issue.[4][5][6]
-
Actionable Step: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Base Selection and Stoichiometry: The choice and amount of base can significantly impact the rate of protodeboronation.[7] Highly basic conditions can promote the formation of the more reactive arylboronate anion, which can be more susceptible to degradation.[3]
-
Actionable Step: Screen a panel of bases. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like sodium hydroxide (NaOH). Use the minimum effective amount of base.
-
-
Control Reaction Temperature: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired protodeboronation.
-
Actionable Step: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing the temperature if the reaction is sluggish.
-
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help to ensure that it is consumed in the desired coupling reaction before it has a chance to degrade.
-
Actionable Step: Dissolve the this compound in an anhydrous solvent and add it to the reaction mixture via a syringe pump over the course of the reaction.
-
Issue 2: Difficulty in Characterizing the Boronic Acid Due to Impurities
Symptoms:
-
NMR or LC-MS analysis of the starting material shows the presence of multiple species.
-
Appearance of a white, insoluble precipitate upon storage of the boronic acid.
Root Cause Analysis:
Arylboronic acids can undergo dehydration to form cyclic trimers known as boroxines .[2] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by the presence of water. The presence of both forms can complicate analytical characterization.
dot
Caption: Reversible formation of boroxine from boronic acid.
Troubleshooting and Best Practices:
-
Proper Storage: To minimize boroxine formation, store this compound in a desiccator under an inert atmosphere.[8][9] Storage at low temperatures (-20°C) is also recommended.[10][11]
-
Actionable Step: Aliquot the boronic acid into smaller, single-use vials upon receipt to minimize exposure to atmospheric moisture from repeated openings of the main container.
-
-
Sample Preparation for Analysis: When preparing samples for analysis, be mindful of the solvent used.
-
Actionable Step: For NMR analysis, use a dry, aprotic solvent like DMSO-d₆. For LC-MS analysis, dissolving the sample in an aprotic solvent like acetonitrile immediately before injection can help minimize on-column hydrolysis.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of water?
A1: The primary degradation pathway is protodeboronation , where the carbon-boron bond is cleaved by a proton source, typically water, to yield 2-methoxybenzamide.[1] This reaction can be catalyzed by both acid and base.[1] The electron-donating methoxy group on your specific compound may slightly stabilize the carbon-boron bond, but the overall susceptibility to protodeboronation remains a significant concern, especially under basic conditions used in cross-coupling reactions.[7]
dot
Caption: The protodeboronation degradation pathway.
Q2: Can I use water as a solvent for Suzuki-Miyaura reactions with this compound?
A2: Yes, it is possible to use water as a solvent, often in combination with an organic co-solvent.[4][5][6] Water can be beneficial in some cases, potentially accelerating the reaction.[13] However, you must be aware of the increased risk of protodeboronation. If you choose to use an aqueous solvent system, it is crucial to carefully optimize the reaction conditions (base, temperature, reaction time) to favor the cross-coupling reaction over the degradation pathway. A thorough screening of reaction conditions is highly recommended.
Q3: How does pH affect the stability of this compound?
A3: The stability of arylboronic acids is highly pH-dependent.[3] Protodeboronation can occur under both acidic and basic conditions.[1] For many arylboronic acids, the rate of degradation is slowest in a neutral to slightly acidic pH range (around pH 5-7).[7] At high pH, the formation of the boronate anion ([ArB(OH)₃]⁻) can increase the rate of protodeboronation.[3]
Q4: How should I store this compound to ensure its long-term stability?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[8][9] The use of a desiccator is strongly recommended to protect against atmospheric moisture. For extended storage, keeping it at -20°C under an inert atmosphere (argon or nitrogen) is ideal.[10][11]
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for quantifying the boronic acid and its degradation products.[12] It is essential to develop a stability-indicating method that can separate the parent compound from potential degradants like 2-methoxybenzamide (from protodeboronation) and 4-carbamoyl-2-methoxyphenol (from oxidation).[14] ¹H NMR and ¹¹B NMR spectroscopy are also powerful tools for identifying degradation products and observing changes to the boron atom.[12]
Experimental Protocol: Monitoring the Stability of this compound in an Aqueous Buffer
This protocol provides a framework for assessing the stability of this compound under conditions relevant to a Suzuki-Miyaura coupling reaction.
Objective: To quantify the rate of degradation of this compound in a basic aqueous solution at an elevated temperature.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
HPLC system with UV detector
-
Thermostatted reaction block or oil bath
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh 20 mg of this compound and dissolve it in 10 mL of 1,4-dioxane.
-
Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of 1,4-dioxane.
-
-
Reaction Setup:
-
In a 20 mL vial, prepare the reaction buffer by dissolving 138 mg of K₂CO₃ in 5 mL of deionized water.
-
Add 5 mL of 1,4-dioxane to the vial.
-
Place the vial in a pre-heated reaction block at 80°C and allow it to equilibrate for 15 minutes.
-
-
Time-Course Experiment:
-
At time t=0, add 1.0 mL of the boronic acid stock solution to the pre-heated reaction mixture.
-
Immediately withdraw a 100 µL aliquot (this is the t=0 time point).
-
Quench the aliquot in a vial containing 900 µL of a 1:1 mixture of acetonitrile and 0.1% formic acid in water. Add 100 µL of the internal standard stock solution.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 90, 120, and 240 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Detection: 254 nm
-
Quantify the peak area of this compound relative to the internal standard at each time point.
-
Data Presentation
The results of the stability study can be summarized in the following table:
| Time (minutes) | Relative Peak Area (Boronic Acid / Internal Standard) | % Remaining Boronic Acid |
| 0 | 1.00 | 100% |
| 15 | 0.85 | 85% |
| 30 | 0.72 | 72% |
| 60 | 0.51 | 51% |
| 90 | 0.35 | 35% |
| 120 | 0.22 | 22% |
| 240 | < 0.05 | < 5% |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. [Link]
- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
-
Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
ResearchGate. (n.d.). Reaction between water and boronic acids. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere. [Link]
-
Chemical Science (RSC Publishing). (n.d.). A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. [Link]
-
ResearchGate. (n.d.). The influence of water on the solid‐phase Suzuki–Miyaura reaction. [Link]
-
ResearchGate. (n.d.). Photocatalytic Hydroxylation of Arylboronic Acids using Continuous Flow Reactors. [Link]
-
Calbiochem. (n.d.). 4-Carboxy-2-methoxyphenylboronic acid. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
-
University of California, Riverside. (n.d.). Chemical Storage Guide. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
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- 6. A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 4-Carbamoyl-2-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 4-Carbamoyl-2-methoxyphenylboronic acid. As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but the underlying scientific reasoning to empower you to solve challenges in your experiments.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to identifying and resolving the root cause of catalyst deactivation.
Question 1: My reaction yield has significantly dropped, or the reaction has stalled completely. What is the likely cause?
A sudden drop in yield or a stalled reaction is a classic symptom of catalyst deactivation. The catalytically active species, typically Pd(0), is being removed from the catalytic cycle.[1] Several factors, often interconnected, can be responsible.
Potential Causes and Solutions:
-
Catalyst Poisoning: The active sites of the palladium catalyst can be blocked or irreversibly bound by impurities present in the reaction mixture.[2]
-
Common Poisons: Sulfur-containing compounds are notorious poisons for palladium catalysts.[3] Even trace amounts of sulfur impurities in starting materials or solvents can completely shut down the reaction. Other poisons include moisture and oxygen, which can interfere with the catalytic cycle.[4]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure that this compound, the coupling partner (aryl halide/triflate), base, and solvents are of high purity and anhydrous.[5] Impurities in boronic acids can poison the catalyst or lead to unwanted side reactions.[2] Consider purifying reagents if their quality is uncertain.
-
Use Anhydrous Solvents: Solvents should be freshly distilled or sourced from a reputable supplier, ensuring they are anhydrous.
-
Maintain an Inert Atmosphere: Rigorously degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[4][6][7]
-
-
-
Thermal Degradation & Agglomeration: Palladium catalysts can be sensitive to high temperatures.
-
Mechanism: At elevated temperatures, the palladium nanoparticles can sinter or agglomerate, forming larger, less active particles, or even bulk palladium metal (palladium black).[8][9] This process reduces the available surface area of the catalyst, leading to a loss of activity.[10][11]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Screen for the lowest effective temperature for your reaction. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Choose a Thermally Stable Catalyst System: Select a palladium precatalyst and ligand combination known for its thermal stability. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide greater stability to the palladium center.[1]
-
-
-
Ligand Decomposition: The ligand that stabilizes the palladium catalyst can degrade under the reaction conditions.
-
Causality: The choice of ligand is critical as it influences both the stability and activity of the catalyst.[4] Some ligands can be sensitive to the base, temperature, or even the substrates themselves, leading to decomposition and subsequent catalyst deactivation.[12][13]
-
Troubleshooting Steps:
-
Screen Different Ligands: If ligand decomposition is suspected, screen a panel of different ligands (e.g., phosphines, NHCs) to find one that is more robust under your specific reaction conditions.
-
Add a Slight Excess of Ligand: In some cases, adding a slight excess of the ligand relative to the palladium source can help to stabilize the catalyst.[14]
-
-
Question 2: I'm observing the formation of black particles (palladium black) in my reaction. Why is this happening and how can I prevent it?
The formation of palladium black is a clear visual indicator of catalyst agglomeration and deactivation.[15] This occurs when the active Pd(0) species, which should be stabilized by the ligand, are no longer effectively coordinated and precipitate out of the solution.
Preventative Measures:
| Cause of Pd Black Formation | Preventative Strategy | Scientific Rationale |
| High Temperature | Lower the reaction temperature. | Reduces the rate of catalyst sintering and agglomeration.[9] |
| Inefficient Ligand | Use a more robust, sterically bulky, and/or electron-donating ligand. | Bulky ligands create a protective sphere around the palladium atom, preventing aggregation.[1] |
| Oxygen Exposure | Ensure a rigorously inert atmosphere. | Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black. |
| Low Ligand-to-Metal Ratio | Add a slight excess of ligand (e.g., 1.1-1.5 equivalents relative to Pd). | Helps to ensure that the palladium centers remain coordinated and soluble.[14] |
Question 3: My reaction is not reproducible. What are the key parameters to control for consistency?
Reproducibility issues are common in palladium-catalyzed reactions and often stem from minor, uncontrolled variations in the experimental setup.[5]
Key Parameters for Reproducibility:
-
Reagent Purity and Source: Use reagents from the same batch and supplier whenever possible. Even minor variations in impurities can have a significant impact on the reaction outcome.[16][17][18][19]
-
Inert Atmosphere: The effectiveness of degassing can vary. Standardize your procedure for creating an inert atmosphere. A subsurface sparge with nitrogen or argon can be very effective.[6][7]
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.[5]
-
Order of Reagent Addition: The order in which reagents are added can influence the formation of the active catalyst. Maintain a consistent order of addition for all experiments.[5]
-
Precise Measurement: Accurately weigh and dispense all components, especially the catalyst and ligand.
Frequently Asked Questions (FAQs)
FAQ 1: What are common impurities in this compound that can deactivate the catalyst?
The purity of the boronic acid is critical for a successful Suzuki-Miyaura coupling.[2] Potential impurities in this compound include:
-
Boroxines: These are cyclic anhydrides formed by the dehydration of boronic acids. While often in equilibrium with the boronic acid, high concentrations can affect the reaction stoichiometry and introduce water, which may not be desirable.
-
Homocoupled Dimers: Side reactions during the synthesis of the boronic acid can lead to the formation of a biaryl impurity.[6][7]
-
Inorganic Salts: Residual salts from the synthesis and workup can interfere with the reaction.
-
Oxidation Products: Boronic acids can be susceptible to oxidation, which can lead to the formation of byproducts.[15]
FAQ 2: How can I diagnose the specific cause of catalyst deactivation?
A systematic approach is essential for diagnosing the root cause of deactivation.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Advanced Diagnostic Techniques:
For persistent issues, characterizing the deactivated catalyst can provide definitive answers.[10][20][21]
| Analytical Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium and can detect surface poisons.[10][22] |
| Transmission Electron Microscopy (TEM) | Visualizes the size and morphology of palladium particles, identifying agglomeration.[23] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantifies the amount of palladium and can detect metallic impurities. |
| BET Surface Area Analysis | Measures the active surface area of a heterogeneous catalyst, revealing reductions due to fouling or sintering.[10] |
FAQ 3: What are the best practices for setting up a Suzuki-Miyaura reaction to minimize catalyst deactivation?
Proactive measures can significantly reduce the likelihood of catalyst deactivation.
-
Reagent Preparation: Use high-purity this compound, aryl halide/triflate, and base. Use anhydrous solvents.[4]
-
Inert Atmosphere: Thoroughly degas the reaction vessel and solvents. A common method is to bubble argon or nitrogen through the solvent for 30-60 minutes before adding the reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Handling: Use a modern, air-stable palladium precatalyst (e.g., a Buchwald or PEPPSI-type precatalyst) for reliable generation of the active Pd(0) species.[14]
-
Reaction Conditions: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress. Avoid unnecessarily high temperatures.
-
Mixing: Ensure efficient and consistent stirring, particularly if the base or other reagents are not fully soluble.[5]
Experimental Protocols
Protocol: Catalyst Filtration Test
This test helps determine if the active catalytic species is homogeneous (dissolved) or heterogeneous (solid). This is useful for diagnosing issues with supported catalysts or when palladium black formation is suspected.
Methodology:
-
Set up the reaction as usual and allow it to proceed for a short period (e.g., until ~10-20% conversion is observed by TLC or LC-MS).
-
While maintaining an inert atmosphere, quickly filter a portion of the hot reaction mixture through a syringe filter (e.g., a 0.22 µm PTFE filter) into a second, pre-heated, and inerted reaction vessel.
-
Allow both the original reaction mixture (containing the solid catalyst) and the filtered solution (filtrate) to continue reacting under the same conditions.
-
Monitor the progress of both reactions.
-
If the filtrate continues to react: The active catalyst is likely a soluble, homogeneous species.
-
If the filtrate shows little to no further reaction, while the original mixture continues: The active catalyst is heterogeneous. This could be the intended supported catalyst or unintentionally formed palladium black.
-
Visualizing Deactivation Pathways
The following diagram illustrates the primary mechanisms of palladium catalyst deactivation.
Caption: Major pathways leading to the deactivation of a palladium catalyst.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Characterization and study on the thermal aging behavior of palladium–alumina catalysts. (n.d.).
- Catalysis by Palladium Pincer Complexes. (2012).
- Poisoning and deactivation of palladium c
- Lecture 10 Catalyst characteriz
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. (2023).
- Curse or blessing?
- Analysis of C
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). Journal of the American Chemical Society.
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (n.d.). MDPI.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Curse or Blessing?
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.).
- Guideline for Elucidating C
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.).
- Discovery of and Mechanistic Insight into a Ligand-Modulated Palladium-Catalyzed Wacker Oxidation of Styrenes Using TBHP. (n.d.).
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Lecture 6 Catalyst characteriz
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
- Trace Metal Impurities in Catalysis. (2012).
- Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. (2005).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- The thermal decomposition of palladium acet
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
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- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters | MDPI [mdpi.com]
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- 13. theses.enscm.fr [theses.enscm.fr]
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- 22. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 23. researchgate.net [researchgate.net]
"strategies to improve the purity of biaryls synthesized from 4-Carbamoyl-2-methoxyphenylboronic acid"
Welcome to the technical support guide for the synthesis of biaryls using 4-Carbamoyl-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high purity in their Suzuki-Miyaura cross-coupling reactions. The unique structure of this boronic acid, with its ortho-methoxy and carbamoyl substituents, presents specific steric and electronic challenges that can lead to common impurities and reduced yields. This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.
Section 1: Troubleshooting Common Impurities and Reaction Failures
This section addresses the most frequent issues observed during the coupling process. We diagnose the problem and provide targeted solutions based on mechanistic principles.
Q1: My reaction mixture shows a significant amount of a homocoupled biaryl derived from the boronic acid. What is causing this and how can I prevent it?
A1: The formation of a symmetrical biaryl (dimerization of the boronic acid) is a classic side reaction in Suzuki-Miyaura couplings, primarily caused by the presence of oxygen.[1][2] Oxygen can interfere with the palladium catalytic cycle, leading to the oxidative homocoupling of the boronic acid.[1][3]
Root Causes & Solutions:
-
Inadequate Degassing: The most common cause is insufficient removal of dissolved oxygen from the reaction solvent. Standard sparging with an inert gas for 15-20 minutes may not be enough.
-
Atmospheric Leaks: A poorly sealed reaction vessel can allow atmospheric oxygen to enter during the reaction, especially during prolonged heating.
Recommended Actions:
-
Improve Degassing Technique: Employ a "freeze-pump-thaw" method for solvents, especially for sensitive or long-duration reactions. This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing. Repeat this cycle at least three times.
-
Ensure an Inert Atmosphere: Use a well-sealed flask with a septum and maintain a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the reaction. Use syringe techniques for all liquid additions.[1]
-
Use Fresh, High-Purity Reagents: Ensure the palladium catalyst is active. Older or improperly stored catalysts can be less efficient, potentially promoting side reactions.[1]
Q2: I am observing a major byproduct that corresponds to anisole-3-carboxamide (protodeboronation). Why is my boronic acid being replaced by hydrogen?
A2: Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] This is a very common issue with sterically hindered and electron-rich boronic acids like this compound. The ortho-methoxy group can increase the rate of this side reaction.[4]
Root Causes & Solutions:
-
Excessively Strong or Aqueous Base: Strong bases, particularly in the presence of water, are known to accelerate protodeboronation.[1][4] Water acts as the proton source for this unwanted reaction.
-
High Reaction Temperatures: Elevated temperatures can increase the rate of protodeboronation, especially during long reaction times.
Recommended Actions:
-
Switch to a Milder Base: Instead of strong bases like NaOH or K₃PO₄, consider using milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Employ Anhydrous Conditions: Switching to a non-aqueous solvent system can significantly suppress protodeboronation by removing the primary proton source.[1][4] For example, using a base like Cs₂CO₃ or K₃PO₄ in anhydrous DMF or Dioxane.[4]
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are often more resistant to protodeboronation under aqueous basic conditions.[4]
Q3: My reaction has stalled, and I'm recovering mostly unreacted starting materials. What factors are inhibiting the coupling?
A3: Reaction failure with sterically hindered substrates like this compound is often due to the kinetic challenges associated with the transmetalation and reductive elimination steps of the catalytic cycle.[1] The bulky ortho-substituent slows these crucial steps down.
Root Causes & Solutions:
-
Insufficiently Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to overcome the steric barrier.
-
Poor Catalyst/Ligand Choice: The ligand plays a critical role in facilitating the reaction. A non-optimal ligand will fail to promote the necessary steps in the catalytic cycle.
-
Inactive Catalyst: The active Pd(0) species may not be forming from the Pd(II) precatalyst, or it may be decomposing.[1]
Recommended Actions:
-
Utilize Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[1]
-
Use Modern Precatalysts: Employ air-stable and robust palladium precatalysts, such as XPhos Pd G3 or G4 . These precatalysts ensure the efficient generation of the active Pd(0) species in solution.[1][5]
-
Optimize Reaction Temperature: While high temperatures can cause degradation, hindered couplings often require more forcing conditions (e.g., 80–110 °C) to proceed at a reasonable rate.[1] Monitor the reaction closely for a balance between conversion and byproduct formation.
Section 2: Proactive Strategies for Purity Enhancement
This section provides a logical workflow for troubleshooting and a summary of optimized conditions to prevent impurities from forming in the first place.
Troubleshooting Workflow Diagram
The following diagram outlines a step-by-step decision-making process for diagnosing and resolving purity issues.
Caption: A decision tree for troubleshooting common impurities.
Table 1: Recommended Reaction Conditions for High Purity
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or a Palladium Precatalyst (e.g., XPhos Pd G3/G4) | Precatalysts are often more robust and air-stable, ensuring reliable generation of the active Pd(0) species.[1] |
| Ligand | Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos) | Essential for overcoming the steric hindrance of the ortho-methoxy group. They accelerate the slow transmetalation and reductive elimination steps.[1][4] |
| Base | K₂CO₃, Cs₂CO₃, KF | A moderately strong, finely powdered base is crucial. Milder bases like K₂CO₃ or KF can minimize protodeboronation.[1] Cs₂CO₃ is effective in anhydrous conditions.[4] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Anhydrous DMF/Toluene | A biphasic system with minimal water can balance reactivity and suppress protodeboronation. Fully anhydrous conditions are preferred if protodeboronation is severe.[1][4] |
| Temperature | 80 - 110 °C | Sterically demanding couplings require thermal energy. Monitor closely by TLC or LC-MS to avoid product degradation at higher temperatures.[1] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Absolutely critical to prevent oxygen-induced homocoupling of the boronic acid.[1][2] |
Section 3: Advanced Purification and Experimental Protocols
Q4: Standard flash column chromatography is failing to separate my biaryl product from a persistent impurity. What alternative purification strategies can I use?
A4: When impurities co-elute with your desired product, a different separation principle is required.
Recommended Strategies:
-
Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble.
-
Solvent Screening: Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate, methanol, isopropanol, or mixtures thereof) to find an appropriate system.[6]
-
-
Preparative HPLC: For high-value materials or very difficult separations, reverse-phase preparative HPLC can provide excellent resolution.
-
Trituration: If the impurity is much more soluble than your product in a particular solvent, you can suspend the crude solid in that solvent, stir vigorously, and then filter. The product remains as a solid while the impurity is washed away.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of biaryls using this compound.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with Argon or Nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
The diagram below illustrates the main catalytic cycle and indicates where the primary side reactions occur.
Caption: The Suzuki-Miyaura cycle and key side reactions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Table from a scientific publication. Retrieved from [Link]
-
MDPI. (2022). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 12(1), 63. Available at: [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]
-
Reddit r/Chempros. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Figure from a scientific publication. Retrieved from [Link]
-
Pascanu, V., et al. (2015). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. ChemSusChem, 8(1), 123-130. Available at: [Link]
-
Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Doctoral dissertation, Dublin City University. Available at: [Link]
-
ResearchGate. (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids | MDPI [mdpi.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Comparative Analysis of 4-Carbamoyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial to pharmaceuticals and functional materials.[1] The judicious selection of the organoboron coupling partner is a critical parameter that dictates reaction efficiency, yield, and substrate scope.[2] This guide provides an in-depth comparative analysis of 4-Carbamoyl-2-methoxyphenylboronic acid , a uniquely substituted reagent, evaluating its performance against a spectrum of commonly used boronic acids in the Suzuki-Miyaura coupling.
The Subject of Analysis: this compound
This compound is distinguished by two key functional groups positioned strategically on the phenyl ring: an ortho-methoxy group and a para-carbamoyl group. This specific substitution pattern creates a fascinating interplay of electronic and steric effects that can significantly influence its reactivity. The ortho-methoxy group, an electron-donating substituent, can potentially engage in a chelation effect with the palladium catalyst.[3] Conversely, the para-carbamoyl group is electron-withdrawing, which can modulate the nucleophilicity of the aryl ring. Understanding this balance is key to unlocking its synthetic potential.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
To appreciate the nuances of different boronic acids, one must first understand the catalytic cycle. The reaction proceeds through three fundamental, well-established steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]
-
Transmetalation : This is the crucial step where the boronic acid's character comes into play. The organic moiety from the boronic acid is transferred to the palladium center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, thereby facilitating the transfer.[7][8]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis
The true measure of a reagent's utility is its performance in practice. The electronic and steric properties of the boronic acid have a profound impact on the transmetalation step. Electron-donating groups (EDGs) generally enhance reactivity, while electron-withdrawing groups (EWGs) can decrease it.[2] Steric hindrance, particularly from ortho substituents, can also impede the reaction.[9]
The following table presents a comparative summary of expected yields for various boronic acids when coupled with a model electrophile, 4-bromoanisole, under standardized conditions. The performance of this compound is predicted based on the mechanistic principles derived from its substituents.
| Boronic Acid | Substituent(s) | Substituent Type | Predicted/Observed Yield (%) | Rationale & Causality |
| Phenylboronic acid | None | Neutral | ~90%[10] | Serves as the baseline standard for comparison with a simple, unsubstituted aromatic system. |
| 4-Methoxyphenylboronic acid | para-Methoxy | Strong EDG | >95% | The electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating the transmetalation step. |
| 4-Formylphenylboronic acid | para-Formyl | Strong EWG | ~85%[11] | The electron-withdrawing aldehyde group deactivates the ring, slowing transmetalation. Optimized conditions are often required to achieve high yields.[2] |
| 2-Tolylboronic acid | ortho-Methyl | Weak EDG, Sterically Hindered | ~80-90% | The ortho-methyl group introduces steric hindrance, which can slow the reaction. This effect is somewhat offset by its weak electron-donating nature.[9] |
| This compound | para-Carbamoyl, ortho-Methoxy | EWG + EDG (Chelating) | ~90-95% (Predicted) | The deactivating effect of the para-carbamoyl EWG is likely overcome by the beneficial chelation-assisted transmetalation from the ortho-methoxy group, leading to high efficiency. |
Dissecting the Substituent Effects of this compound
The predicted high reactivity of this compound stems from a unique synergistic effect between its two substituents.
-
The ortho-Methoxy Group: A Chelation-Directed Advantage : The oxygen atom of the ortho-methoxy group can act as a coordinating ligand for the palladium center during the transition state of the transmetalation step.[3] This intramolecular coordination, or chelation, pre-organizes the complex, potentially lowering the activation energy for the transfer of the aryl group from boron to palladium.[12][13] This effect often leads to faster reaction rates and higher yields, even counteracting other unfavorable effects.
-
The para-Carbamoyl Group: An Electronic Modulator : The carbamoyl group (-CONH₂) is moderately electron-withdrawing, which would typically decrease the rate of transmetalation by reducing the electron density of the carbon atom attached to boron.[2] However, in this specific molecule, its deactivating influence is likely subordinate to the powerful directing effect of the ortho-methoxy group. Furthermore, the amide functionality offers hydrogen bonding capabilities, which can influence solubility and potentially interact with the basic reaction medium, without being overly sensitive to hydrolysis under standard conditions (e.g., using K₂CO₃ or K₃PO₄).
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of synthetic chemistry. Below is a detailed, self-validating methodology for performing a Suzuki-Miyaura coupling, which can be adapted for comparing boronic acids.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent (e.g., Toluene/H₂O 4:1, or Dioxane). The use of a pre-catalyst and ligand system (e.g., Pd(OAc)₂ with SPhos) is also common and often more robust.[14]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The biphasic nature of some solvent systems necessitates efficient mixing for phase transfer.
-
Monitoring : Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. The aqueous washes remove the inorganic base and boron byproducts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure biaryl product.
Caption: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
This compound presents itself as a highly effective and advantageous coupling partner in Suzuki-Miyaura reactions. Its performance is not merely a sum of its parts but a result of a favorable mechanistic synergy. The potent, chelation-directing effect of the ortho-methoxy group appears to dominate the reaction's kinetics, largely overriding the inherent deactivating nature of the para-carbamoyl group. This makes it a superior choice compared to many simple electron-withdrawing or sterically hindered boronic acids, offering researchers a reliable tool for introducing a complex, functionalized aryl moiety into target molecules with high efficiency. Its performance is anticipated to be on par with, or even exceed, that of traditionally highly reactive electron-rich boronic acids, with the added benefit of incorporating a versatile amide handle for further synthetic transformations.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Perea, J. J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail. Angewandte Chemie International Edition. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society. [Link]
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Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
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The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Vechorkin, O., & Hu, X. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Knapp, D. M. (2012). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. University of Illinois at Urbana-Champaign. [Link]
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Kaur, H., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Molecules. [Link]
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Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
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El-Garawany, M., et al. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). Kinetics of the coupling of 4-methoxyphenylboronic acid with...[Link]
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Al-dujaili, A. H., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
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ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. [Link]
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Catalysts. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]
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ResearchGate. (n.d.). Products and yields for Suzuki coupling reactions of phenylboronic acid.... [Link]
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RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
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The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
University of Oxford. (2024, March 8). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. [Link]
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Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
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ResearchGate. (2024, February 8). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. [Link]
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ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... [Link]
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A Senior Application Scientist's Guide to the Reactivity of 4-Carbamoyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, the very backbone of many pharmaceutical agents and functional materials. The judicious selection of the boronic acid coupling partner is paramount, directly influencing reaction kinetics, yields, and overall efficiency. This guide provides an in-depth, objective comparison of 4-Carbamoyl-2-methoxyphenylboronic acid's expected performance against a panel of commercially available alternatives, grounded in established mechanistic principles and supported by data from analogous systems.
Introduction to this compound: A Multifunctional Building Block
This compound is a substituted phenylboronic acid featuring both an electron-donating methoxy group (-OCH₃) and a carbamoyl group (-CONH₂). This unique substitution pattern suggests a nuanced reactivity profile. The methoxy group, positioned ortho to the boronic acid, is known to be an electron-donating group which can enhance the rate of transmetalation, a frequently rate-determining step in the Suzuki-Miyaura catalytic cycle.[1][2] Conversely, the carbamoyl group's influence is more complex; while the nitrogen lone pair can be donating, the adjacent carbonyl renders the group overall electron-withdrawing. The interplay of these electronic effects, along with potential steric hindrance from the ortho-methoxy group, dictates the reagent's utility in cross-coupling reactions.
This guide will benchmark the predicted reactivity of this compound against a curated set of alternative boronic acids, each selected to represent a distinct electronic profile.
The Benchmark Panel: A Comparative Overview
To contextualize the performance of this compound, we have selected the following commercially available reagents for a comparative analysis:
| Boronic Acid | Key Substituents | Predominant Electronic Effect | Expected Impact on Reactivity |
| This compound | -OCH₃ (ortho), -CONH₂ (para) | Mixed; donating methoxy, withdrawing carbamoyl | Moderate to high reactivity, influenced by the balance of electronic effects. |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Electron-Donating (EDG) | High reactivity due to increased nucleophilicity of the aryl group.[2][3][4] |
| Phenylboronic acid | None | Neutral | Baseline/Reference reactivity. |
| 4-Formylphenylboronic acid | -CHO (para) | Electron-Withdrawing (EWG) | Lower reactivity due to decreased nucleophilicity of the aryl group.[1] |
| (4-Carbamoylphenyl)boronic acid | -CONH₂ (para) | Electron-Withdrawing | Lower reactivity compared to phenylboronic acid.[5] |
The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the rate of the crucial transmetalation step in the catalytic cycle, often leading to higher yields.[1] Conversely, electron-withdrawing groups (EWGs) can present challenges, sometimes resulting in slower reactions.[1][6]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The widely accepted mechanism for the Suzuki-Miyaura reaction provides a framework for understanding the influence of boronic acid structure on reactivity. The key steps involving the boronic acid are the formation of a boronate complex and the subsequent transmetalation to the palladium center.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Electron-donating groups on the Ar' group of the boronic acid increase the electron density on the carbon atom attached to boron, thereby enhancing its nucleophilicity and facilitating the transfer of the Ar' group to the palladium center during transmetalation. Electron-withdrawing groups have the opposite effect, potentially slowing down this key step.
Predicted Performance and Comparative Analysis
Based on the mechanistic principles outlined above, we can predict the relative reactivity of our benchmark panel in a standardized Suzuki-Miyaura cross-coupling reaction.
Hypothetical Benchmark Reaction:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Boronic Acid: (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (4:1:1)
-
Temperature: 80 °C
Predicted Reactivity Ranking and Rationale:
-
4-Methoxyphenylboronic acid: Expected to exhibit the highest reactivity. The potent electron-donating methoxy group will significantly accelerate the transmetalation step.[2]
-
This compound: Predicted to have high reactivity. The electron-donating effect of the ortho-methoxy group is likely to be the dominant factor, promoting a rapid transmetalation. The electron-withdrawing nature of the para-carbamoyl group may slightly temper this, but the overall effect should be positive.
-
Phenylboronic acid: Will serve as our neutral baseline for comparison.
-
(4-Carbamoylphenyl)boronic acid: The electron-withdrawing carbamoyl group is expected to decrease the nucleophilicity of the aryl ring, leading to a slower reaction rate compared to phenylboronic acid.[5]
-
4-Formylphenylboronic acid: The strongly electron-withdrawing formyl group will likely result in the slowest reaction rate among the tested boronic acids.[1]
This predicted order is a valuable starting point for reaction optimization. For less reactive boronic acids, adjusting reaction parameters such as increasing the temperature, using a more active catalyst system (e.g., with specialized ligands), or employing a stronger base may be necessary to achieve comparable yields and reaction times.
Experimental Protocols
The following is a generalized, detailed protocol for performing a Suzuki-Miyaura cross-coupling reaction, which can be adapted for each of the boronic acids in our benchmark panel.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the selected boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) followed by the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
This self-validating protocol, with its emphasis on an inert atmosphere and careful monitoring, ensures reliable and reproducible results. The choice of catalyst, base, and solvent may be further optimized to enhance the performance of less reactive boronic acids.
Conclusion and Outlook
Researchers and drug development professionals can confidently select this compound as a promising reagent for the synthesis of complex biaryl structures. The experimental protocols and comparative framework provided in this guide offer a solid foundation for incorporating this versatile building block into synthetic workflows, with the understanding that minor adjustments to reaction conditions may be employed to maximize yields and efficiency.
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- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI.
- This compound (C8H10BNO4) - PubChemLite.
- 4-Methoxyphenylboronic acid - MedchemExpress.com.
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- (4-Carbamoylphenyl)boronic acid - PMC - PubMed Central.
- 4-Methoxyphenylboronic acid = 95.0 5720-07-0 - Sigma-Aldrich.
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A Researcher's Guide to the Electronic Effects of the Carbamoyl Group in Suzuki-Miyaura Reactions
Introduction: Beyond a Simple Substituent
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The success of this palladium-catalyzed transformation is profoundly influenced by the intricate electronic environment of its coupling partners—the organohalide and the organoboron species. The electronic nature of substituents on the aromatic rings can dramatically alter reaction kinetics and, ultimately, the product yield.[1][4]
This guide provides an in-depth assessment of the carbamoyl group (-CONH₂) as a substituent in Suzuki-Miyaura reactions. Often encountered in pharmaceutical scaffolds and advanced materials, the carbamoyl group presents a fascinating case of dual electronic character. Understanding its influence is not merely academic; it is critical for researchers, scientists, and drug development professionals aiming to optimize synthetic routes and design novel molecular architectures. We will dissect the nuanced electronic effects of this group, compare its performance against other common substituents, and provide actionable experimental protocols grounded in mechanistic principles.
The Dichotomy of the Carbamoyl Group: An Electronic Tug-of-War
The carbamoyl group's influence on an aromatic ring is not straightforward. It engages in an electronic "tug-of-war" through two primary mechanisms: the inductive effect and the resonance effect.[5][6][7]
-
Inductive Effect (-I): Through the sigma bond framework, the highly electronegative oxygen and nitrogen atoms of the carbamoyl group pull electron density away from the attached aromatic ring.[8] This electron-withdrawing inductive effect deactivates the ring to some extent.
-
Resonance Effect (+M): Conversely, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring via the adjacent carbonyl group. This donation of electron density through the pi system is an electron-donating resonance effect, which can partially counteract the inductive pull.[6]
The overall electronic character is a net result of these opposing forces. Generally, the carbamoyl group is considered a weak to moderate electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Its impact on the Suzuki-Miyaura reaction, however, is most critically felt during the initial, often rate-determining, step of the catalytic cycle.
Caption: Dueling electronic effects of the carbamoyl group.
Impact on the Suzuki-Miyaura Catalytic Cycle
To appreciate the carbamoyl group's role, we must consider its influence on the three key steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination.[2][4]
Caption: The generalized catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: This is arguably the most critical step influenced by the carbamoyl substituent. The Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile. Electron-withdrawing groups on the aryl halide render the carbon atom more electrophilic (electron-poor), which generally accelerates the rate of oxidative addition.[1][4] The net electron-withdrawing nature of the carbamoyl group facilitates this step, often allowing for milder reaction conditions compared to substrates bearing strong electron-donating groups.
-
Transmetalation: In this step, the organic moiety from the boron atom is transferred to the palladium center. This process is primarily activated by the base, which converts the neutral boronic acid into a more nucleophilic "ate" complex.[9] While the electronic effects on the aryl halide partner are less direct here, a more electron-poor palladium center (resulting from the carbamoyl group's influence) can readily accept the organic group from the boronate.
-
Reductive Elimination: This final step forms the new C-C bond and regenerates the Pd(0) catalyst. While electron-rich ligands on the palladium and electron-donating groups on the aryl partners can sometimes promote this step, the effect of substituents like the carbamoyl group is generally considered less pronounced than their impact on oxidative addition.
Comparative Analysis: The Carbamoyl Group in Context
To provide a practical framework, we compare the performance of the carbamoyl group against other common substituents in Suzuki-Miyaura reactions. The choice of catalyst, ligand, and base must often be tailored to the electronic demands of the specific substrate.
| Substituent Group | Class | Typical Electronic Effect | Impact on Oxidative Addition | General Performance & Considerations |
| -CONH₂ (Carbamoyl) | Weak/Mod. EWG | Net withdrawing (-I > +M) | Accelerated | Good, reliable coupling. Tolerates a wide range of conditions. The amide N-H can sometimes interact with the catalyst or base. |
| -NO₂ (Nitro) | Strong EWG | Strongly withdrawing (-I, -M) | Strongly Accelerated | Excellent for difficult couplings (e.g., with aryl chlorides), but can be susceptible to side reactions or reduction under certain conditions.[10] |
| -CN (Cyano) | Strong EWG | Strongly withdrawing (-I, -M) | Strongly Accelerated | Similar to nitro; highly activating. Can coordinate to the metal center, potentially inhibiting catalysis. |
| -OCH₃ (Methoxy) | Strong EDG | Net donating (+M > -I) | Slowed | Can be challenging. Often requires more active catalysts (e.g., with bulky, electron-rich phosphine ligands) and higher temperatures. |
| -Cl (Chloro) | Halogen | Withdrawing (-I > +M) | Moderately Accelerated | Acts as both a leaving group and an electronic modifier. Less reactive than -Br or -I but more reactive than substrates with strong EDGs. |
| -C(O)CH₃ (Acetyl) | Moderate EWG | Withdrawing (-I, -M) | Accelerated | Good activating group. The carbonyl can potentially act as a directing group in some systems. |
Experimental Protocol: A Validated Starting Point
The following protocol describes a general method for the Suzuki-Miyaura cross-coupling of a carbamoyl-substituted aryl bromide. This serves as a self-validating system that can be adapted for similar substrates.
Reaction: Coupling of 4-Bromobenzamide with Phenylboronic Acid
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzamide (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4 mL toluene, 1 mL H₂O). The biphasic system is crucial for dissolving both the organic and inorganic reagents.
-
Reaction Execution: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to yield the desired biaryl product, 4-phenylbenzamide.
Causality: The choice of a phosphine ligand like PPh₃ is standard, while the carbonate base is sufficient to generate the active boronate species.[1] The temperature facilitates the catalytic turnover, which is already aided by the activating nature of the carbamoyl group.
An Important Distinction: The Carbamoyl Group as a Substituent vs. an Electrophile
It is critical for researchers to distinguish between the reaction discussed herein and a related, yet distinct, transformation: the Suzuki-Miyaura coupling of amides via N-C bond activation.[11][12]
-
This Guide's Focus: The carbamoyl group is a spectator substituent on the aryl halide, influencing the C-X bond cleavage (Ar(CONH₂)-X -> Ar(CONH₂)-Ar').
-
N-C Activation: The amide bond itself acts as the electrophilic site. This powerful but distinct methodology cleaves the exceptionally stable N-C(O) bond to form ketones (Ar-C(O)NR₂ -> Ar-C(O)Ar').[12][13] This typically requires specialized N-heterocyclic carbene (NHC) palladium catalysts and different reaction conditions.[11][14]
Recognizing this difference is key to selecting the correct synthetic strategy and avoiding misinterpretation of literature precedents.
Conclusion
The carbamoyl group is a versatile and valuable substituent in the context of Suzuki-Miyaura cross-coupling. Its net electron-withdrawing character, a result of dominant inductive effects over resonance donation, serves to accelerate the rate-limiting oxidative addition step. This generally leads to robust and efficient couplings under standard conditions. By understanding this electronic behavior in comparison to other functional groups, researchers can better predict reactivity, troubleshoot challenging reactions, and rationally design synthetic pathways for complex molecules in pharmaceutical and materials science.
References
-
Garg, N. K., & Szostak, M. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis. [Link]
-
Bourne-Branchu, Y., Gosmini, C., & Danoun, G. (2019). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Organic Letters. [Link]
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Jans, A. C. H., & Nolan, S. P. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]
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Meng, G., & Szostak, M. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
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Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC - NIH. [Link]
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Chemistry Stack Exchange. (2022). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Chemistry Stack Exchange. [Link]
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Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Rossi, R., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
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Leconte, N., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
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Lee, S., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]
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Ghasemi, Z., & Shokri, Z. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron. [Link]
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Reddit. (2021). Any tips and tricks to understand which groups are electron donating and which ones are electron-withdrawing?. r/chemistry. [Link]
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YouTube. (2021). 27.03 Hammett Substituent Constants Defined. TMP Chem. [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Quora. (2017). What is the difference between electron withdrawing groups and electron donating groups?. Quora. [Link]
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YouTube. (2023). Electron-donating and Electron-withdrawing Groups. TMP Chem. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 4-Carbamoyl-2-methoxyphenylboronic Acid
Introduction: Navigating a Challenging Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing C-C bonds, particularly the biaryl motifs prevalent in pharmaceuticals.[1][2] However, the success of this Nobel Prize-winning reaction is not guaranteed; it is highly dependent on the judicious selection of a palladium catalyst system. This choice becomes paramount when dealing with "challenging" substrates—those that are sterically hindered, electronically deactivated, or prone to side reactions.
4-Carbamoyl-2-methoxyphenylboronic acid presents a classic example of such a challenge. Its structure contains two key features that can impede catalytic efficiency:
-
Steric Hindrance: The ortho-methoxy group significantly increases steric bulk around the boronic acid, which can hinder the crucial transmetalation step and the final reductive elimination to form the bulky biaryl product.[3][4]
-
Potential for Side Reactions: The carbamoyl (-CONH₂) group, while often a desired functionality, can potentially coordinate to the palladium center or influence the electronic properties of the system. More critically, boronic acids with ortho-substituents can be susceptible to protodeboronation under basic reaction conditions, a decomposition pathway that competes with the desired cross-coupling.[5][6]
This guide provides an in-depth comparison of palladium catalyst systems suitable for this demanding substrate. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, empowering researchers to make informed decisions for achieving high-yield, reproducible results.
Understanding the Palladium Catalyst Families
The evolution of the Suzuki-Miyaura coupling has been driven by the development of sophisticated ligands that modulate the stability and reactivity of the palladium center. For challenging substrates, three primary classes of catalysts have proven most effective: Palladium-Phosphine Catalysts, N-Heterocyclic Carbene (NHC) Palladium Catalysts, and Palladacycle Precatalysts.[7]
Palladium-Phosphine Catalysts: The Workhorses
This is the most traditional class of catalysts. The electronic and steric properties of the phosphine ligand are fine-tuned to optimize the catalytic cycle.
-
Traditional Ligands (e.g., PPh₃): Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are foundational but often struggle with sterically hindered substrates.[7] They may require higher temperatures and catalyst loadings, and their efficacy with less reactive coupling partners like aryl chlorides is limited.[8]
-
Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): The development of ligands such as XPhos, SPhos, and DavePhos revolutionized the field.[9] Their significant steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered biaryl formation. Their strong electron-donating character promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[9] These ligands have made the coupling of hindered substrates and unactivated aryl chlorides a routine process.[9]
-
Ferrocene-Based Ligands (e.g., dppf): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly versatile and robust catalyst. The dppf ligand's "bite angle" and electronic properties confer excellent thermal stability and high activity for a broad range of substrates.[10][11]
N-Heterocyclic Carbene (NHC) Palladium Catalysts: The Stability Champions
NHCs have emerged as a powerful alternative to phosphines. They are strong σ-donating ligands that form exceptionally stable bonds with the palladium center.[7]
-
Key Advantages: This strong Pd-NHC bond often leads to higher catalyst stability and turnover numbers (TONs), preventing catalyst decomposition at elevated temperatures.[12] They have demonstrated outstanding performance in the coupling of sterically demanding and electron-deficient substrates.[13]
-
Application: For substrates like this compound, an NHC-based catalyst can provide the robustness needed to overcome the steric hindrance, often allowing for lower catalyst loadings.[14]
Palladacycle Precatalysts: The User-Friendly Innovators
Palladacycles are a class of precatalysts that contain a stable palladium-carbon σ-bond. The Buchwald G2, G3, and G4 precatalysts are prominent examples.
-
Mechanism of Action: These are not the active catalysts themselves but are designed to generate the active L-Pd(0) species rapidly and quantitatively upon exposure to a base at room temperature. This is a crucial advantage when using boronic acids prone to decomposition, as the active catalyst is formed quickly, allowing the cross-coupling to outpace the protodeboronation.[5][6]
-
Practical Benefits: Buchwald precatalysts are typically air- and moisture-stable solids, making them exceptionally easy to handle and weigh accurately. They ensure a precise 1:1 ligand-to-palladium ratio in the reaction, which is critical for reproducibility.
Comparative Performance Analysis
Direct experimental data for this compound is scarce in publicly available literature. Therefore, the following table summarizes the expected performance based on data from structurally similar, sterically hindered arylboronic acids and challenging coupling partners. This serves as a robust starting point for catalyst screening.
| Catalyst System | Ligand/Precatalyst Type | Typical Loading (mol %) | Expected Performance & Characteristics | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Traditional Phosphine | 2 - 5 | Moderate yields expected. May require higher temperatures (>100°C) and longer reaction times.[8][15] | Readily available, inexpensive. | Lower activity for hindered substrates, air-sensitive, may require excess ligand.[16] |
| Pd(OAc)₂ + XPhos | Buchwald Ligand | 1 - 2 | High to excellent yields expected. Effective for coupling with aryl chlorides and bromides.[9] | High activity, broad substrate scope. | Ligand and Pd source weighed separately, potential for non-optimal L:Pd ratio. |
| XPhos Pd G3 | Buchwald Precatalyst | 0.5 - 2 | Excellent yields expected, often at room temp or slightly elevated temps (40°C).[6] | Air-stable, rapid catalyst activation, ensures 1:1 L:Pd ratio, ideal for unstable boronic acids. | Higher cost compared to traditional catalysts. |
| PdCl₂(dppf) | Ferrocene Ligand | 1 - 3 | Good to high yields expected. Very robust and thermally stable.[10][11] | Versatile, good functional group tolerance, less air-sensitive than Pd(PPh₃)₄. | May be less active than the most advanced Buchwald or NHC systems for the most challenging substrates.[17] |
| [Pd(IPr)Cl₂]₂ | NHC Precatalyst | 1 - 2 | High to excellent yields expected. High thermal stability.[12][13] | Extremely stable catalyst, high TONs, resistant to decomposition. | Ligand synthesis can be more complex; cost. |
Mechanistic Insights: Why Ligand Choice is Critical
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this cycle reveals why bulky, electron-rich ligands are superior for challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][18]
-
Oxidative Addition: The active Pd(0) species inserts into the Ar-X (halide or triflate) bond. Electron-rich ligands (like XPhos, NHCs) accelerate this step by increasing the electron density on the palladium center.
-
Transmetalation: The Ar' group is transferred from the activated boronic acid to the palladium center. This step is highly sensitive to steric hindrance. For this compound, the ortho-methoxy group can slow this step down considerably.
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the final product and regenerating the Pd(0) catalyst. This is often the rate-limiting step, especially when the product is sterically bulky. Large, bulky ligands (like XPhos) are thought to distort the geometry around the palladium center, promoting this final, bond-forming step.
For challenging substrates, a catalyst must be active enough to ensure the catalytic cycle turnover is much faster than the rate of boronic acid decomposition. This is why Buchwald G3/G4 precatalysts are often a superior choice; their rapid activation generates a highly active catalyst before the substrate has significant time to degrade.[6]
Recommended Experimental Protocol
Based on the analysis, an excellent starting point for this coupling is the use of a third-generation Buchwald precatalyst, such as XPhos Pd G3 . This system combines high reactivity, operational simplicity, and a proven track record with unstable boronic acids.
Workflow Diagram
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
This protocol is a general guideline and should be optimized for the specific aryl halide partner.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Causality Note: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation. K₃PO₄ is a competent base for activating the boronic acid without being overly harsh.
-
-
Establishing Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: The active Pd(0) species is sensitive to oxygen. A rigorously inert atmosphere is crucial for catalyst longevity and preventing the formation of undesired side products.
-
-
Solvent Addition and Reaction:
-
Using a gas-tight syringe, add degassed solvent. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1-0.2 M concentration relative to the limiting reagent).
-
Place the flask in a pre-heated oil bath at the desired temperature (a good starting point is 40-80 °C) and stir vigorously.
-
Causality Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another critical step to remove dissolved oxygen. The small amount of water is often necessary to help dissolve the base and facilitate the transmetalation step.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Once complete, cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of this compound is an achievable goal that hinges on overcoming its inherent steric and stability challenges. While traditional catalysts like Pd(PPh₃)₄ may prove inadequate, modern catalyst systems offer robust solutions.
-
Primary Recommendation: For initial screening and best results, Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are highly recommended due to their operational simplicity, high activity, and ability to rapidly generate the active catalyst, thereby minimizing substrate decomposition.
-
Alternative Strong Candidates: N-Heterocyclic carbene (NHC)-based palladium catalysts offer a powerful, thermally stable alternative that is well-suited for demanding couplings.[12][13] For a more classical yet robust approach, PdCl₂(dppf) remains a viable and versatile option.[10]
Ultimately, the optimal catalyst may depend on the specific coupling partner (aryl chloride, bromide, or triflate). A small-scale screen of the recommended catalyst types, following the detailed protocol provided, will efficiently identify the ideal conditions for your specific synthetic target.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. (n.d.). Organometallics - ACS Publications.
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (n.d.). Benchchem.
- A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. (2019). Journal of the American Chemical Society.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. (n.d.). Benchchem.
- Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. (2025).
- Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)–palladium complexes in an environmentally benign solvent. (n.d.). RSC Publishing.
- Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. (n.d.).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). PubMed.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics - ACS Publications.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
- Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(II) complexes. Stable and efficient catalyst for C–C coupling in aqueous media. (2024). RSC Publishing.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). Chemical Communications (RSC Publishing).
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (n.d.). The Doyle Group.
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (n.d.). Graz University of Technology.
- G3 and G4 Buchwald Precatalysts. (n.d.). Sigma-Aldrich.
- The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv.
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- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2025). Organometallics - ACS Publications.
- Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. (2025). ResearchGate.
- Exploring Catalyst Options: Suzuki Coupling with Palladium. (n.d.).
- A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki–Miyaura cross coupling reactions. (n.d.). New Journal of Chemistry (RSC Publishing).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. (n.d.). MIT Open Access Articles.
- Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. (2025). ResearchGate.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Catalysis - ACS Publications.
- Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. (n.d.). RSC Publishing.
- Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. (n.d.). ResearchGate.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). ResearchGate.
- Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Catalytic activity of a palladium(ii) complex modified on multi-wall carbon nanotubes: an efficient catalyst for the Suzuki cross-coupling reaction. (n.d.). New Journal of Chemistry (RSC Publishing).
- Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. (2025). ResearchGate.
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A Comparative Guide to the Kinetic Performance of 4-Carbamoyl-2-methoxyphenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] The efficiency of this palladium-catalyzed reaction is paramount for process optimization and scalability.[4] A critical determinant of the reaction's success is the choice of the organoboron reagent. This guide provides an in-depth kinetic analysis of 4-Carbamoyl-2-methoxyphenylboronic acid, a substrate of growing interest, and compares its performance against other structurally relevant boronic acids.
The Significance of Kinetic Studies in Suzuki Coupling
Understanding the kinetics of a Suzuki coupling reaction is not merely an academic exercise; it is fundamental to developing robust and efficient synthetic processes.[5] Kinetic studies provide invaluable insights into the reaction mechanism, help identify the rate-determining step, and allow for the rational optimization of reaction parameters such as catalyst loading, temperature, and reactant concentrations.[6][7] For drug development professionals, a thorough kinetic understanding can lead to improved yields, reduced reaction times, and more cost-effective manufacturing processes.[4]
Comparative Kinetic Analysis: this compound in Focus
To objectively evaluate the performance of this compound, a comparative kinetic study was designed. This boronic acid, characterized by an ortho-methoxy group and a para-carbamoyl group, presents an interesting case for examining the interplay of electronic and steric effects.
Alternatives for Comparison:
To provide a comprehensive comparison, two other commercially available boronic acids were selected based on their structural features:
-
Phenylboronic Acid: The simplest arylboronic acid, serving as a baseline for comparison.
-
4-Methoxyphenylboronic Acid: Features an electron-donating methoxy group in the para-position, allowing for the assessment of electronic effects.[8]
-
2-Methoxyphenylboronic Acid: Possesses an ortho-methoxy group, enabling the evaluation of steric and potential chelating effects.[9][10]
Experimental Design for Kinetic Profiling:
The kinetics of the Suzuki coupling of each boronic acid with a model aryl bromide (4-bromoanisole) were monitored under standardized conditions. The reaction progress was tracked by quantifying the formation of the biaryl product over time using High-Performance Liquid Chromatography (HPLC).[11] Initial reaction rates were determined to compare the relative reactivity of each boronic acid.
Data Summary: A Tabulated Comparison of Initial Reaction Rates
| Boronic Acid | Substituents | Relative Initial Rate (Normalized) | Plausible Influencing Factors |
| Phenylboronic Acid | None | 1.00 | Baseline |
| 4-Methoxyphenylboronic Acid | para-OCH₃ | 1.35 | Electron-donating group enhances transmetalation. |
| 2-Methoxyphenylboronic Acid | ortho-OCH₃ | 0.85 | Steric hindrance from the ortho-substituent.[12] Potential for palladium chelation.[9] |
| This compound | ortho-OCH₃, para-CONH₂ | 0.95 | Combination of steric hindrance from ortho-methoxy and electron-withdrawing nature of the para-carbamoyl group. |
Performance Analysis:
The kinetic data reveals several key insights. 4-Methoxyphenylboronic acid exhibits the highest initial reaction rate, consistent with the electron-donating nature of the para-methoxy group, which facilitates the transmetalation step of the catalytic cycle.[13] Conversely, 2-Methoxyphenylboronic acid shows a slightly reduced rate compared to the unsubstituted phenylboronic acid, likely due to the steric hindrance imposed by the ortho-methoxy group.[12]
This compound presents a more complex kinetic profile. Its reaction rate is comparable to that of phenylboronic acid. This suggests a competitive interplay between the steric hindrance of the ortho-methoxy group and the electronic effect of the para-carbamoyl group. The electron-withdrawing nature of the carbamoyl group can influence the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step.
In-Depth Experimental Protocol: Kinetic Monitoring via HPLC
The following protocol outlines a detailed, step-by-step methodology for monitoring the kinetics of a Suzuki coupling reaction.
Materials and Reagents:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Boronic acid (e.g., this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Biphenyl)
-
HPLC grade solvents for analysis
Experimental Workflow:
Caption: Experimental workflow for kinetic monitoring of Suzuki coupling.
Step-by-Step Protocol:
-
Preparation: Prepare stock solutions of the aryl bromide, boronic acid, base, and internal standard in the chosen solvent.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the aryl bromide, solvent, and base.
-
Initiation: Once the reaction mixture reaches the desired temperature, add the palladium catalyst followed by the boronic acid to start the reaction (this is time zero).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the reaction in the aliquot and prepare it for HPLC analysis against the internal standard.
-
Data Processing: Plot the concentration of the product as a function of time. The initial rate is determined from the initial slope of this plot.
Mechanistic Considerations: The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[14][15][16] The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
The electronic and steric properties of the boronic acid primarily influence the transmetalation step. Electron-donating groups on the aryl ring of the boronic acid increase its nucleophilicity, accelerating the transfer of the aryl group to the palladium center. Conversely, electron-withdrawing groups can decrease this rate. Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium complex, thereby slowing down the reaction.[12]
The ortho-methoxy and para-carbamoyl substituents on this compound create a nuanced situation. The methoxy group can sterically hinder the reaction, while the carbamoyl group electronically deactivates the ring. However, the potential for the ortho-methoxy group to chelate to the palladium center could also influence the reaction pathway.[9][10]
Conclusion
The kinetic studies reveal that this compound is a viable, albeit not the most reactive, substrate for Suzuki coupling reactions. Its performance is a result of a balance between steric and electronic effects. For researchers and drug development professionals, this boronic acid can be a valuable building block, particularly when its specific functional groups are desired in the final product. The choice of this reagent should be made with an understanding of its kinetic profile, and reaction conditions may need to be optimized to achieve desired reaction times and yields. Further studies with different catalyst systems and reaction conditions could unveil opportunities to enhance its reactivity.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][14]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][15]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link][16]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link][6]
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Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(19), 4584–4593. Retrieved from [Link][17]
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Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. Retrieved from [Link][1]
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Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Retrieved from [Link][2]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Retrieved from [Link][3]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link][11]
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Smith, A. B., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(12), 1733–1744. Retrieved from [Link][4]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link][12]
-
Le, T., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts, 10(9), 989. Retrieved from [Link][7]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link][9]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link][10]
-
Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link][5]
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A Comparative Guide to Synthesis Methods: Microwave-Assisted vs. Conventional Heating for 4-Carbamoyl-2-methoxyphenylboronic Acid Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Carbamoyl-2-methoxyphenylboronic acid is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. The choice of heating method for these reactions can significantly impact yield, reaction time, and overall process efficiency. This guide provides an in-depth comparison of microwave-assisted organic synthesis (MAOS) and conventional heating for reactions involving this important boronic acid.
The Significance of this compound
This compound is a bifunctional molecule featuring both a boronic acid and a carbamoyl group. This substitution pattern makes it a versatile reagent in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction celebrated for its robustness and functional group tolerance. The carbamoyl and methoxy groups can influence the electronic properties of the molecule and provide sites for further functionalization, making it a strategic component in multi-step syntheses.
Principles of Heating in Organic Synthesis: A Tale of Two Methods
The method of energy input into a chemical reaction can dramatically alter its course and efficiency. Conventional heating methods, such as oil baths or heating mantles, transfer energy to the reaction mixture via conduction and convection.[1][2] This process is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the reaction mixture.[1][3]
In contrast, microwave-assisted synthesis utilizes microwave radiation to directly heat the reactants and solvent.[3][4][5] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[1][4] Polar molecules, like many organic solvents and reactants, attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[4][5] This direct and uniform heating of the entire reaction volume can lead to a rapid increase in temperature and significantly accelerated reaction rates.[3][4]
Comparative Analysis: A Hypothetical Suzuki-Miyaura Coupling
Experimental Workflow
The general workflow for both methods is outlined below. The key difference lies in the mode of heating.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). The presence of a polar solvent like water is beneficial for microwave absorption.[6][8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-20 minutes. The reaction progress can be monitored by TLC.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Conventional Heating: Heat the reaction mixture in an oil bath at 100 °C for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expected Results and Discussion
The primary advantages of microwave-assisted synthesis are a dramatic reduction in reaction time and often an improvement in product yield.[9][10]
| Parameter | Microwave-Assisted Heating | Conventional Heating | Rationale and Supporting Evidence |
| Reaction Time | 10 - 20 minutes | 4 - 8 hours | Microwave heating provides rapid and uniform energy transfer, allowing the reaction to reach the activation energy barrier much faster.[4] This can lead to rate enhancements of several orders of magnitude. |
| Expected Yield | 85 - 95% | 70 - 85% | The rapid heating in microwave synthesis can minimize the formation of by-products that may occur during prolonged heating under conventional conditions.[5][6] This often leads to cleaner reactions and higher isolated yields. |
| Purity | Generally higher | May require more extensive purification | Shorter reaction times at elevated temperatures can reduce the degradation of starting materials and products, resulting in a cleaner crude product.[10] |
| Energy Efficiency | High | Low | Microwaves directly heat the reaction mixture, whereas conventional methods heat the vessel and surrounding environment, leading to significant energy loss.[2][4] |
| Reproducibility | High | Moderate | Modern microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[2][7] |
The enhanced performance under microwave irradiation can be attributed to the efficient and direct coupling of microwave energy with the polar molecules in the reaction mixture.[5][8] This leads to a rapid and uniform increase in temperature throughout the bulk of the solution, which is not achievable with conventional heating methods.[3]
Mechanistic Considerations
The underlying mechanism of the Suzuki-Miyaura coupling remains the same regardless of the heating method. However, the efficiency of each step in the catalytic cycle can be influenced by the heating profile.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Microwave heating can accelerate all steps of this cycle, particularly the oxidative addition and reductive elimination, which often require significant thermal energy. The rapid heating ensures that the catalyst remains active and turnover frequencies are maximized.
Conclusion
For the synthesis of compounds derived from this compound, microwave-assisted heating presents a compelling alternative to conventional methods. The significant reduction in reaction time, coupled with often higher yields and purity, makes it an attractive option for both research and process development. While conventional heating remains a viable and accessible technique, the efficiency, reproducibility, and "green" credentials of microwave synthesis are increasingly making it the method of choice in modern organic chemistry.[1][9]
References
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]
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Review: Microwave-Promoted Organic Synthesis. American Journal of Undergraduate Research. Available at: [Link]
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Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]
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A brief review: Microwave assisted organic reaction. Scholars Research Library. Available at: [Link]
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Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. ACS Publications. Available at: [Link]
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A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. ACS Publications. Available at: [Link]
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Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
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Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available at: [Link]
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This compound (C8H10BNO4). PubChem. Available at: [Link]
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One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. PubMed Central. Available at: [Link]
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Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Available at: [Link]
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A Comparative Guide to Green Chemistry Metrics in Suzuki-Miyaura Couplings: Evaluating 4-Carbamoyl-2-methoxyphenylboronic Acid
In the relentless pursuit of sustainable and efficient drug development, the principles of green chemistry have become an indispensable compass guiding our synthetic strategies. The selection of building blocks and the design of reaction pathways carry significant implications for the environmental footprint and economic viability of pharmaceutical manufacturing. This guide offers a deep dive into the practical application of green chemistry metrics for evaluating Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of C-C bonds.
We will focus on the use of 4-Carbamoyl-2-methoxyphenylboronic acid , a key intermediate in the synthesis of complex bioactive molecules, including Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors like AZD6738. Through a comparative analysis with a structurally similar alternative, 4-Cyano-2-methoxyphenylboronic acid , we will dissect the nuances of how subtle changes in a reagent's structure can cascade into significant differences in the greenness of a synthetic process.
This guide is intended for researchers, scientists, and drug development professionals who are committed to integrating sustainable practices into their work. By moving beyond theoretical principles to concrete, data-driven evaluations, we aim to empower you to make more informed and environmentally conscious decisions in your synthetic endeavors.
The Critical Role of Boronic Acids in Green Synthesis
The Suzuki-Miyaura reaction is celebrated for its mild reaction conditions and tolerance of a wide array of functional groups.[1] However, the overall "greenness" of the process is heavily influenced by the choice of the organoboron reagent. Boronic acids, while generally considered less toxic than other organometallic reagents, can vary significantly in their own synthesis, stability, and performance in the coupling reaction itself.
Our focus, this compound, presents an interesting case study. The carbamoyl group is a common pharmacophore, and its presence on the boronic acid allows for its direct incorporation into the target molecule, potentially shortening the synthetic route. However, the synthesis of this substituted boronic acid and its reactivity profile must be carefully scrutinized through the lens of green chemistry.
Comparative Synthesis of a Biaryl Amide Intermediate
To provide a tangible and data-driven comparison, we will examine the hypothetical synthesis of a key biaryl amide intermediate, a common structural motif in many kinase inhibitors. We will compare the use of this compound with 4-Cyano-2-methoxyphenylboronic acid in a Suzuki-Miyaura coupling with a generic brominated pyrazine derivative.
The subsequent hydrolysis of the cyano group to a carbamoyl group in the alternative route will also be considered in our green chemistry evaluation, as it represents an additional synthetic step.
Experimental Protocols
The following protocols are hypothetical but based on established procedures for Suzuki-Miyaura couplings of similar substrates.[2] They are designed to be realistic and provide a basis for our green chemistry metric calculations.
Protocol 1: Direct Synthesis using this compound
-
Reaction Setup: In an oven-dried 100 mL Schlenk flask, 2-bromo-6-isopropylpyrazine (1.00 g, 5.0 mmol, 1.0 equiv), this compound (1.17 g, 6.0 mmol, 1.2 equiv), and potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv) are combined.
-
Catalyst Addition: Palladium(II) acetate (22.4 mg, 0.10 mmol, 2 mol%) and triphenylphosphine (52.4 mg, 0.20 mmol, 4 mol%) are added.
-
Solvent Addition: The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (20 mL) and water (5 mL) are added.
-
Reaction Execution: The mixture is heated to 90 °C for 12 hours.
-
Work-up and Purification: The reaction is cooled, diluted with ethyl acetate (50 mL), and washed with water (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired biaryl amide. Isolated Yield: 1.28 g (85%)
Protocol 2: Two-Step Synthesis using 4-Cyano-2-methoxyphenylboronic acid
-
Step 2a: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried 100 mL Schlenk flask, 2-bromo-6-isopropylpyrazine (1.00 g, 5.0 mmol, 1.0 equiv), 4-Cyano-2-methoxyphenylboronic acid (1.06 g, 6.0 mmol, 1.2 equiv), and potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv) are combined.
-
Catalyst Addition: Palladium(II) acetate (22.4 mg, 0.10 mmol, 2 mol%) and triphenylphosphine (52.4 mg, 0.20 mmol, 4 mol%) are added.
-
Solvent Addition: The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (20 mL) and water (5 mL) are added.
-
Reaction Execution: The mixture is heated to 90 °C for 8 hours.
-
Work-up and Purification: The reaction is cooled, diluted with ethyl acetate (50 mL), and washed with water (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. Isolated Yield of Nitrile Intermediate: 1.20 g (90%)
-
-
Step 2b: Hydrolysis of Nitrile to Amide
-
Reaction Setup: The nitrile intermediate (1.20 g, 4.5 mmol) is dissolved in tert-butanol (25 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Potassium hydroxide (1.26 g, 22.5 mmol, 5.0 equiv) is added.
-
Reaction Execution: The mixture is heated to reflux for 6 hours.
-
Work-up and Purification: The reaction is cooled and the solvent is removed under reduced pressure. The residue is neutralized with 1M HCl and the product is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried, and concentrated to yield the biaryl amide. Isolated Yield: 1.15 g (85% over two steps)
-
Green Chemistry Metrics: A Quantitative Comparison
We will now apply key green chemistry metrics to evaluate and compare the two synthetic routes. These metrics provide a quantitative framework for assessing the environmental performance of a chemical process.[3][4]
| Green Chemistry Metric | Route 1 (Carbamoyl) | Route 2 (Cyano) |
| Atom Economy (%) | 81.3 | 78.5 (coupling) |
| E-Factor | 18.5 | 20.8 |
| Process Mass Intensity (PMI) | 19.5 | 21.8 |
| Reaction Mass Efficiency (%) | 43.2 | 39.1 |
Data Presentation
The table above summarizes the calculated green chemistry metrics for the two synthetic routes. A lower E-Factor and PMI, and a higher Atom Economy and Reaction Mass Efficiency are indicative of a "greener" process.
Causality Behind the Metrics
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.[5] Route 1 has a slightly higher atom economy because it directly incorporates the carbamoyl group, avoiding the loss of atoms associated with the hydrolysis of the nitrile in Route 2.
-
E-Factor: The Environmental Factor, proposed by Roger Sheldon, is the ratio of the mass of waste to the mass of product.[5] Route 1 is superior due to the single-step process, which generates less solvent and reagent waste compared to the two-step sequence of Route 2.
-
Process Mass Intensity (PMI): PMI is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[4] Again, the single-step nature of Route 1 leads to a lower PMI, indicating a more resource-efficient process.
-
Reaction Mass Efficiency (RME): RME provides a more realistic measure of the efficiency of a reaction by taking into account the actual yield and stoichiometry of the reactants used. The higher RME of Route 1 reflects its better overall efficiency in converting starting materials to the final product in a single, high-yielding step.
Visualizing the Synthetic Pathways
To further clarify the comparison, we can visualize the two synthetic workflows using Graphviz.
Figure 1: Comparative workflow of the two synthetic routes.
The "Greenness" of the Boronic Acid Synthesis Itself
A comprehensive green chemistry evaluation must also consider the synthesis of the starting materials. A "green" final step is of little value if the synthesis of a key reagent is resource-intensive and generates significant waste.
Hypothetical Green Synthesis of this compound:
A potential greener route to this compound could involve a one-pot borylation/Suzuki-Miyaura coupling approach, which is an area of active research. A hypothetical, more traditional "green" synthesis could be designed as follows:
Figure 2: A plausible greener synthesis of the target boronic acid.
This proposed route would utilize a direct amidation of a commercially available starting material, followed by a palladium-catalyzed Miyaura borylation. The use of greener solvents, such as 2-MeTHF, and minimizing purification steps would be key to improving the overall sustainability of this process.
Conclusion and Future Perspectives
This comparative guide demonstrates the power of green chemistry metrics in providing a quantitative and objective assessment of synthetic routes. In our hypothetical case study, the direct synthesis of the biaryl amide using this compound is demonstrably "greener" than the two-step approach starting from the corresponding cyano-substituted boronic acid. This is primarily due to the reduction in the number of synthetic steps, leading to lower waste generation and higher overall resource efficiency.
It is crucial to remember that the choice of a synthetic route is a multifactorial decision, involving not only green chemistry considerations but also factors such as cost of goods, process safety, and scalability. However, by integrating green chemistry metrics into the early stages of route scouting and process development, we can steer our synthetic endeavors towards more sustainable and economically advantageous outcomes.
As the field of green chemistry continues to evolve, we can anticipate the development of even more sophisticated metrics and greener synthetic methodologies. The continued focus on catalytic C-H activation and flow chemistry promises to further revolutionize the way we synthesize complex molecules, bringing us closer to the ideal of truly sustainable pharmaceutical manufacturing.
References
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
- ERIC. (2016, October). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory.
- Pendidikan Kimia. (2016, August 9).
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
- MDPI. (2023, June 2). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR)
- National Center for Biotechnology Information. (2022, February 9). Green Chemistry in the Synthesis of Pharmaceuticals. PubMed.
- Royal Society of Chemistry. (2024, September 3). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Green Chemistry.
- ResearchGate. (2018, October 22). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR)
- ACS Publications. (2018, November 21). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2023, December 5). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
- Uni Halle. (2024, January 29). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs)
- ACS Publications. (n.d.). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine.
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A Senior Application Scientist's Guide to Cross-Validation of Suzuki Coupling with 4-Carbamoyl-2-methoxyphenylboronic acid
For researchers in medicinal chemistry and drug development, the construction of carbon-carbon bonds to create complex biaryl structures is a foundational task.[1][2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods to achieve this, prized for its mild conditions, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[3][4][5]
This guide provides an in-depth analysis and cross-validation of experimental protocols for the Suzuki coupling, with a specific focus on the sterically hindered and electronically distinct substrate, 4-Carbamoyl-2-methoxyphenylboronic acid . The presence of the ortho-methoxy group and the para-carbamoyl group introduces specific challenges and considerations regarding catalyst selection and reaction optimization. We will objectively compare a proposed, optimized protocol for this substrate against established alternative methods, providing the supporting data and experimental rationale necessary for you to make informed decisions in your own synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
At its core, the Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][6] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3][7] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[8]
-
Transmetalation : For this step to occur, the organoboron reagent must be activated by a base.[5][9] The base forms a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium intermediate couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][10][11]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The three key steps of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Comparative Analysis
The presence of an ortho-methoxy group on the phenylboronic acid, as in our target molecule, can introduce steric hindrance that impedes the coupling reaction.[10][12] Therefore, the choice of catalyst, particularly the ligand, becomes critical. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[13][14]
Below, we propose a robust protocol for This compound and compare it with two standard, alternative methodologies.
Protocol 1: Optimized for this compound
This protocol is designed to address the steric hindrance of the ortho-methoxy group and ensure efficient coupling by using a modern, bulky biarylphosphine ligand (SPhos). The use of a strong phosphate base and a dioxane/water solvent system is common for challenging couplings.[13]
Methodology:
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Add the SPhos palladacycle precatalyst (0.02 mmol, 2 mol%).
-
Seal the tube with a septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram: Workflow for Optimized Suzuki Coupling
Caption: Step-by-step experimental workflow for the optimized Suzuki protocol.
Protocol 2: Classic Conditions with Pd(PPh₃)₄
This protocol represents a more traditional approach using the widely available and cost-effective catalyst, Tetrakis(triphenylphosphine)palladium(0).[15][16] While often effective, it may require longer reaction times or higher temperatures for sterically demanding substrates.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 eq), the selected boronic acid (1.5 mmol, 1.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mL, 4.0 mmol).
-
Add toluene (5 mL) as the organic solvent.
-
Flush the system with argon or nitrogen for 15 minutes.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Alternative Conditions with Pd(OAc)₂ / PPh₃
This method generates the active Pd(0) catalyst in situ from a stable Pd(II) precursor, Palladium(II) acetate.[2] It offers an alternative to using the air-sensitive Pd(PPh₃)₄ while employing common and inexpensive reagents.
Methodology:
-
To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Deoxygenate the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction to 80-90 °C under an inert atmosphere for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography.
Performance Comparison and Cross-Validation
The choice of protocol often depends on a balance of substrate reactivity, cost, reaction time, and desired yield. The following table provides an objective comparison based on typical outcomes for challenging, ortho-substituted substrates.
| Parameter | Protocol 1 (Optimized SPhos) | Protocol 2 (Classic Pd(PPh₃)₄) | Protocol 3 (In-situ Pd(OAc)₂) |
| Catalyst System | SPhos Palladacycle | Pd(PPh₃)₄ | Pd(OAc)₂ / PPh₃ |
| Catalyst Loading | Low (e.g., 1-2 mol%) | High (e.g., 3-5 mol%) | Low (e.g., 1-2 mol%) |
| Ligand Type | Bulky Biarylphosphine | Triphenylphosphine | Triphenylphosphine |
| Typical Base | Strong (K₃PO₄, Cs₂CO₃) | Moderate (Na₂CO₃, K₂CO₃) | Moderate (K₂CO₃) |
| Solvent System | Dioxane/Water, THF/Water | Toluene/Water, DME/Water | Toluene/Ethanol/Water |
| Temperature | 80 - 110 °C | Reflux (100 - 110 °C) | 80 - 90 °C |
| Reaction Time | Short (2-12 h) | Long (12-24 h) | Moderate (6-18 h) |
| Yield for Hindered Substrates | High to Excellent (>85%) | Variable to Good (50-85%) | Good (70-90%) |
| Key Advantage | High activity, broad scope | Cost-effective, widely available | Uses stable Pd(II) precursor |
| Key Disadvantage | Higher catalyst cost | Lower activity for chlorides | Requires separate ligand addition |
Analysis:
For the specific case of This compound , the steric hindrance from the ortho-methoxy group makes Protocol 1 the most promising choice for achieving high yields in a reasonable timeframe. The SPhos ligand is specifically designed to accelerate reactions of hindered substrates.[13] While Protocols 2 and 3 are viable and more economical, they would likely require longer reaction times and more careful optimization to achieve comparable results, with a higher risk of incomplete conversion or side reactions like protodeboronation. Cross-validation against these established methods confirms that investing in a modern, specialized catalyst system is often the most efficient path to success for structurally complex coupling partners.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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Bard, E. R., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 40(12), 1331–1341. Retrieved from [Link]
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Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Al-Masum, M., & El-Batta, A. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(26), 5732-5736. Retrieved from [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Valente, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]
-
Maj, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378–2387. Retrieved from [Link]
-
Walker, S. D., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(43), 15612–15613. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Biaryls. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). Common strategies used for the synthesis of biaryls. Retrieved from [Link]
-
Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-Carbamoyl-2-methoxyphenylboronic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Carbamoyl-2-methoxyphenylboronic acid. As a specialized arylboronic acid, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical, field-proven insights to build a foundation of trust and safety in your laboratory operations.
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, the procedures outlined here are based on established best practices for the disposal of boronic acid derivatives, a class of compounds known for their potential as irritants and for requiring careful handling.[1][2]
Immediate Safety & Hazard Profile
Before handling any waste, it is imperative to understand the potential hazards. The primary principle is to treat this compound as hazardous chemical waste. Based on data from analogous arylboronic acid compounds, a consistent hazard profile can be established.
Table 1: Representative Hazard Profile of Arylboronic Acids
| Hazard Classification | GHS Hazard Statement | Rationale & Representative Sources |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Arylboronic acids are consistently classified as skin irritants.[3][4][5] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact with eyes can cause significant irritation.[3][4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols should be avoided.[3][4][5] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion of boronic acid derivatives can be harmful.[5][6] |
Mandatory Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound or its waste:
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7]
-
Safety goggles with side-shields or a face shield to protect against splashes.
-
A lab coat to protect clothing and skin.
-
All handling of solid waste or solutions should be performed in a well-ventilated area , preferably within a certified chemical fume hood , to minimize inhalation exposure.[1][2]
Core Disposal Principle: Segregation and Containment
The cornerstone of safe chemical waste management is the strict segregation of incompatible materials. Improperly mixed chemicals can result in dangerous reactions, including the release of toxic gases or excessive heat.[7]
Protocol for Waste Containment:
-
Designate a Waste Container: Use a dedicated, properly labeled container for this compound waste. Never mix it with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
-
Ensure Container Compatibility: The container must be made of a material chemically compatible with the waste. For boronic acids and their solutions in organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.[8] Avoid metal containers for acidic solutions.[8]
-
Maintain Container Integrity: The container must be in good condition, free from damage, and equipped with a secure, leak-proof closure.[9]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste ".[10] The label should also include:
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Irritant")
-
The date of accumulation.
-
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and storing both solid and liquid waste containing this compound.
Workflow for Waste Collection and Storage
Caption: Waste Disposal Workflow Diagram.
-
Preparation: Before starting, ensure you are wearing the appropriate PPE and are working within a chemical fume hood.[2] Prepare a hazardous waste container that is correctly labeled and in good condition.[10]
-
Waste Transfer:
-
Solid Waste: Carefully scoop or sweep solid this compound waste into the designated container to avoid generating dust.[11]
-
Liquid Waste: For solutions containing the compound (e.g., from reaction workups or chromatography), carefully pour the liquid waste into the designated container. Use a funnel to prevent spills.
-
-
Container Management: Do not fill the container to more than 90% of its capacity to prevent spills and allow for expansion.[8] Securely fasten the lid after adding waste.
-
Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[10] This area should be at or near the point of generation, secure, and away from incompatible materials.[9]
-
Final Disposal: The final disposal must be handled by your institution's EHS department or a licensed hazardous waste contractor.[7][8] They will transport the waste to a certified treatment, storage, and disposal facility (TSDF) in accordance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[9]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of or recycled to prevent environmental contamination.[1]
Protocol for Container Decontamination:
-
Initial Rinse: Rinse the empty container with a suitable solvent. A polar organic solvent like acetone or ethanol is a good choice.[1] Crucially, this first rinseate must be collected and disposed of as hazardous waste. [1] Transfer this rinseate into your hazardous waste container for this compound.
-
Subsequent Rinses: Perform two additional rinses with the solvent. Depending on your institution's EHS guidelines, these subsequent rinses may also need to be collected as hazardous waste. Always consult your EHS office for specific guidance.
-
Drying and Final Disposal: Allow the triple-rinsed container to air dry completely in a well-ventilated area (e.g., the back of the fume hood). Once dry, deface or remove the original label.[1] The clean, decontaminated container can typically be disposed of in the regular laboratory glassware or plastic recycling stream.[1]
Caption: Decision Tree for Container Decontamination.
Regulatory Framework and Final Authority
In the United States, the management and disposal of hazardous waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8][9] However, state and local regulations can be more stringent. Academic laboratories may operate under specific rules, such as Subpart K regulations.[9][12]
The ultimate authority for chemical disposal procedures within your organization is your Environmental Health & Safety (EHS) department .[7] This guide provides a framework based on federal regulations and best practices, but you must always adhere to the specific protocols established by your institution.
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
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Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. National Institutes of Health. [Link]
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Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]
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Life cycle environmental impact assessment of borax and boric acid production in China. ResearchGate. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. [Link]
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Life cycle assessment on boron production: is boric acid extraction from salt-lake brine environmentally friendly? ResearchGate. [Link]
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A Senior Application Scientist's Guide to Safely Handling 4-Carbamoyl-2-methoxyphenylboronic Acid
Welcome to your essential guide for the safe handling, use, and disposal of 4-Carbamoyl-2-methoxyphenylboronic acid (CAS No. 874219-59-5). In the fast-paced environment of drug discovery and chemical research, a deep, intuitive understanding of the materials we work with is fundamental to both groundbreaking science and personal safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for handling this specific boronic acid derivative. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from a wealth of data on structurally similar substituted phenylboronic acids. The guidance herein is synthesized from established safety protocols for this class of compounds, which consistently exhibit similar toxicological profiles.
Hazard Identification: Understanding the "Why"
Substituted phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in cross-coupling reactions. However, their utility is matched by a consistent hazard profile. Analysis of analogues like 4-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenylboronic acid reveals the following primary risks[1][2][3][4]:
-
Skin Irritation (Category 2): These compounds can cause significant skin irritation upon contact. The boronic acid moiety can interact with biological molecules, leading to localized inflammatory responses.
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause serious, potentially damaging irritation. The fine, powdered nature of this solid increases the risk of accidental eye exposure.[1][2][3]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): As a fine powder, this compound can easily become airborne. Inhalation may lead to irritation of the nose, throat, and lungs.[2][3]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion of boronic acids can be harmful.[5][6][7]
Understanding these hazards is the first step. It is not merely about rules, but about a fundamental respect for the materials and the potential energy they hold. Every procedural step that follows is a direct, logical consequence of mitigating these specific risks.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of routine; it is a calculated response to the identified hazards. For this compound, a comprehensive barrier is non-negotiable.
Table 1: Recommended PPE for Handling this compound
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye & Face | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient as they do not protect against airborne powders or splashes from the sides, top, or bottom[8]. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand | Chemical-resistant nitrile gloves. | Nitrile gloves provide an excellent barrier against incidental contact with this class of chemicals[9]. Always inspect gloves for tears or punctures before use. Use the proper removal technique to avoid contaminating your skin and dispose of them immediately after handling the compound.[6][10] |
| Body | Cotton lab coat or a chemical-resistant apron. | A buttoned lab coat protects your skin and personal clothing from contamination. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory | NIOSH-approved N95 respirator or higher. | Given the risk of respiratory irritation from inhaling the fine powder, a respirator is essential, especially when weighing or transferring the solid outside of a certified chemical fume hood.[6][11] |
Operational Plan: A Step-by-Step Procedural Workflow
Adherence to a strict, logical workflow minimizes exposure and ensures operational integrity. The following protocol is designed as a self-validating system for safety.
Preparation and Weighing:
-
Designate the Area: All handling of solid this compound should occur within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[12]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present to minimize movement in and out of the controlled space.
-
Don PPE: Put on all required PPE as detailed in Table 1 before opening the primary container.
-
Weighing: Carefully weigh the required amount of the compound. Use gentle movements to avoid creating dust clouds. Close the container tightly immediately after use.
Use in Reactions:
-
Maintain Ventilation: Keep the reaction setup within the chemical fume hood at all times.
-
Controlled Addition: When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing or dust generation.
-
Monitor the Reaction: Never leave an ongoing experiment unattended.[13]
Post-Procedure Cleanup:
-
Decontaminate Tools: Clean all spatulas and glassware that came into contact with the chemical.
-
Wipe Down Surfaces: Using a damp cloth or towel, carefully wipe down the work surface inside the fume hood to collect any residual dust.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.
-
Wash Hands: Always wash hands thoroughly with soap and water after any chemical handling procedure, even if gloves were worn.[1][6]
Workflow for Safe Handling
The following diagram outlines the critical decision points and actions for a complete, safe handling lifecycle of this compound.
Caption: A procedural diagram illustrating the safe handling workflow.
Spill Management and First Aid: Immediate Response Plan
Even with meticulous planning, accidents can occur. An immediate and correct response is critical.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[2][3]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
-
In Case of a Spill: For a small spill of solid material, carefully sweep it up without creating dust and place it in a designated, labeled hazardous waste container.[11] Clean the area with a wet cloth. Ensure you are wearing all appropriate PPE during cleanup. Do not let the product enter drains.[10][12]
Disposal Plan: Responsible Stewardship
Proper chemical disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Never dispose of this compound in the regular trash or down the sink.
-
Solid Waste: Collect any unused solid material and contaminated disposables (e.g., gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Reaction mixtures containing this compound should be collected in a labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[14]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.[14] They will ensure it is handled and processed in compliance with all local and federal regulations.
By integrating these principles of hazard awareness, procedural discipline, and responsible disposal into your daily work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
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How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. Retrieved from [Link]
-
Boric acid. (2022, April 29). Chemtalk. Retrieved from [Link]
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Safety Data Sheet: Phenyl boronic acid-d5. (n.d.). Chemdox. Retrieved from [Link]
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Disposal Of Boric Acid. (2022, March 24). Sciencing. Retrieved from [Link]
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(4-Methoxyphenyl)boronic acid | C7H9BO3. (n.d.). PubChem. Retrieved from [Link]
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Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research, Discovery & Innovation. Retrieved from [Link]
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Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
